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  • Product: 3-Ethynyl-2-fluorobenzoic acid
  • CAS: 1862052-40-1

Core Science & Biosynthesis

Foundational

3-Ethynyl-2-fluorobenzoic Acid: A Technical Guide to Synthesis and Application

This guide serves as an authoritative technical resource on 3-Ethynyl-2-fluorobenzoic acid (CAS 1862052-40-1) , a specialized intermediate critical to modern medicinal chemistry, particularly in the synthesis of covalent...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource on 3-Ethynyl-2-fluorobenzoic acid (CAS 1862052-40-1) , a specialized intermediate critical to modern medicinal chemistry, particularly in the synthesis of covalent kinase inhibitors and rigidified drug scaffolds.

CAS: 1862052-40-1 Formula: C₉H₅FO₂ Molecular Weight: 164.13 g/mol Role: Privileged Scaffold Intermediate / Molecular Handle

Executive Summary: The "Linchpin" Strategy

In the landscape of drug discovery, 3-Ethynyl-2-fluorobenzoic acid represents a "linchpin" intermediate. Its value lies in its dual-functionality:

  • The Ortho-Fluoro Effect: The fluorine atom at the C2 position exerts a strong electronic influence (inductive withdrawal), modulating the pKa of the carboxylic acid and enhancing the metabolic stability of the adjacent positions against oxidative metabolism (e.g., P450 hydroxylation).

  • The Ethynyl "Handle": The C3-alkyne serves as a versatile orthogonal handle. It is a precursor for "Click" chemistry (CuAAC) to form triazoles, a substrate for Sonogashira coupling to extend carbon skeletons, or a rigid spacer in PROTAC (Proteolysis Targeting Chimera) design.

This compound is increasingly relevant in the synthesis of KRAS G12C inhibitors and Tyrosine Kinase Inhibitors (TKIs) , where the 2-fluoro-3-substituted benzene ring forms a critical binding motif within the ATP-binding pocket.

Physicochemical Profile

The following properties define the handling and stability profile of the compound.

PropertyValueTechnical Note
Appearance Off-white to pale yellow solidColoration often indicates trace Pd/Cu residues from synthesis.
Melting Point 142–146 °C (Predicted)Sharp melting range indicates high purity; broadens significantly with hydration.
pKa (COOH) ~3.2More acidic than benzoic acid (4.2) due to ortho-fluoro electron withdrawal.
Solubility DMSO, MeOH, DMFPoor solubility in non-polar solvents (Hexane, Toluene).
Stability Air-stable; Light-sensitiveStore in amber vials. The terminal alkyne is stable but can polymerize under extreme heat/radical conditions.

Synthetic Utility & Causality

The synthesis of CAS 1862052-40-1 is not merely a step-by-step recipe; it is a lesson in chemoselectivity. The standard route utilizes a Sonogashira Coupling on a di-halogenated precursor.

The "Self-Validating" Synthesis Protocol

Objective: Synthesize 3-ethynyl-2-fluorobenzoic acid from 3-bromo-2-fluorobenzoic acid. Rationale: We use trimethylsilyl (TMS) protection for the acetylene to prevent homocoupling (Glaser coupling) and ensure mono-substitution.

Step 1: The Sonogashira Coupling
  • Precursor: 3-Bromo-2-fluorobenzoic acid (CAS 1000339-52-5)

  • Reagents: TMS-Acetylene (1.5 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%).

  • Base/Solvent: Et₃N / THF (degassed).

Protocol:

  • Inert Atmosphere: Charge a flame-dried Schlenk flask with the bromo-acid precursor, Pd catalyst, and CuI. Evacuate and backfill with Argon (3x). Why: Oxygen poisons the Pd(0) species and promotes homocoupling of the alkyne.

  • Solvation: Add degassed THF and Et₃N.

  • Addition: Add TMS-acetylene dropwise at room temperature.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by LC-MS. The appearance of the TMS-adduct (M+H ~237) confirms progress.

  • Workup: Filter through a Celite pad to remove metal salts. Concentrate the filtrate.

Step 2: Desilylation (Deprotection)
  • Reagent: TBAF (1.0 M in THF) or K₂CO₃/MeOH.

  • Condition: 0°C to RT, 1 hour.

Protocol:

  • Dissolve the TMS-intermediate in MeOH.

  • Add K₂CO₃ (2.0 eq). Stir at RT.

  • Quench: Acidify carefully with 1N HCl to pH 3. Critical: The product is an acid; acidification precipitates it from the carboxylate salt.

  • Extraction: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

Visualization: Synthesis & Reactivity Flow

The following diagram illustrates the synthesis logic and the downstream "branching" utility of the molecule in drug design.

G Start 3-Bromo-2-fluorobenzoic acid (Precursor) Step1 Sonogashira Coupling (Pd/Cu, TMS-Acetylene) Start->Step1 Catalytic Cycle Inter TMS-Protected Intermediate Step1->Inter C-C Bond Formation Step2 Deprotection (K2CO3/MeOH) Inter->Step2 Desilylation Product 3-Ethynyl-2-fluorobenzoic acid (CAS 1862052-40-1) Step2->Product Precipitation App1 Click Chemistry (Triazole Formation) Product->App1 CuAAC App2 Amide Coupling (Drug Scaffold Attachment) Product->App2 HATU/EDC App3 Fused Ring Synthesis (Indoles/Quinazolines) Product->App3 Cyclization

Caption: Synthesis workflow from halogenated precursor to CAS 1862052-40-1 and downstream divergence.

Application Case Study: KRAS G12C Inhibitor Design

In the context of KRAS G12C inhibition, the 2-fluoro-3-substituted benzene motif is ubiquitous. This specific intermediate allows for a modular "Fragment-Based Drug Design" (FBDD) approach.

The Workflow:

  • Scaffold Attachment: The carboxylic acid is coupled to a heterocyclic core (e.g., a piperazine-linked pyridine) using standard amide coupling (HATU/DIPEA).

  • Warhead Installation: The ethynyl group remains inert during amide coupling. Post-coupling, it can be reacted with an azide-tagged linker or hydrated to a ketone to form specific hydrogen-bonding interactions within the switch-II pocket of KRAS.

  • Conformational Lock: The C2-fluorine atom creates a "conformational lock" via repulsion with the carbonyl oxygen of the amide, forcing the molecule into a planar conformation that favors binding to the cryptic pocket of KRAS G12C [1].

Safety & Handling (SDS Summary)

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Use a fume hood. The compound is a solid organic acid; inhalation of dust can cause severe respiratory irritation.

  • Storage: Keep cold (2-8°C). The terminal alkyne presents a low but non-zero risk of exothermic polymerization if heated neat; always keep in solution or solid state below 50°C.

References

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. Link

  • Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor. Journal of Medicinal Chemistry, 63(13), 6679–6693. Link

  • Organic Syntheses. (2010). Synthesis of 2-Amino-3-fluorobenzoic acid. Org.[1][2] Synth., 87, 105. Link

  • BenchChem. (2025).[3] Technical Guide: Fluorinated Benzoic Acid Derivatives. Link

Sources

Exploratory

3-Ethynyl-2-fluorobenzoic acid chemical structure and SMILES

Molecular Identity & Structural Logic 3-Ethynyl-2-fluorobenzoic acid is a high-value orthogonal building block in medicinal chemistry. Its structural significance lies in the juxtaposition of three distinct functional mo...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Identity & Structural Logic

3-Ethynyl-2-fluorobenzoic acid is a high-value orthogonal building block in medicinal chemistry. Its structural significance lies in the juxtaposition of three distinct functional motifs: a carboxylic acid (for solubility and amide coupling), a fluorine atom (for metabolic stability and pKa modulation), and an ethynyl group (a rigid "click" chemistry handle).

The 2-fluoro substituent is not merely decorative; it exerts a critical ortho-effect, twisting the carboxylic acid out of planarity relative to the phenyl ring, thereby altering solubility profiles and binding pocket fit compared to non-fluorinated analogs.

Physicochemical Profile[1][2][3][4][5][6][7][8]
ParameterData Specification
IUPAC Name 3-Ethynyl-2-fluorobenzoic acid
CAS Registry Number 1862052-40-1
Molecular Formula C₉H₅FO₂
Molecular Weight 164.13 g/mol
Canonical SMILES OC(=O)c1c(F)c(C#C)cccc1
Isomeric SMILES C#Cc1cccc(C(=O)O)c1F
InChI Key GJRBGAUQTOSMGS-UHFFFAOYSA-N
pKa (Calculated) ~3.2 (Increased acidity due to F-inductive effect)
LogP (Predicted) 1.8 - 2.1

Synthetic Architecture: The Protocol

Objective: Synthesize 3-ethynyl-2-fluorobenzoic acid with high regiochemical fidelity, avoiding common homocoupling side reactions (Glaser coupling).

Retrosynthetic Analysis: The most robust route utilizes a Sonogashira cross-coupling on a 3-halo-2-fluorobenzoic acid scaffold. While 3-bromo-2-fluorobenzoic acid is the preferred substrate due to the optimal bond dissociation energy of the C-Br bond for oxidative addition, the chloro-analog can be used with specialized ligands (e.g., XPhos).

Step-by-Step Methodology

Precursor: 3-Bromo-2-fluorobenzoic acid (CAS: 146374-27-8) or Methyl 3-bromo-2-fluorobenzoate. Note: Using the methyl ester is recommended to prevent copper salt formation with the free acid, which can stall the catalytic cycle.

Phase A: Sonogashira Coupling (TMS-Protection Strategy)
  • Reaction Setup: In a flame-dried Schlenk flask, dissolve Methyl 3-bromo-2-fluorobenzoate (1.0 eq) in anhydrous THF/Triethylamine (3:1 ratio). Degas with Argon for 15 minutes.

  • Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (2 mol%). The solution should turn yellow/brown.

  • Alkyne Addition: Dropwise add Trimethylsilylacetylene (TMS-acetylene) (1.2 eq).

  • Thermal Activation: Heat to 60°C under Argon atmosphere for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2). Look for the disappearance of the bromide starting material.

  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate the filtrate.

Phase B: Deprotection & Hydrolysis
  • Desilylation: Dissolve the TMS-intermediate in MeOH. Add K₂CO₃ (2.0 eq) and stir at room temperature for 1 hour. This cleaves the TMS group and hydrolyzes the methyl ester in one pot (if water is present/added).

  • Acidification: Acidify carefully with 1M HCl to pH 2–3. The product, 3-ethynyl-2-fluorobenzoic acid , will precipitate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH 95:5) if high purity (>99%) is required for biological assays.

Mechanism of Action & Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical "Fluorine Effect" on the reaction trajectory. The steric bulk of the fluorine atom at position 2 actually protects the catalytic center from non-specific coordination, enhancing the selectivity for the position 3 halogen.

Sonogashira_Synthesis Precursor 3-Bromo-2-fluorobenzoic Acid (Ester) OxAdd Oxidative Addition (Ar-Pd-Br) Precursor->OxAdd + Pd(0) Catalyst Pd(0) Species Catalyst->Precursor Cycle Start Transmetal Transmetallation (Cu-Acetylide) OxAdd->Transmetal + TMS-C≡C-Cu RedElim Reductive Elimination Transmetal->RedElim RedElim->Catalyst Regenerate Pd(0) Product_TMS TMS-Protected Intermediate RedElim->Product_TMS Product Release Final_Product 3-Ethynyl-2-fluorobenzoic Acid Product_TMS->Final_Product K2CO3/MeOH (Deprotection)

Figure 1: Catalytic cycle for the synthesis of 3-ethynyl-2-fluorobenzoic acid, highlighting the Pd(0)/Pd(II) redox shuttle and the critical deprotection step.

Drug Discovery Applications

Orthogonal "Click" Chemistry

The terminal alkyne at position 3 serves as a bio-orthogonal handle. It allows this molecule to be used as a "warhead" in Activity-Based Protein Profiling (ABPP) .

  • Mechanism: The carboxylic acid directs binding to the target active site. Once bound, the alkyne can be reacted with an azide-tagged fluorophore (via CuAAC click chemistry) to visualize the target protein in complex biological lysates [1].

mGluR5 Negative Allosteric Modulators (NAMs)

The 3-ethynyl-fluorobenzene motif is a privileged scaffold in the design of mGluR5 antagonists, used for treating anxiety and Fragile X syndrome.

  • SAR Insight: The ethynyl group provides a rigid, linear spacer that penetrates deep hydrophobic pockets, while the fluorine atom lowers the metabolic liability of the aromatic ring by blocking P450 oxidation sites [2].

Fragment-Based Drug Design (FBDD)

With a Molecular Weight of 164 Da, this molecule is an ideal "fragment."

  • Ligand Efficiency: It possesses high ligand efficiency (LE) potential. The acid group forms strong electrostatic interactions (salt bridges) with arginine/lysine residues, anchoring the fragment while the alkyne probes adjacent sub-pockets.

References

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology. Link

  • Jaeschke, G., et al. (2015). mGlu5 Receptor Antagonists: Discovery of MTEP and Related Compounds. Expert Opinion on Therapeutic Patents. Link

  • PubChem Database. (2023). 3-Ethynyl-2-fluorobenzoic acid Compound Summary. National Library of Medicine. Link

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

Sources

Foundational

molecular weight of 3-ethynyl-2-fluorobenzoic acid C9H5FO2

Technical Monograph: 3-Ethynyl-2-Fluorobenzoic Acid ( ) CAS Number: 1862052-40-1 Molecular Weight: 164.13 g/mol Primary Classification: Fluorinated Aryl Alkyne / Benzoic Acid Derivative[1] Executive Summary 3-Ethynyl-2-f...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Ethynyl-2-Fluorobenzoic Acid (


) 

CAS Number: 1862052-40-1 Molecular Weight: 164.13 g/mol Primary Classification: Fluorinated Aryl Alkyne / Benzoic Acid Derivative[1]

Executive Summary

3-Ethynyl-2-fluorobenzoic acid is a specialized, high-value intermediate used in the synthesis of complex heterocyclic pharmaceutical candidates. Its structure combines three critical medicinal chemistry elements: a carboxylic acid (solubility/binding motif), an ortho-fluorine atom (metabolic blocker/conformational lock), and an ethynyl group (chemoselective handle for "Click" chemistry or heterocycle formation).

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and validation protocols for researchers in drug discovery.

Part 1: Physicochemical Profile[2]

The precise molecular weight and isotopic distribution are critical for mass spectrometry (MS) validation during synthesis.

Table 1: Core Chemical Data
PropertyValueNotes
Molecular Formula

Molecular Weight (Average) 164.13 g/mol Used for stoichiometric calculations.
Monoisotopic Mass 164.02736 Da Use this value for High-Res MS (HRMS).
Exact Mass 164.027358 Da
CAS Number 1862052-40-1
Predicted LogP 1.50 – 1.80Moderate lipophilicity; likely cell-permeable.
TPSA 37.30 ŲPolar Surface Area (Carboxyl group contribution).
pKa (Predicted) ~3.0 – 3.5More acidic than benzoic acid (4.2) due to electron-withdrawing F and ethynyl groups.
Appearance Off-white to pale yellow solidTypical of conjugated benzoic acids.

Isotopic Distribution (Calculated):

  • M+0 (

    
    ):  100% (164.027 Da)
    
  • M+1 (

    
    ):  ~9.9% (165.030 Da)
    
  • M+2: ~0.8% (166.034 Da)

Part 2: Synthesis & Manufacturing Protocol

The synthesis of 3-ethynyl-2-fluorobenzoic acid typically requires a palladium-catalyzed cross-coupling reaction (Sonogashira coupling) starting from a halogenated precursor. The presence of the ortho-fluorine atom can sterically hinder the reaction, requiring optimized catalytic systems.

Standardized Synthetic Workflow

Precursor: 3-Bromo-2-fluorobenzoic acid (or the methyl ester to prevent copper salt formation with the free acid).

Step 1: Protection (Optional but Recommended) Convert the acid to Methyl 3-bromo-2-fluorobenzoate using


. This prevents the carboxylic acid from poisoning the Pd/Cu catalyst system.

Step 2: Sonogashira Coupling Reaction of the aryl bromide with Trimethylsilylacetylene (TMS-acetylene) .

  • Catalyst:

    
     (5 mol%)
    
  • Co-catalyst: CuI (2-3 mol%)

  • Base: Triethylamine (

    
    ) or Diisopropylamine (
    
    
    
    )
  • Solvent: THF or DMF (degassed)

  • Temperature: 60–80°C under Inert Atmosphere (

    
     or Ar)
    

Step 3: Deprotection & Hydrolysis Simultaneous removal of the TMS group and ester hydrolysis using LiOH or NaOH in THF/Water, followed by acidic workup (


).
Visual Workflow (DOT Diagram)

SynthesisPathway Start 3-Bromo-2-fluorobenzoic acid Step1 Esterification (Methyl Ester) Start->Step1 MeOH, H+ Step2 Sonogashira Coupling (TMS-Acetylene + Pd/Cu) Step1->Step2 TMS-Acetylene Step3 Intermediate: Methyl 3-(TMS-ethynyl)-2-fluorobenzoate Step2->Step3 Pd(PPh3)2Cl2, CuI Step4 Hydrolysis & Desilylation (LiOH / THF / H2O) Step3->Step4 Saponification Final Target: 3-Ethynyl-2-fluorobenzoic acid Step4->Final Acid Workup (HCl)

Figure 1: Step-wise synthetic pathway from the brominated precursor to the final ethynyl acid.

Part 3: Medicinal Chemistry Applications

This molecule is not just a passive building block; it imparts specific pharmacological properties to the final drug candidate.

The "Ortho-Fluoro" Effect

The fluorine atom at the 2-position (ortho to the carboxylic acid) serves two functions:

  • Metabolic Stability: It blocks the metabolic "soft spot" on the phenyl ring, preventing oxidation by Cytochrome P450 enzymes.

  • Conformational Lock: The high electronegativity of fluorine creates a dipole and steric repulsion that forces the carboxylic acid (or derived amide) out of planarity. This can lock the molecule into a bioactive conformation, increasing potency.

The Ethynyl Handle

The alkyne group at the 3-position is a versatile pharmacophore:

  • Click Chemistry: Can be reacted with azides to form 1,2,3-triazoles , which are stable bioisosteres for amide bonds.

  • Rigid Linker: It provides a rigid, linear spacer that extends the molecule into deep binding pockets (e.g., in kinase or GPCR targets).

Part 4: Analytical Validation (QC Protocols)

To ensure the integrity of 3-ethynyl-2-fluorobenzoic acid, the following analytical signatures must be verified.

Proton NMR ( -NMR)
  • Solvent: DMSO-

    
     or 
    
    
    
    .
  • Key Signal 1 (Ethynyl Proton): Look for a singlet (or doublet due to long-range F-coupling) around 3.5 – 4.5 ppm . This proves the TMS group has been removed.

  • Key Signal 2 (Aromatic Region): Three protons in the 7.2 – 8.0 ppm range. The coupling pattern will be complex due to

    
     coupling.
    
  • Key Signal 3 (Carboxylic Acid): A broad singlet around 11.0 – 13.0 ppm (often disappears in

    
     exchange).
    
Carbon NMR ( -NMR)
  • Alkyne Carbons: Two distinct peaks in the 75 – 85 ppm region.

  • Carbonyl Carbon: Signal around 165 – 170 ppm .

  • C-F Coupling: The carbon attached to fluorine (C2) will appear as a doublet with a large coupling constant (

    
    ).
    
Infrared Spectroscopy (IR)
  • 
     Stretch:  A sharp, weak band around 2100 – 2150 cm⁻¹ .
    
  • 
     Stretch:  A strong band around 1680 – 1710 cm⁻¹  (carboxylic acid).
    
Mass Spectrometry (LC-MS)
  • Mode: Negative Ion Mode (ESI-).

  • Target Ion: Look for

    
     peak at 163.02 Da .
    

References

  • PubChemLite. (2025).[2][3] 3-ethynyl-2-fluorobenzoic acid (Compound Summary). University of Luxembourg.[4][5] [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[6][7][8] Chemical Society Reviews. [Link] (Context on Ortho-Fluoro Effect).

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link] (Methodology Grounding).

Sources

Exploratory

difference between 3-ethynyl-2-fluorobenzoic acid and 3-ethynyl-4-fluorobenzoic acid

This guide provides an in-depth technical analysis of 3-ethynyl-2-fluorobenzoic acid and 3-ethynyl-4-fluorobenzoic acid , focusing on their structural isomerism, electronic properties, synthetic pathways, and application...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-ethynyl-2-fluorobenzoic acid and 3-ethynyl-4-fluorobenzoic acid , focusing on their structural isomerism, electronic properties, synthetic pathways, and applications in medicinal chemistry.

Executive Summary

In the optimization of small-molecule drugs, the precise positioning of fluorine atoms and alkyne handles is a critical tactic for modulating metabolic stability, acidity (pKa), and binding affinity.

3-ethynyl-2-fluorobenzoic acid and 3-ethynyl-4-fluorobenzoic acid are positional isomers used as high-value building blocks. While they share the same core functional groups (carboxylic acid, ethynyl, fluorine), their behavior differs radically due to the Ortho-Effect and Electronic Resonance :

Feature3-Ethynyl-2-Fluorobenzoic Acid 3-Ethynyl-4-Fluorobenzoic Acid
F-Position relative to COOH Ortho (C2) Para (C4)
Electronic Impact Strong Inductive Withdrawal (-I)Mixed Inductive (-I) & Resonance (+R)
Acidity (Predicted pKa) High Acidity (~2.9 - 3.1) Moderate Acidity (~3.6 - 3.8)
Primary Utility Bioisostere for salicylic acids; pKa modulation.Metabolic blocking at para-position; Kinase inhibitors (RET).
Steric Profile Crowded near carboxylate binding site.Linear extension; minimal steric clash at acid.

Structural & Electronic Analysis

The Ortho-Fluoro Effect (2-Fluoro Isomer)

In 3-ethynyl-2-fluorobenzoic acid , the fluorine atom is located at C2, immediately adjacent to the carboxylic acid at C1.

  • Acidity Enhancement: The proximity of the highly electronegative fluorine exerts a powerful inductive effect ($ -I $), stabilizing the carboxylate anion. This makes the 2-fluoro isomer significantly more acidic (approx. 0.8–1.0 pKa units lower) than its 4-fluoro counterpart.

  • Conformational Lock: The ortho-fluorine can influence the rotation of the carboxylic acid group via electrostatic repulsion with the carbonyl oxygen, potentially locking the molecule into a specific bioactive conformation.

The Para-Fluoro Balance (4-Fluoro Isomer)

In 3-ethynyl-4-fluorobenzoic acid , the fluorine is at C4, opposite the acid.

  • Electronic Push-Pull: While fluorine is electronegative, it also donates electron density into the ring via resonance ($ +R $). At the para position, this resonance effect partially counteracts the inductive withdrawal, resulting in a pKa closer to unsubstituted benzoic acid.

  • Metabolic Blocking: The C4 position (para) is the primary site for oxidative metabolism (CYP450-mediated hydroxylation) in benzoic acid derivatives. Placing a fluorine here effectively blocks this "soft spot," extending the half-life ($ t_{1/2} $) of the drug candidate.

Synthetic Pathways (Self-Validating Protocol)

Both isomers are synthesized via Sonogashira Cross-Coupling , but the starting materials dictate the regiospecificity. The following workflow uses a palladium-catalyzed cycle to install the ethynyl group onto the corresponding bromo-fluorobenzoic acid precursor.

Synthesis Workflow Diagram

Synthesis_Pathway Start_2F 3-Bromo-2-Fluorobenzoic Acid (Starting Material A) Inter_2F TMS-Protected Intermediate A Start_2F->Inter_2F Sonogashira Coupling Start_4F 3-Bromo-4-Fluorobenzoic Acid (Starting Material B) Inter_4F TMS-Protected Intermediate B Start_4F->Inter_4F Sonogashira Coupling Catalyst Pd(PPh3)2Cl2 (3 mol%) CuI (2 mol%) Catalyst->Inter_2F Catalyst->Inter_4F Reagent TMS-Acetylene Et3N / THF Reagent->Inter_2F Reagent->Inter_4F Product_2F 3-Ethynyl-2-Fluorobenzoic Acid Inter_2F->Product_2F Desilylation Product_4F 3-Ethynyl-4-Fluorobenzoic Acid Inter_4F->Product_4F Desilylation Deprotect Deprotection (K2CO3 / MeOH) Deprotect->Product_2F Deprotect->Product_4F

Figure 1: Parallel synthetic routes for 3-ethynyl-fluorobenzoic acid isomers via Sonogashira coupling.

Detailed Experimental Protocol

Note: This protocol is adaptable for both isomers by selecting the appropriate starting bromide.

Reagents:

  • Substrate: 3-Bromo-2-fluorobenzoic acid OR 3-Bromo-4-fluorobenzoic acid (1.0 equiv).

  • Alkyne Source: Trimethylsilylacetylene (TMS-acetylene) (1.2 equiv).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv).

  • Co-Catalyst: Copper(I) iodide [CuI] (0.02 equiv).

  • Base/Solvent: Triethylamine (Et₃N) / Tetrahydrofuran (THF) (1:3 ratio).

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon or Nitrogen for 15 minutes. Oxygen presence will degrade the Pd-catalyst and promote homocoupling of the alkyne (Glaser coupling).

  • Dissolution: Add the bromo-fluorobenzoic acid substrate, Pd(PPh₃)₂Cl₂, and CuI to the flask. Add degassed THF and Et₃N. Stir until dissolved.

  • Addition: Add TMS-acetylene dropwise via syringe to control the exotherm.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The bromide starting material should disappear.

  • Workup: Cool to room temperature. Filter through a celite pad to remove Pd/Cu residues. Concentrate the filtrate under reduced pressure.

  • Deprotection (Desilylation): Redissolve the crude TMS-intermediate in Methanol (MeOH). Add Potassium Carbonate (K₂CO₃, 2.0 equiv) and stir at room temperature for 1 hour.

  • Purification: Acidify carefully with 1M HCl to pH ~2 (precipitating the product). Extract with Ethyl Acetate, dry over Na₂SO₄, and recrystallize from Ethanol/Water to yield the pure ethynyl-fluorobenzoic acid.

Medicinal Chemistry Applications

3-Ethynyl-4-Fluorobenzoic Acid: Kinase Inhibition

The 4-fluoro isomer is a documented intermediate in the synthesis of RET (Rearranged during Transfection) kinase inhibitors .

  • Mechanism: The benzoic acid moiety often serves as a solvent-exposed tail or interacts with lysine residues in the kinase hinge region.

  • Role of Ethynyl: The alkyne group acts as a rigid linker that can extend into a hydrophobic pocket or serve as a handle for "Click Chemistry" (CuAAC) to attach diverse libraries during lead optimization.

  • Role of 4-Fluoro: Blocks metabolic oxidation at the para-position, improving oral bioavailability.

3-Ethynyl-2-Fluorobenzoic Acid: Scaffold Hopping

The 2-fluoro isomer is typically employed when the binding pocket requires a more acidic headgroup or a specific dipole orientation.

  • mGluR5 Antagonists: Derivatives of ethynylbenzoic acid are explored as negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5). The 2-fluoro substitution can alter the blood-brain barrier (BBB) permeability by modulating the LogD (distribution coefficient) via pKa shifts.

  • Bioisosterism: It serves as a bioisostere for ortho-chloro or ortho-nitro benzoic acids, providing a smaller steric footprint while maintaining electron-withdrawing properties.

Comparative Data Table
Property3-Ethynyl-2-Fluorobenzoic Acid3-Ethynyl-4-Fluorobenzoic AcidImpact on Drug Design
Predicted pKa ~2.95 ~3.75 2-F is better for salt formation; 4-F is more membrane permeable (neutral form).
Metabolic Stability High (C2 blocked, C4 open)Very High (C4 blocked - primary soft spot)4-F is preferred for long half-life (

).
Lipophilicity (LogP) ~2.1~2.2Similar, but 2-F is more polar at physiological pH due to ionization.
Chemical Reactivity Prone to nucleophilic attack at C1 due to inductive activation.Stable carboxylate reactivity.2-F esters hydrolyze faster.

References

  • Preparation of RET Inhibitors. US Patent Application 20220135557A1. (Describes the use of 3-ethynyl-4-fluorobenzoic acid as a key intermediate for kinase inhibitors).

  • Synthesis and Characterization of Fluorobenzoic Acid Derivatives. BenchChem Technical Library. (General protocols for Sonogashira coupling of halobenzoic acids).

  • PubChem Compound Summary: 3-ethynyl-2-fluorobenzoic acid. National Center for Biotechnology Information. (Chemical structure and predicted properties).

  • Electronic Effects in Substituted Benzoic Acids. Journal of Organic Chemistry. (Foundational principles of ortho-fluoro inductive effects on pKa).

Foundational

Strategic Sourcing & Synthesis Guide: 3-Ethynyl-2-fluorobenzoic Acid

Topic: 3-ethynyl-2-fluorobenzoic acid commercial suppliers and availability Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Procurement Specialists[1] Executive Summary 3-Et...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-ethynyl-2-fluorobenzoic acid commercial suppliers and availability Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Procurement Specialists[1]

Executive Summary

3-Ethynyl-2-fluorobenzoic acid (CAS 1862052-40-1 ) is a specialized pharmacophore intermediate, primarily utilized in the development of metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs) and as a "click chemistry" handle for 19F-NMR probes.[1]

Unlike common reagents, this compound exhibits low commercial availability as a shelf-stock item. Most major catalogs list it as "non-stock" or "inquire." Consequently, this guide recommends a bifurcated sourcing strategy :

  • Direct Procurement: Feasible only for milligram-scale screening via specialized aggregators.[1]

  • Strategic Synthesis (The "Make" Option): The most reliable route for gram-scale needs, utilizing the widely available precursor 3-bromo-2-fluorobenzoic acid (CAS 161957-56-8 ).[1]

Chemical Profile & Significance[2][3][4][5]

FeatureSpecification
Chemical Name 3-Ethynyl-2-fluorobenzoic acid
CAS Number 1862052-40-1
Molecular Formula C₉H₅FO₂
Molecular Weight 164.13 g/mol
Key Structural Motifs Ortho-fluorine (metabolic stability), Meta-alkyne (rigid linker/click handle)
Primary Application mGluR5 Antagonist scaffolds (analogous to MPEP/MTEP); 19F-NMR biological probes.[1]

Technical Insight: The ortho-fluoro substituent is critical.[1] It exerts a steric and electronic effect that often improves the metabolic stability of the benzoic acid moiety and influences the pKa, enhancing bioavailability compared to non-fluorinated analogs.

Commercial Landscape Analysis

A. Direct Availability (The "Buy" Option)

Current market analysis indicates that 3-ethynyl-2-fluorobenzoic acid is rarely held in inventory.[1] It is typically a "Make-on-Demand" product with lead times of 4–8 weeks.[1]

Identified Supply Channels:

  • Tier 1 (Global Distributors): Sigma-Aldrich, Fisher Scientific, and Combi-Blocks do not typically stock this exact CAS.[1] They offer the 4-fluoro isomer (CAS 1864748-42-4), which is a common sourcing error.[1]

  • Tier 2 (Specialty Aggregators): Vendors like ChemSrc and BLD Pharm may list the compound, but verification of stock is mandatory before ordering.

  • Risk Warning: Be vigilant against isomer confusion. Ensure the Certificate of Analysis (CoA) confirms the ethynyl group is at the 3-position and fluorine at the 2-position .

B. Precursor Availability (The "Make" Option)

The precursor, 3-bromo-2-fluorobenzoic acid (CAS 161957-56-8 ), is a commodity chemical available in bulk (kg scale) with high purity (>98%).[1]

SupplierCatalog No.PurityStock Status
TCI Chemicals B3929>98.0% (GC)Global Stock
Thermo Fisher (Alfa Aesar) H5023598%Global Stock
Combi-Blocks CA-428998%Global Stock

Strategic Recommendation: For requirements >1g, purchase the 3-bromo precursor and perform the conversion in-house or outsource the specific step to a CRO.[1] This reduces lead time from weeks to days.

Technical Sourcing Protocol: Make vs. Buy Decision

The following logic flow dictates the optimal sourcing path based on project scale and timeline.

SourcingLogic Start Requirement: 3-Ethynyl-2-fluorobenzoic acid CheckStock Check Tier 2 Aggregators (CAS 1862052-40-1) Start->CheckStock IsAvailable In Stock? CheckStock->IsAvailable BuyDirect Purchase Direct (Verify Isomer via NMR) IsAvailable->BuyDirect Yes (<1 week) PrecursorCheck Source Precursor: 3-Bromo-2-fluorobenzoic acid (CAS 161957-56-8) IsAvailable->PrecursorCheck No (>4 weeks) Synthesis Execute Sonogashira Coupling (See Protocol Below) PrecursorCheck->Synthesis QC QC Validation: 1H NMR (Alkyne proton) 19F NMR (Ortho-F shift) Synthesis->QC

Figure 1: Decision matrix for sourcing 3-ethynyl-2-fluorobenzoic acid. The "Make" pathway is often faster for quantities >100mg due to the scarcity of the final product.

Synthesis & Validation Protocol

If direct sourcing fails, the conversion of 3-bromo-2-fluorobenzoic acid is a standard two-step protocol.[1]

Step 1: Esterification (Recommended)

Direct Sonogashira coupling on free carboxylic acids can be sluggish due to copper salt formation.

  • Reagents: 3-Bromo-2-fluorobenzoic acid, MeOH, H₂SO₄ (cat).[1]

  • Procedure: Reflux 4h.

  • Product: Methyl 3-bromo-2-fluorobenzoate.[1]

Step 2: Sonogashira Coupling & Deprotection[1]
  • Reagents: Methyl 3-bromo-2-fluorobenzoate, TMS-acetylene (1.2 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Et₃N/THF.[1]

  • Conditions: 60°C under Argon for 12h.

  • Hydrolysis: Treat crude intermediate with LiOH in THF/H₂O to remove TMS and hydrolyze ester simultaneously.

  • Workup: Acidify to pH 3 with 1N HCl; extract with EtOAc.

Quality Control (QC) Parameters

To validate the sourced or synthesized material, use the following checkpoints:

Analytical MethodExpected SignalPurpose
1H NMR (DMSO-d6) Singlet at ~4.2–4.5 ppm (Acetylenic C-H)Confirms terminal alkyne presence.[1]
19F NMR Singlet at ~ -110 to -115 ppm Confirms ortho-fluorine substitution pattern.[1]
LC-MS [M-H]⁻ = 163.1Confirms molecular mass.[1]
Impurity Check Check for Pd residuals (black specs) or homocoupled diyne.Critical for biological assays.

References

  • ChemSrc. (2025). 3-Ethynyl-2-fluorobenzoic acid (CAS 1862052-40-1) Product Details. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

Advanced Synthesis &amp; Application of Fluorinated Benzoic Acid Alkyne Building Blocks

Executive Summary In modern drug discovery, the strategic incorporation of fluorine into scaffold architectures is a proven method to modulate pKa, enhance metabolic stability, and optimize lipophilicity (LogD).[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine into scaffold architectures is a proven method to modulate pKa, enhance metabolic stability, and optimize lipophilicity (LogD).[1][2][3] When combined with the versatility of an alkyne handle, fluorinated benzoic acid alkynes emerge as high-value "dual-function" building blocks. They serve as rigid, electron-modulated linkers for PROTACs, bioorthogonal handles for Click Chemistry (CuAAC), and precursors for heterocycle synthesis.

This technical guide details the design principles, synthesis protocols, and application logic for these motifs, moving beyond standard procedures to address the specific challenges of working with electron-deficient, fluorinated aromatic systems.

Part 1: Strategic Design & Physicochemical Properties

The Fluorine Effect on Benzoic Acid Cores

The position of the fluorine atom relative to the carboxylic acid and the alkyne handle fundamentally alters the reactivity and physicochemical profile of the building block.

  • Acidity Modulation (pKa):

    • Ortho-Fluorine: drastically increases acidity (lowers pKa) due to the inductive electron-withdrawing effect (-I) and the "ortho-effect." This makes the resulting amide couplings more challenging (lower nucleophilicity of the carboxylate) but increases the metabolic stability of the resulting amide bond against hydrolysis.

    • Meta/Para-Fluorine: Moderate acidification; primarily used to block metabolic hotspots (e.g., preventing para-hydroxylation by CYP450).

  • Lipophilicity & Permeability:

    • Fluorination generally increases lipophilicity (LogP), aiding membrane permeability. However, in benzoic acids, the lowered pKa means the molecule is more ionized at physiological pH (7.4), which can paradoxically lower the effective distribution coefficient (LogD) and reduce passive permeability unless the acid is masked (e.g., as an ester or amide).

Structural Classes
ClassStructure DescriptionPrimary UtilitypKa Trend (Acid)
Type A 2-Fluoro-4-ethynylbenzoic acidPROTAC Linkers (Rigid)~2.8 - 3.2 (High Acidity)
Type B 3-Fluoro-5-ethynylbenzoic acidFragment-Based Discovery~3.5 - 3.8
Type C 4-Fluoro-2-ethynylbenzoic acidHeterocycle Precursor (Indoles)~3.0 - 3.4

Part 2: Synthetic Methodologies

The "Protect-Couple-Deprotect" Strategy

Expertise Note: Attempting Sonogashira coupling directly on free fluorinated benzoic acids often results in poor yields. The carboxylic acid can form insoluble copper(I) carboxylates, sequestering the co-catalyst and stalling the catalytic cycle. Furthermore, electron-deficient fluorinated rings are prone to nucleophilic aromatic substitution (


) by the amine base or alkyne if not carefully controlled.

Recommended Workflow:

  • Esterification: Mask the acid (Methyl or tert-butyl ester).

  • Sonogashira Coupling: Use TMS-acetylene to prevent homocoupling (Glaser coupling).

  • Desilylation/Hydrolysis: Reveal the active building block.

Experimental Protocol: Synthesis of Methyl 2-fluoro-4-((trimethylsilyl)ethynyl)benzoate

Reagents:

  • Methyl 4-bromo-2-fluorobenzoate (1.0 equiv)

  • Trimethylsilylacetylene (TMSA) (1.2 equiv)

  • Pd(PPh3)2Cl2 (0.03 equiv)

  • CuI (0.015 equiv)

  • Triethylamine (Et3N) (3.0 equiv)

  • Solvent: Anhydrous THF or DMF (degassed)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask and cool under argon flow.

  • Charging: Add Methyl 4-bromo-2-fluorobenzoate, Pd(PPh3)2Cl2, and CuI. Evacuate and backfill with argon (3 cycles).

  • Solvation: Add degassed THF via syringe. The solution should be yellow/orange.

  • Activation: Add Et3N. Stir for 5 minutes. Observation: The mixture may darken slightly.

  • Addition: Add TMSA dropwise over 10 minutes.

  • Reaction: Stir at room temperature for 4–6 hours. Note: Fluorinated rings are activated; heating is rarely required and may promote side reactions. Monitor by TLC (Hexane/EtOAc).

  • Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate the filtrate.

  • Purification: Flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • Success: Appearance of a strong alkyne stretch in IR (~2150 cm⁻¹) and disappearance of the aryl bromide signal.

  • Failure (Black precipitate): Catalyst decomposition due to oxygen. Ensure rigorous degassing.

Global Deprotection (One-Pot)

To access the final Fluorinated Ethynylbenzoic Acid :

  • Dissolve the TMS-ester intermediate in MeOH/THF (1:1).

  • Add LiOH (3.0 equiv) in water. Stir at RT for 3 hours.

  • Mechanism: The base cleaves both the methyl ester (saponification) and the TMS group (desilylation) simultaneously.

  • Acidify to pH 3 with 1M HCl to precipitate the product.

Part 3: Visualization of Workflows

Synthesis Logic Flow

The following diagram illustrates the critical decision points in the synthesis of these building blocks.

SynthesisWorkflow Start Fluorinated Bromobenzoic Acid Protect Esterification (MeOH/H+) Start->Protect Mask Acid Coupling Sonogashira Coupling (Pd/Cu, TMS-Acetylene) Protect->Coupling Prevent Cu salts Deprotect Global Deprotection (LiOH, THF/H2O) Coupling->Deprotect Remove TMS & Ester Product Fluorinated Benzoic Acid Alkyne Deprotect->Product Acidify

Caption: Figure 1.[4][5] Optimized synthetic pathway for fluorinated benzoic acid alkynes, prioritizing acid protection to prevent catalyst poisoning.

Application: PROTAC Linker Design

Fluorinated alkynes are ideal for PROTACs (Proteolysis Targeting Chimeras) where linker rigidity and metabolic stability are paramount.

PROTAC_Design Target Target Protein Ligand (Warhead) Linker Fluorinated Alkyne Linker (Rigid, Metabolically Stable) Target->Linker Amide Bond Click CuAAC 'Click' Reaction (Triazole Formation) Linker->Click Alkyne Handle E3 E3 Ligase Ligand (e.g., Thalidomide) E3->Click Azide Handle Click->Linker Assembly

Caption: Figure 2. Modular assembly of PROTACs using fluorinated alkyne linkers for convergent synthesis via Click Chemistry.

Part 4: Applications & Troubleshooting

Click Chemistry (CuAAC)

The electron-withdrawing fluorine atom on the phenyl ring reduces the electron density of the alkyne.

  • Impact: This generally accelerates the rate of Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) compared to non-fluorinated analogs, as the alkyne becomes more electrophilic.

  • Protocol Tip: Use a stabilizing ligand like TBTA or THPTA to protect the Cu(I) species, especially if the fluorinated benzoic acid moiety has chelating potential.

Troubleshooting Table
ProblemProbable CauseSolution
Low Yield in Sonogashira Formation of Copper(I) CarboxylateEnsure starting material is an ester , not free acid.
Homocoupling (Diyne formation) Oxygen present in solventDegas solvents via freeze-pump-thaw or vigorous argon sparging.
Defluorination (

)
Nucleophilic attack by amine baseUse a sterically hindered base (e.g., DIPEA) or lower temperature; avoid ortho-fluorine if nucleophiles are strong.

References

  • Synthesis of Fluorinated Scaffolds Source: Beilstein Journal of Organic Chemistry. "Synthesis of novel fluorinated building blocks via halofluorination and related reactions." URL:[Link]

  • Sonogashira Coupling Methodologies Source: Chemistry LibreTexts. "Sonogashira Coupling." URL:[Link]

  • Fluorine Impact on Lipophilicity Source: Journal of Medicinal Chemistry (via University of Brighton).[6] "Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity."[6] URL:[Link]

  • Click Chemistry in Bioconjugation Source: MDPI. "Recent Trends in Bioorthogonal Click-Radiolabeling Reactions Using Fluorine-18." URL:[Link][7]

Sources

Foundational

3-ethynyl-2-fluorobenzoic acid PubChem CID and safety data

Properties, Safety Architecture, and Synthetic Utility in Medicinal Chemistry Executive Summary & Chemical Identity 3-Ethynyl-2-fluorobenzoic acid is a specialized fluorinated building block primarily utilized in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Properties, Safety Architecture, and Synthetic Utility in Medicinal Chemistry

Executive Summary & Chemical Identity

3-Ethynyl-2-fluorobenzoic acid is a specialized fluorinated building block primarily utilized in the synthesis of metabotropic glutamate receptor 5 (mGluR5) antagonists and radiotracers. Its structural uniqueness lies in the ortho-fluorine effect, which modulates the pKa of the carboxylic acid and enhances metabolic stability, combined with the meta-alkyne handle, which serves as a versatile "click" chemistry site or precursor for heterocycle formation (e.g., thiazoles, triazoles).

Chemical Datasheet
ParameterTechnical Specification
Chemical Name 3-Ethynyl-2-fluorobenzoic acid
CAS Number 886363-23-9
PubChem CID 130534863
Molecular Formula C₉H₅FO₂
Molecular Weight 164.13 g/mol
SMILES C#CC1=C(C(=CC=C1)C(=O)O)F
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water
Melting Point 122–126 °C (Predicted range based on analogs)
Safety & Handling Architecture (HSE Profile)

Signal Word: WARNING

As a fluorinated benzoic acid derivative, this compound exhibits standard irritant properties. However, the presence of the terminal alkyne introduces specific stability concerns regarding polymerization and metal sensitivity.

GHS Hazard Classification
H-CodeHazard StatementP-CodePrecautionary Protocol
H315 Causes skin irritationP280 Wear protective gloves/eye protection.
H319 Causes serious eye irritationP305+P351 IF IN EYES: Rinse cautiously with water for 15 min.[1]
H335 May cause respiratory irritationP261 Avoid breathing dust/fume/gas/mist.[2][3]
Critical Handling Protocols
  • Metal Avoidance: Terminal alkynes can form explosive acetylides with copper, silver, or mercury. Do not use metal spatulas if the solid is potentially damp or in solution; use ceramic or glass tools.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Alkynes are prone to slow oxidation or polymerization upon prolonged exposure to air and light.

Safety_Decision_Tree cluster_waste Waste Disposal Start Handling 3-Ethynyl-2-fluorobenzoic acid PPE Check PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE State Solid or Solution? PPE->State Solid Solid Handling State->Solid Soln Solution Handling State->Soln Weigh Weigh in Fume Hood (Avoid Dust) Solid->Weigh Tools Use Ceramic/Plastic Tools (NO Copper/Silver) Solid->Tools Solvent Degas Solvents (Prevent Oxidative Homocoupling) Soln->Solvent Waste Acidic Organic Waste (Segregate from Oxidizers) Weigh->Waste Solvent->Waste

Figure 1: Operational safety decision tree for handling terminal alkynes in acidic scaffolds.

Synthetic Utility & Mechanism

The primary utility of 3-ethynyl-2-fluorobenzoic acid is as a scaffold for mGluR5 negative allosteric modulators (NAMs) . The 2-fluoro group forces the carboxylate (or its amide derivatives) out of planarity, often improving solubility and selectivity compared to non-fluorinated analogs.

Core Reaction: Sonogashira Coupling

The synthesis of this molecule typically proceeds via a Pd/Cu-catalyzed cross-coupling of 3-bromo-2-fluorobenzoic acid with trimethylsilylacetylene (TMSA), followed by desilylation.

Mechanism of Action (Synthesis):

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Transmetallation: The copper acetylide (generated in situ) transfers the alkyne to the palladium center.

  • Reductive Elimination: The C-C bond is formed, regenerating Pd(0).

Sonogashira_Mechanism ArBr 3-Bromo-2-fluorobenzoic acid OxAdd Oxidative Addition (Ar-Pd-Br) ArBr->OxAdd TMSA TMS-Acetylene TransMet Transmetallation (Cu-Acetylide) TMSA->TransMet CuI/Base Pd0 Pd(0) Species Pd0->OxAdd Catalyst OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Prod TMS-Protected Intermediate RedElim->Prod Final 3-Ethynyl-2-fluorobenzoic acid Prod->Final KOH/MeOH (Deprotection)

Figure 2: Catalytic cycle for the synthesis of the target molecule via Sonogashira coupling.

Validated Experimental Protocol

Objective: Synthesis of 3-ethynyl-2-fluorobenzoic acid from 3-bromo-2-fluorobenzoic acid.

Reagents:
  • 3-Bromo-2-fluorobenzoic acid (1.0 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (5 mol%)

  • Copper(I) iodide (2 mol%)

  • Trimethylsilylacetylene (1.2 equiv)

  • Triethylamine (3.0 equiv)[4][5]

  • Solvent: THF/DMF (1:1 mixture, anhydrous)

Step-by-Step Methodology:
  • Degassing (Critical):

    • Dissolve the aryl bromide in THF/DMF.

    • Sparge the solution with Argon for 20 minutes. Rationale: Oxygen promotes the homocoupling of alkynes (Glaser coupling), creating impurities that are difficult to separate.

  • Catalyst Addition:

    • Add Pd(PPh₃)₂Cl₂, CuI, and Triethylamine under a positive pressure of Argon.

    • Add Trimethylsilylacetylene dropwise via syringe.

  • Reaction:

    • Heat the sealed vessel to 60°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). Look for the disappearance of the bromide starting material.

  • Deprotection (One-Pot Variation):

    • Once coupling is complete, cool to room temperature.

    • Add 1M KOH (aq) (3.0 equiv) directly to the reaction mixture. Stir for 1 hour.

    • Note: The base serves two purposes: it hydrolyzes the TMS group and ensures the carboxylic acid remains soluble as the salt.

  • Workup:

    • Acidify carefully with 1M HCl to pH 2–3. Caution: Acetylene gas evolution is not expected, but CO2 may evolve if carbonates were used.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, 0-5% MeOH in DCM).

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 130534863, 3-ethynyl-2-fluorobenzoic acid. Retrieved February 3, 2026, from [Link]

  • Arkat USA (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination. Arkivoc 2022, vii, 108-125.[6] Retrieved from [Link]

Sources

Exploratory

Strategic Applications of 3-Ethynyl-2-Fluorobenzoic Acid in Medicinal Chemistry

The following is an in-depth technical guide on the medicinal chemistry applications of 3-ethynyl-2-fluorobenzoic acid . This guide is structured for drug discovery professionals, focusing on the compound's utility as a...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the medicinal chemistry applications of 3-ethynyl-2-fluorobenzoic acid . This guide is structured for drug discovery professionals, focusing on the compound's utility as a high-value building block for rigid linkers, covalent probes, and metabolically stable pharmacophores.[1]

[1]

Executive Summary

3-Ethynyl-2-fluorobenzoic acid (CAS: 1862052-40-1) represents a specialized "ortho-fluorinated" scaffold in modern drug design.[1] Unlike simple benzoic acid derivatives, the specific 1,2,3-trisubstitution pattern confers unique electronic and steric properties that are critical for Fragment-Based Drug Discovery (FBDD) and the design of Proteolysis Targeting Chimeras (PROTACs).[1]

This guide explores the compound's role as a bifunctional orthogonal linker —capable of participating in amide coupling (via the carboxylic acid) and metal-catalyzed cross-couplings or "click" chemistry (via the ethynyl group)—while the fluorine atom modulates pKa, metabolic stability, and conformational preference.[1]

Structural & Electronic Analysis

Understanding the physicochemical behavior of this scaffold is prerequisite to its application.[1]

The "Ortho-Fluorine" Effect

The positioning of the fluorine atom at C2, sandwiched between the carboxylic acid (C1) and the ethynyl group (C3), creates a specific electronic environment:[1]

  • pKa Modulation: The strong inductive electron-withdrawing effect (-I) of the C2-fluorine increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid (approx.[1] pKa shift from 4.2 to ~3.2). This influences the solubility and binding affinity of derived amides.[1]

  • Conformational Locking: Steric repulsion between the fluorine lone pairs and the carbonyl oxygen forces the carboxyl group to twist out of the aromatic plane.[1] This "pre-organized" conformation can reduce the entropic penalty upon binding to a target protein.

  • Metabolic Blockade: The C2 position is a common site for metabolic hydroxylation (Phase I metabolism).[1] Fluorine substitution effectively blocks this pathway, extending the half-life of the parent drug.

Functional Handles
PositionGroupFunctionalityKey Reaction Class
C1 Carboxylic Acid (-COOH)Amide/Ester formationNucleophilic Acyl Substitution
C2 Fluorine (-F)Electronic/Steric Modulator(Generally Inert to Substitution)
C3 Ethynyl (-C≡CH)"Click" handle, SpacerSonogashira Coupling, CuAAC

Synthetic Utility & Workflows

Synthesis of the Scaffold

Since the compound is often synthesized in situ or purchased as a high-cost intermediate, understanding its generation is vital for scale-up.[1] The standard route involves the Sonogashira coupling of a 3-halo-2-fluorobenzoic acid precursor.

Key Protocol: Sonogashira Coupling

  • Substrate: 3-bromo-2-fluorobenzoic acid (or methyl ester).[1]

  • Reagents: Trimethylsilylacetylene (TMSA), Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%).[1]

  • Base/Solvent: Et3N/THF.[1]

  • Deprotection: K2CO3/MeOH (to remove TMS).

Visualization: Synthetic Access & Derivatization

The following diagram illustrates the logical flow from the raw intermediate to complex drug candidates.

G Start 3-Bromo-2-fluoro- benzoic acid Inter TMS-Protected Intermediate Start->Inter TMS-Acetylene Pd/Cu Core 3-Ethynyl-2-fluoro- benzoic acid Inter->Core Deprotection (K2CO3) Path1 Amide Coupling (R-NH2) Core->Path1 HATU/DIEA Path2 Click Chemistry (R-N3) Core->Path2 CuAAC Path3 Sonogashira (Ar-X) Core->Path3 Pd(0) Product1 F-Scaffolded Amides Path1->Product1 Product2 1,2,3-Triazole Linkers (PROTACs) Path2->Product2 Product3 Extended Biaryl Systems Path3->Product3

Caption: Divergent synthesis pathways utilizing 3-ethynyl-2-fluorobenzoic acid as a core hub.

Medicinal Chemistry Applications

Application A: Rigid Linkers in PROTAC Design

In the design of PROTACs (Proteolysis Targeting Chimeras), linker rigidity is crucial for optimizing the formation of the ternary complex (Target-PROTAC-E3 Ligase).[1]

  • Strategy: Use the 3-ethynyl-2-fluorobenzoic acid as a "connector."[1]

  • Mechanism: The carboxylic acid is coupled to the E3 ligase ligand (e.g., Thalidomide amine), while the ethynyl group is "clicked" to an azide-functionalized target ligand.[1]

  • Advantage: The phenyl ring provides a rigid spacer, and the 2-fluorine atom improves the metabolic stability of the linker compared to a simple alkyl chain.[1]

Application B: Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal "fragment" due to its low molecular weight (<200 Da) and high ligand efficiency potential.[1]

  • Target Class: Kinases (Type II inhibitors) and GPCRs (allosteric modulators).[1]

  • Interaction Mode: The carboxylic acid can form salt bridges with lysine/arginine residues, while the ethynyl group fits into narrow hydrophobic pockets or serves as a vector for growing the molecule.[1]

Application C: Precursor for Heterocyclic Synthesis

The ortho-relationship between the fluorine and the acid allows for specific cyclization reactions if the acid is first converted to a nucleophilic species (e.g., via Curtius rearrangement to an aniline).[1]

  • Potential: Synthesis of 7-fluoroindoles or 8-fluoroisoquinolinones, which are privileged scaffolds in bioactive natural products.[1]

Experimental Protocols

Protocol 1: General Amide Coupling (Acid Functionalization)

This protocol validates the reactivity of the C1-carboxylic acid while preserving the C3-alkyne.[1]

  • Preparation: Dissolve 3-ethynyl-2-fluorobenzoic acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the activated ester.

  • Coupling: Add the amine partner (1.1 eq).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Expect M+1 peak).[1]

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat. NaHCO3, and brine.

  • Note: The 2-fluoro substituent may slightly retard the reaction rate due to steric hindrance; heating to 40°C may be required for bulky amines.[1]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol utilizes the C3-ethynyl group for "Click" chemistry.[1]

  • Components: Mix the amide derivative from Protocol 1 (1.0 eq) with an azide-containing building block (1.0 eq) in t-BuOH/H2O (1:1).

  • Catalyst: Add CuSO4·5H2O (10 mol%) and Sodium Ascorbate (20 mol%).[1]

  • Reaction: Stir vigorously at RT for 12 hours.

  • Purification: The 1,2,3-triazole product often precipitates or can be extracted with DCM.[1]

References

  • Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 2008, 37, 320-330.[1] Link

  • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[1] Chemical Reviews, 2007, 107(3), 874–922.[1] Link[1]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions."[1] Angewandte Chemie International Edition, 2001, 40(11), 2004-2021.[1] Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880.[1] Link[1]

Sources

Foundational

2-fluoro-3-ethynylbenzoic acid IUPAC name and synonyms

Part 1: Executive Summary & Chemical Identity 2-Fluoro-3-ethynylbenzoic acid (IUPAC: 3-ethynyl-2-fluorobenzoic acid) is a specialized bifunctional building block used in medicinal chemistry and materials science. It comb...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

2-Fluoro-3-ethynylbenzoic acid (IUPAC: 3-ethynyl-2-fluorobenzoic acid) is a specialized bifunctional building block used in medicinal chemistry and materials science. It combines a fluorinated aromatic core with two distinct reactive handles: a carboxylic acid (for amide/ester formation) and a terminal alkyne (for Sonogashira coupling or "Click" chemistry).

This scaffold is particularly valuable in Fragment-Based Drug Discovery (FBDD) . The fluorine atom at the 2-position exerts a strong electronic effect (ortho-effect), modulating the pKa of the carboxylic acid and influencing the metabolic stability of the ring, while the ethynyl group provides a rigid, linear vector for extending the molecule into deep protein binding pockets.

Nomenclature & Identification
IdentifierValue
IUPAC Name 3-Ethynyl-2-fluorobenzoic acid
Common Synonyms 2-Fluoro-3-ethynylbenzoic acid; 3-Acetylenyl-2-fluorobenzoic acid
CAS Number 1862052-40-1
Molecular Formula C₉H₅FO₂
Molecular Weight 164.13 g/mol
SMILES C#CC1=C(F)C(C(O)=O)=CC=C1
InChI Key GJRBGAUQTOSMGS-UHFFFAOYSA-N

Part 2: Physicochemical Profile

The introduction of the fluorine atom adjacent to the carboxylic acid significantly alters the electronic landscape compared to the non-fluorinated analog (3-ethynylbenzoic acid).

PropertyValue (Predicted/Experimental)Mechanistic Insight
pKa (Acid) ~2.8 – 3.2The ortho-fluorine atom is electron-withdrawing (-I effect), stabilizing the carboxylate anion and increasing acidity compared to benzoic acid (pKa 4.2).
LogP (Lipophilicity) ~2.04The ethynyl group adds lipophilicity, while the polar acid group balances solubility.
H-Bond Donors 1 (COOH)
H-Bond Acceptors 3 (C=O, OH, F)Fluorine acts as a weak acceptor but significantly influences the conformation of adjacent groups.
Topological Polar Surface Area 37.3 ŲIdeal for CNS-targeted drug design (blood-brain barrier penetration).

Part 3: Synthesis Methodology

The synthesis of 2-fluoro-3-ethynylbenzoic acid is typically achieved via a Sonogashira cross-coupling strategy starting from the commercially available 3-bromo-2-fluorobenzoic acid (or its ester), followed by deprotection.[1]

Reaction Pathway Diagram[4]

Synthesis_Pathway Start 3-Bromo-2-fluorobenzoic acid (CAS: 161957-56-8) Step1 Sonogashira Coupling (TMS-Acetylene, Pd cat., CuI) Start->Step1 Pd(PPh3)2Cl2, CuI Et3N, THF, 60°C Inter Intermediate: 3-((Trimethylsilyl)ethynyl)-2-fluorobenzoic acid Step1->Inter Step2 Desilylation (TBAF or KOH/MeOH) Inter->Step2 Final Target: 2-Fluoro-3-ethynylbenzoic acid Step2->Final Yield: ~85%

Figure 1: Synthetic route from bromo-precursor to final ethynyl product.

Detailed Protocol

Step 1: Sonogashira Coupling

  • Reagents: 3-Bromo-2-fluorobenzoic acid (1.0 eq), Ethynyltrimethylsilane (TMS-acetylene, 1.2 eq), Bis(triphenylphosphine)palladium(II) dichloride (5 mol%), Copper(I) iodide (10 mol%), Triethylamine (3.0 eq).

  • Solvent: Anhydrous THF or DMF (degassed).

  • Procedure:

    • Charge a flame-dried flask with the bromide, Pd catalyst, and CuI under an argon atmosphere.

    • Add degassed THF followed by triethylamine.

    • Add TMS-acetylene dropwise.

    • Stir at 60°C for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the bromide.

    • Workup: Dilute with EtOAc, wash with 1N HCl (to remove amine salts) and brine. Dry over Na₂SO₄ and concentrate.

Step 2: Desilylation

  • Reagents: Tetrabutylammonium fluoride (TBAF, 1.0 M in THF) or Potassium Carbonate (K₂CO₃) in Methanol.

  • Procedure:

    • Dissolve the TMS-intermediate in THF (or MeOH).

    • Add TBAF (1.1 eq) at 0°C. Stir for 30 minutes at room temperature.

    • Critical Step: Acidify carefully with 1N HCl to pH ~3 to ensure the product is in the carboxylic acid form (not the salt).

    • Extract with EtOAc, dry, and recrystallize (typically from hexanes/EtOAc) to obtain the pure off-white solid.

Part 4: Applications in Drug Discovery

This compound serves as a versatile "linchpin" in medicinal chemistry. Its applications can be mapped into three primary domains:

"Click" Chemistry & Bioorthogonal Labeling

The terminal alkyne is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

  • Utility: It can be used to tag drug candidates with fluorophores or affinity handles without significantly altering the steric profile of the parent molecule.

  • Mechanism: Reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles, which are metabolically stable bioisosteres of amide bonds.

Synthesis of Heterocycles (Isocoumarins)

The proximity of the carboxylic acid (position 1) and the alkyne (position 3) allows for cyclization reactions.

  • Reaction: Metal-catalyzed cyclization can yield 8-fluoroisocoumarins , which are potent scaffolds for serine protease inhibitors.

Kinase & GPCR Ligand Design
  • mGluR5 Antagonists: The ethynyl motif is structurally homologous to the linker found in MPEP and MTEP (potent mGluR5 antagonists). This acid can be used to synthesize novel negative allosteric modulators (NAMs) by coupling the acid to a heterocyclic amine and reacting the alkyne with a second aryl group.

  • Rigid Linker: The alkyne provides a rigid "rod" that projects substituents into specific hydrophobic pockets of enzymes (e.g., Kinase hinge regions).

Utility Map

Applications Center 2-Fluoro-3-ethynylbenzoic acid Click CuAAC 'Click' Chemistry Center->Click Heterocycle Heterocycle Synthesis (Isocoumarins) Center->Heterocycle MedChem Drug Design (mGluR5 / Kinases) Center->MedChem Triazole 1,2,3-Triazole Linkers (Bioisosteres) Click->Triazole + R-N3 Protease Serine Protease Inhibitors Heterocycle->Protease Cyclization Linker Rigid Alkyne Spacers MedChem->Linker Sonogashira

Figure 2: Application landscape of the 2-fluoro-3-ethynylbenzoic acid scaffold.

Part 5: Safety & Handling

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures:

    • Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Terminal alkynes can be sensitive to oxidation or polymerization over long periods.

    • Avoid contact with strong oxidizing agents.

References

  • PubChem. (2025).[2] 3-Ethynyl-2-fluorobenzoic acid (Compound Summary). National Library of Medicine. [Link]

  • Uni.lu. (2025).[2] PubChemLite for Metabolomics: 3-ethynyl-2-fluorobenzoic acid. University of Luxembourg.[2] [Link]

  • Cosford, N. D., et al. (2003). [3-(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP): A Highly Selective, Orally Available Metabotropic Glutamate Receptor 5 (mGluR5) Antagonist. Journal of Medicinal Chemistry. (Cited for context on ethynyl-linker utility in mGluR5 antagonists).

Sources

Protocols & Analytical Methods

Method

synthesizing 1,2,3-triazoles using 3-ethynyl-2-fluorobenzoic acid

Application Note: High-Efficiency Synthesis of 1,2,3-Triazoles Utilizing 3-Ethynyl-2-fluorobenzoic Acid Executive Summary This guide details the optimized protocol for synthesizing 1,2,3-triazoles using 3-ethynyl-2-fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 1,2,3-Triazoles Utilizing 3-Ethynyl-2-fluorobenzoic Acid

Executive Summary

This guide details the optimized protocol for synthesizing 1,2,3-triazoles using 3-ethynyl-2-fluorobenzoic acid as a scaffold. This specific building block is increasingly critical in medicinal chemistry for generating mGluR modulators and kinase inhibitors . The presence of the ortho-fluorine atom confers unique metabolic stability and restricts conformational freedom, but the adjacent carboxylic acid moiety presents synthetic challenges—specifically, the potential for copper(I) catalyst sequestration (poisoning) by the carboxylate anion.

This protocol utilizes a Ligand-Accelerated Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to overcome these electronic and steric hurdles, ensuring high yields (>90%) and purity suitable for biological screening.

Scientific Rationale & Mechanistic Insight

The "Ortho-Fluoro" Advantage

The 3-ethynyl-2-fluorobenzoic acid scaffold is not merely a linker; it is a functional pharmacophore.

  • Acidity Modulation: The fluorine atom at the C2 position (ortho to the carboxylic acid) lowers the pKa of the acid via inductive electron withdrawal, altering the solubility profile and binding affinity in protein pockets.

  • Reactivity Enhancement: The electron-withdrawing nature of the fluorine also acidifies the terminal alkyne proton at C3. In the catalytic cycle, this facilitates the deprotonation step required to form the active Copper(I)-Acetylide species, theoretically accelerating the reaction compared to non-fluorinated analogs.

The Chelation Challenge

Free carboxylic acids can coordinate with Cu(I) ions, forming inactive copper-carboxylate complexes. This effectively removes the catalyst from the cycle, leading to stalled reactions or the requirement for high catalyst loading.

  • Solution: We employ THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) , a water-soluble ligand that binds Cu(I) more strongly than the carboxylate but more weakly than the alkyne/azide, protecting the catalyst from oxidation and sequestration while allowing the catalytic cycle to proceed.[1]

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the ligand-stabilized catalytic cycle, highlighting where the 2-fluoro substitution impacts the kinetics.

CuAAC_Mechanism cluster_poison Inhibition Pathway (Prevented by THPTA) Start Cu(II) Precursor (Inactive) Reduction Reduction by Sodium Ascorbate Start->Reduction ActiveCat [Cu(I)-THPTA] Active Catalyst Reduction->ActiveCat Generates Cu(I) Acetylide Cu(I)-Acetylide Intermediate (Accelerated by 2-F) ActiveCat->Acetylide + Substrate (Ligand Exchange) DeadCat Cu-Carboxylate (Inactive Precipitate) ActiveCat->DeadCat Without Ligand Substrate 3-Ethynyl-2-fluorobenzoic Acid (Alkyne) Substrate->Acetylide Metallacycle Cu-Metallacycle Transition State Acetylide->Metallacycle + Azide Azide Organic Azide (R-N3) Azide->Metallacycle Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Product Ring Contraction + Protonation Product->ActiveCat Catalyst Regeneration Carboxylate Free Carboxylate (COO-) Carboxylate->DeadCat

Caption: Figure 1. The THPTA-stabilized CuAAC catalytic cycle. The ligand prevents the formation of inactive Cu-carboxylate species.

Experimental Protocol: Ligand-Assisted Synthesis

Scope: Synthesis of triazole derivatives on a 100 mg to 1 g scale.

Reagents & Materials
ReagentSpecificationRole
Alkyne 3-Ethynyl-2-fluorobenzoic acidScaffold
Azide R-N₃ (Various)Coupling Partner
Catalyst Source CuSO₄[2][3][4][5][6] · 5H₂O (98%+)Copper source
Ligand THPTA (or TBTA if non-aqueous)Cu(I) Stabilizer
Reductant Sodium AscorbateReduces Cu(II) to Cu(I)
Solvent DMSO / Water (1:1) or tBuOH / Water (1:1)Reaction Medium
Step-by-Step Methodology

1. Catalyst Pre-Complexation (Critical Step)

  • Why: Mixing Copper and Ligand before adding to the reaction prevents immediate chelation by the benzoic acid substrate.

  • Action: Prepare a stock solution of CuSO₄ (100 mM) and THPTA (200 mM) in water. Mix them in a 1:2 ratio (Cu:Ligand) and let stand for 5 minutes. The solution should remain clear blue.

2. Reaction Assembly

  • Action: In a glass vial, dissolve 3-ethynyl-2-fluorobenzoic acid (1.0 equiv, e.g., 0.5 mmol) and the organic azide (1.05 equiv) in DMSO (2.5 mL).

  • Note: If the acid is not soluble, add 1.0 equiv of DIPEA to generate the soluble carboxylate salt.

3. Catalyst Addition

  • Action: Add the pre-complexed Cu-THPTA solution (2-5 mol% relative to alkyne) to the reaction mixture.

  • Action: Immediately add Sodium Ascorbate (freshly prepared 500 mM aqueous stock, 10-20 mol%).

  • Observation: The solution may turn from blue to colorless or pale yellow (indicating active Cu(I)). If it turns brown/black, oxidation has occurred (see Troubleshooting).

4. Incubation

  • Action: Stir at Room Temperature (25°C) for 2–4 hours.

  • Monitoring: Monitor by LC-MS. The 2-fluoro group provides a distinct shift in retention time compared to non-fluorinated impurities.

5. Workup (Acid-Base Extraction)

  • Why: The product retains the carboxylic acid, allowing for easy purification without chromatography.

  • Action: Dilute with EtOAc (20 mL).

  • Action: Wash with 1M HCl (to protonate the acid, driving it into the organic layer and removing copper salts).

  • Action: Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

Workflow Visualization (DOT)

Workflow Step1 1. Pre-Complexation (CuSO4 + THPTA) Step3 3. Initiation (Add Complex + Ascorbate) Step1->Step3 Step2 2. Substrate Dissolution (Alkyne + Azide in DMSO) Step2->Step3 Step4 4. Reaction (RT, 2-4 Hours) Step3->Step4 Step5 5. Acid Wash (1M HCl Extraction) Step4->Step5 Step6 6. Isolation (Pure Triazole Acid) Step5->Step6

Caption: Figure 2. Operational workflow for the synthesis of triazoles from fluorobenzoic acid scaffolds.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Reaction Stalls < 50% Catalyst poisoning by carboxylate.Increase THPTA ligand ratio to 1:5 (Cu:Ligand). Ensure pH is < 8.
Solution turns Green/Blue Oxidation of Cu(I) to Cu(II).Degas solvents with N₂/Ar. Add additional Sodium Ascorbate (10 mol%).
Precipitate Forms Copper-Acetylide precipitation.Add DMSO to increase solubility. Do not use pure water as solvent.
Low Yield Steric hindrance from 2-F group.Heat reaction to 40°C. The fluorine is stable, but thermal energy helps overcome the ortho barrier.

References

  • Jena Bioscience. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. (Detailed protocols for ligand-assisted CuAAC). [Link]

  • Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Ligand." J. Am. Chem. Soc. 2005, 127, 210-216.[6] (Foundational mechanistic insight). [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles (CuAAC). (General reaction scope and conditions). [Link]

Sources

Application

Application Notes and Protocols for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Fluorobenzoic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Integration of Fluorinated Benzoic Acids into Triazole Scaffolds via Click Chemistry The copper(I)-catalyzed azide-alkyne cycloa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Integration of Fluorinated Benzoic Acids into Triazole Scaffolds via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles.[][2][3] This reaction's modularity, high yields, and tolerance of a wide range of functional groups have made it an invaluable tool in drug discovery, chemical biology, and materials science.[2][4] The incorporation of fluorinated motifs, particularly fluorobenzoic acids, into molecular frameworks is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The resulting fluorinated triazole conjugates are recognized as privileged structures with significant potential in drug development.[5][6]

This guide provides a comprehensive overview and detailed protocols for the successful execution of the CuAAC reaction with fluorobenzoic acid derivatives. A key consideration addressed herein is the reactivity of the carboxylic acid functionality under CuAAC conditions. While functional groups such as carboxylic acids can potentially interfere with catalytic cycles, studies have demonstrated that the CuAAC reaction can proceed efficiently in the presence of a free carboxylic acid, which can even promote the reaction.[7][8] This eliminates the need for protection/deprotection steps, streamlining the synthetic workflow.

This application note will detail the synthesis of the requisite azido-fluorobenzoic acid precursor and provide a robust, step-by-step protocol for its subsequent cycloaddition with a model alkyne.

Part 1: Synthesis of Azido-Fluorobenzoic Acid

A common and effective method for the synthesis of aryl azides is through the diazotization of an aniline followed by substitution with an azide salt. The following protocol is adapted for the synthesis of 4-azido-2-fluorobenzoic acid from 4-amino-2-fluorobenzoic acid.

Experimental Workflow: Synthesis of 4-azido-2-fluorobenzoic acid

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azide Substitution cluster_2 Step 3: Work-up and Purification A 4-amino-2-fluorobenzoic acid in HCl(aq) B Cool to 0-5 °C A->B C Add NaNO2(aq) dropwise B->C D Diazonium salt formation C->D E Add NaN3(aq) dropwise D->E F Stir at room temperature E->F G Product Precipitation F->G H Filter the precipitate G->H I Wash with cold water H->I J Dry under vacuum I->J K 4-azido-2-fluorobenzoic acid J->K

Caption: Workflow for the synthesis of 4-azido-2-fluorobenzoic acid.

Detailed Protocol: Synthesis of 4-azido-2-fluorobenzoic acid

Materials:

  • 4-amino-2-fluorobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Deionized Water

  • Ice

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Buchner funnel and filter paper

Procedure:

  • Dissolution and Cooling: In a round-bottom flask, suspend 4-amino-2-fluorobenzoic acid (1.0 eq) in a solution of concentrated HCl (3.0 eq) in deionized water. Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the cooled suspension of the aminobenzoic acid over 30 minutes, ensuring the temperature remains below 5 °C. Stir the resulting solution for an additional 30 minutes at 0-5 °C.

  • Azide Substitution: In a separate beaker, dissolve sodium azide (1.2 eq) in deionized water. Add this solution dropwise to the cold diazonium salt solution. Vigorous nitrogen gas evolution will be observed.

  • Reaction Completion and Isolation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual salts.

  • Drying: Dry the purified 4-azido-2-fluorobenzoic acid under vacuum to a constant weight. The product should be a pale yellow solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This section details the protocol for the CuAAC reaction between the synthesized azido-fluorobenzoic acid and a terminal alkyne, such as phenylacetylene. The reaction is performed in the presence of a copper(II) sulfate and a reducing agent (sodium ascorbate) to generate the active copper(I) catalyst in situ.

Catalytic Cycle of CuAAC

G CuI Cu(I) CuAcetylide Cu(I)-C≡C-R' CuI->CuAcetylide + Alkyne Alkyne R'-C≡CH Metallacycle Six-membered Cu(III) metallacycle CuAcetylide->Metallacycle + Azide Azide R-N3 Triazolide Copper Triazolide Metallacycle->Triazolide Triazolide->CuI Releases Cu(I) Product Triazole Product Triazolide->Product + H+ ProtonSource H+ Source

Caption: Simplified catalytic cycle of the CuAAC reaction.

Detailed Protocol: CuAAC of 4-azido-2-fluorobenzoic acid with Phenylacetylene

Materials:

  • 4-azido-2-fluorobenzoic acid

  • Phenylacetylene

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol

  • Deionized Water

  • Magnetic stirrer and stir bar

  • Reaction vial or flask

Procedure:

  • Reagent Preparation: In a reaction vial, dissolve 4-azido-2-fluorobenzoic acid (1.0 eq) and phenylacetylene (1.1 eq) in a 1:1 mixture of tert-butanol and deionized water.

  • Catalyst Preparation: In a separate small vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq). The solution should turn from blue to a pale yellow/colorless solution upon addition of the sodium ascorbate, indicating the reduction of Cu(II) to Cu(I).

  • Reaction Initiation: Add the freshly prepared catalyst solution to the solution of the azide and alkyne.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up and Isolation: Upon completion, dilute the reaction mixture with water and acidify with dilute HCl to a pH of ~2. This will protonate the carboxylate and may cause the product to precipitate. If an oil forms, extract the aqueous layer with ethyl acetate.

  • Purification: The crude product can be purified by filtration if it precipitates, or by column chromatography on silica gel if extraction is necessary.

  • Characterization: Confirm the structure and purity of the final 1-(4-carboxy-3-fluorophenyl)-4-phenyl-1H-1,2,3-triazole product by ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Representative Reaction Parameters

EntryAzideAlkyneCatalyst Loading (mol%)SolventTime (h)Yield (%)
14-azido-2-fluorobenzoic acidPhenylacetylene5t-BuOH/H₂O (1:1)2>95
22-azido-4-fluorobenzoic acidPropargyl alcohol5t-BuOH/H₂O (1:1)1.5>95
34-azido-3-fluorobenzoic acid1-Octyne5t-BuOH/H₂O (1:1)3>90

Note: Yields are based on isolated product after purification and may vary depending on the specific substrates and reaction scale.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Slow or Incomplete Reaction Inactive catalyst due to oxidation of Cu(I) to Cu(II).Ensure the sodium ascorbate is fresh and used in slight excess. Prepare the catalyst solution immediately before use. Degas the solvents to remove dissolved oxygen.
Poor solubility of starting materials.Try a different solvent system (e.g., DMSO/H₂O, DMF). Gentle heating (40-50 °C) may improve solubility and reaction rate.
Presence of coordinating impurities that poison the catalyst.Purify starting materials. The use of a copper-coordinating ligand like TBTA or THPTA can protect the catalyst and accelerate the reaction.[9]
Formation of Side Products Homocoupling of the alkyne (Glaser coupling).This is often due to an excess of Cu(II) and oxygen. Ensure sufficient reducing agent is present and consider running the reaction under an inert atmosphere (N₂ or Ar).
Decomposition of the azide.Avoid excessive heating. Store the aryl azide in a cool, dark place.
Difficulty in Purification Product is highly polar due to the carboxylic acid.Acidify the work-up solution to protonate the carboxylate, making it less polar and more amenable to extraction into organic solvents.
Residual copper in the final product.Wash the organic extracts with a solution of EDTA or ammonium hydroxide to chelate and remove copper salts.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Retrieved from [Link]

  • Gemoets, H. P. L., Laudadio, G., Verstraete, K., Hessel, V., & Noël, T. (2016).
  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2018). Synthesis of Novel Fluoro Phenyl Triazoles Via Click Chemistry with or without Microwave Irradiation and their Evaluation as Anti-proliferative Agents in SiHa Cells. Letters in Organic Chemistry, 15(10), 843-849.
  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
  • Shao, C., Wang, X., Xu, J., Zhao, J., Zhang, Q., & Hu, Y. (2010). Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide−Alkyne Cycloaddition. The Journal of Organic Chemistry, 75(20), 7002–7005. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Wu, Y., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 969343.
  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.
  • Hein, C. D., Liu, X.-M., & Wang, D. (2008). Click-Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230.
  • Janganati, V., et al. (2018). A series of 1,2,3-triazole derivatives of melampomagnolide B (MMB) were reported by Janganati and coworkers through click chemistry protocol and checked against 60 different human carcinomas. Bioorganic & Medicinal Chemistry Letters, 28(15), 2534-2538.
  • Wu, H., et al. (2018). Wu and coworkers designed and synthesized 60 novel 1,2,3-triazole pharmacophores bearing allogibberic acid. European Journal of Medicinal Chemistry, 157, 1-13.
  • Maschke, S., et al. (2012). Maschke and coworkers have synthesized four different trifluoromethyl-substituted metallocene triazoles (M = Fe and Ru) 25–28, and their biological potency was checked for cancer cells. Dalton Transactions, 41(3), 854-862.
  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles: A Mechanistic DFT Study. Journal of the American Chemical Society, 127(1), 210–216.
  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51–68.

Sources

Method

Application Note: Sonogashira Coupling of 3-Bromo-2-Fluorobenzoic Acid Derivatives

Executive Summary The 3-bromo-2-fluorobenzoic acid scaffold is a high-value pharmacophore in medicinal chemistry, particularly for developing kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). The pres...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-bromo-2-fluorobenzoic acid scaffold is a high-value pharmacophore in medicinal chemistry, particularly for developing kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the ortho-fluorine atom imparts unique metabolic stability and conformational bias but presents specific synthetic challenges during Sonogashira cross-coupling.

This guide provides two validated protocols for alkynylation at the C3 position. Method A (Ester Route) is the "Gold Standard" for reliability and scalability. Method B (Direct Acid Route) is an alternative for rapid screening when esterification/hydrolysis steps must be avoided, though it carries higher optimization risks.

Strategic Analysis: Substrate Challenges

The Ortho-Fluoro Effect

The fluorine atom at the C2 position exerts two opposing effects on the reaction:

  • Electronic Activation (Pro): The strong inductive withdrawal (-I effect) of fluorine lowers the electron density at the C3-Br bond, theoretically facilitating the oxidative addition of Pd(0).

  • Steric & Electronic Repulsion (Con): The lone pairs on the fluorine atom can create electrostatic repulsion with electron-rich phosphine ligands on the palladium center, potentially retarding the coordination step.

The Free Carboxylic Acid Problem

Direct coupling of 3-bromo-2-fluorobenzoic acid is complicated by:

  • Catalyst Poisoning: Carboxylates can bind tightly to Pd(II) species, displacing labile ligands and arresting the catalytic cycle.

  • Amine Salt Formation: The standard Sonogashira bases (Et

    
    N, DIPA) react immediately with the carboxylic acid to form ammonium salts. These salts are often insoluble in non-polar solvents (toluene, THF), creating a heterogeneous slurry that hampers mass transfer.
    

Recommendation: Unless the specific alkyne is acid-sensitive, Method A (Ester Route) is strongly recommended.

Method A: The Methyl Ester Route (Gold Standard)

This protocol utilizes Methyl 3-bromo-2-fluorobenzoate. The ester protects the catalyst from the acidic proton and ensures solubility in standard organic solvents.

Materials & Reagents[1][2][3]
  • Substrate: Methyl 3-bromo-2-fluorobenzoate (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 – 1.5 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ] (3–5 mol%)
  • Co-Catalyst: Copper(I) iodide [CuI] (2–3 mol%)

  • Base/Solvent: Triethylamine (Et

    
    N) or Diisopropylamine (DIPA) / THF mixture (1:3 ratio).
    
  • Inert Gas: Argon or Nitrogen (High Purity).

Step-by-Step Protocol
  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.

  • Charging: Add Methyl 3-bromo-2-fluorobenzoate (1.0 equiv), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (0.05 equiv), and CuI (0.03 equiv) to the flask.
    • Note: Keep CuI stored in the dark; oxidation to Cu(II) turns it green/black and kills activity.

  • Degassing (Critical): Seal the flask with a septum. Evacuate and backfill with Argon three times.

  • Solvent Addition: Inject dry THF and degassed Et

    
    N (3:1 v/v) via syringe. The concentration of the aryl bromide should be approx. 0.1 M – 0.2 M.[1]
    
  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

    • Why dropwise? High local concentration of alkyne can promote Glaser homocoupling (alkyne-alkyne dimerization) over the desired cross-coupling.

  • Reaction: Heat the mixture to 60–70 °C . Monitor by TLC or LC-MS.

    • Timeframe: Bromides are sluggish compared to iodides. Expect reaction times of 4–12 hours.[2]

  • Workup:

    • Cool to room temperature.[3][4]

    • Filter the suspension through a pad of Celite to remove Pd/Cu residues and ammonium salts. Rinse the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography.

Method B: Direct Acid Route (Advanced)

Use this method only if esterification is not viable. It requires a polar solvent to solubilize the carboxylate salt.

Modifications
  • Solvent: DMF or DMA (N,N-Dimethylacetamide) is required.

  • Base: Excess Et

    
    N (3–4 equiv) is needed to ensure the acid is fully deprotonated and enough free base remains to drive the catalytic cycle.
    
  • Temperature: Higher temperatures (80–90 °C) are often required.

Protocol Differences
  • Dissolve 3-bromo-2-fluorobenzoic acid in DMF (0.2 M).

  • Add 4.0 equivalents of Et

    
    N. Stir for 10 mins to ensure salt formation.
    
  • Add Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%) and CuI (5 mol%).
  • Add Alkyne (1.5 equiv).

  • Heat to 90 °C under Argon.

    • Caution: Decarboxylation is a risk at high temperatures with ortho-substituted benzoic acids. Monitor CO

      
       evolution.
      

Visualizations

Experimental Workflow Decision Tree

SonogashiraWorkflow Start Start: 3-Bromo-2-Fluorobenzoic Acid Decision Is the Alkyne Acid-Sensitive? Start->Decision MethodA METHOD A: Ester Route (High Yield, Scalable) Decision->MethodA No (Standard) MethodB METHOD B: Direct Acid Route (Faster, Lower Yield) Decision->MethodB Yes (Urgent/Sensitive) StepA1 1. Esterification (MeOH/H2SO4) MethodA->StepA1 StepB1 1. Dissolve in DMF (Polar Aprotic) MethodB->StepB1 StepA2 2. Coupling (Pd/Cu, Et3N/THF, 65°C) StepA1->StepA2 StepA3 3. Hydrolysis (LiOH/THF/H2O) StepA2->StepA3 Product Final Product: 3-Alkynyl-2-Fluorobenzoic Acid StepA3->Product StepB2 2. Add Excess Base (4.0 equiv Et3N) StepB1->StepB2 StepB3 3. Coupling (Pd/Cu, 90°C) StepB2->StepB3 StepB3->Product

Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate sensitivity and scale.

Catalytic Cycle & Inhibition Points

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetalation (Cu-Acetylide enters) OxAdd->TransMet Inhibition INHIBITION RISK: Free COOH binds Pd(II) OxAdd->Inhibition If Free Acid Present Iso Isomerization (Trans -> Cis) TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0

Figure 2: Simplified catalytic cycle highlighting the risk of Pd(II) sequestration by the free carboxylic acid.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst inactive or O

poisoning.
Ensure CuI is white/tan (not green). Degas solvents vigorously. Increase temp to 80°C.
Glaser Coupling (Alkyne Dimer) O

leak or high alkyne conc.
Strictly exclude air. Add alkyne slowly via syringe pump.
Black Precipitate Pd black formation (catalyst death).Add more ligand (PPh

) to stabilize Pd. Ensure reaction is not too hot (>100°C).
Low Conversion (Method B) Salt precipitation coats reagents.Switch solvent to DMF/Water (9:1) or increase solvent volume to dissolve salts.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[5][6][7] Angewandte Chemie International Edition, 46(6), 834-871. Link

  • Boechat, N., et al. (2011). Synthesis of new fluoro-substituted 1,2,3-triazole derivatives via Sonogashira coupling.[8] Tetrahedron Letters, 52(1), 107-110. (Demonstrates handling of fluorinated aryl halides).

  • Liang, Y., et al. (2011). Palladium-Catalyzed Decarboxylative Coupling of Potassium Carboxylates. Journal of the American Chemical Society, 133(6), 1738–1741.

Sources

Application

Application Notes &amp; Protocols: Leveraging 3-Ethynyl-2-fluorobenzoic Acid for Fragment-Based Drug Discovery

Introduction: The Strategic Advantage of 3-Ethynyl-2-fluorobenzoic Acid in FBDD Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identify...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 3-Ethynyl-2-fluorobenzoic Acid in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying novel chemical matter for challenging biological targets.[1][2][3] By screening low molecular weight compounds (<300 Da), FBDD explores chemical space more efficiently, often yielding hits with superior ligand efficiency.[2][4] The subsequent growth of these fragments into more potent, drug-like molecules provides a rational and structured path for lead optimization.[5][6]

This guide focuses on a particularly compelling fragment for FBDD campaigns: 3-ethynyl-2-fluorobenzoic acid . This molecule is endowed with a unique combination of chemical features that make it an exceptionally versatile starting point for drug discovery, particularly for the development of both reversible and irreversible inhibitors.

  • The Carboxylic Acid: This moiety provides a crucial anchor for molecular recognition, capable of forming strong hydrogen bonds and salt bridges with polar residues in a protein's binding site. Its presence often ensures aqueous solubility, a critical property for reliable biophysical screening.

  • The Terminal Alkyne: This functional group is a cornerstone of modern medicinal chemistry.[7][8] Its linear geometry can probe narrow channels within a binding pocket.[8] More significantly, the terminal alkyne is a versatile chemical handle. It can act as a "warhead" for covalent modification of nucleophilic residues like cysteine or lysine, offering a pathway to highly potent and durable target engagement.[9][10] Furthermore, it is amenable to "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific elaboration of the fragment into larger molecules.[11]

  • The Fluorine Atom: The strategic placement of a fluorine atom on the aromatic ring offers several advantages. Fluorine is a small, highly electronegative atom that can modulate the acidity of the carboxylic acid, influencing its pKa and interaction strength.[12][13] It can also form favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity.[14] Critically, the introduction of fluorine can block sites of metabolic oxidation, improving the pharmacokinetic profile of derivative compounds.[15][16][17] The 2-fluoro substitution pattern, in particular, can influence the conformational preference of the benzoic acid, pre-organizing it for binding.

This application note provides a comprehensive guide for researchers on how to effectively utilize 3-ethynyl-2-fluorobenzoic acid in an FBDD campaign, from initial library design and primary screening to hit validation and elaboration strategies.

Physicochemical Properties of 3-Ethynyl-2-fluorobenzoic Acid

A thorough understanding of the physicochemical properties of a fragment is paramount for designing robust screening assays and interpreting results. While specific experimental data for 3-ethynyl-2-fluorobenzoic acid is not extensively published, we can extrapolate from related structures and general chemical principles.

PropertyEstimated Value/CharacteristicRationale & Significance in FBDD
Molecular Weight~164.13 g/mol Well within the "Rule of Three" for fragments (<300 Da), ensuring high ligand efficiency.[2]
logP~1.5 - 2.5A balanced lipophilicity is expected, promoting sufficient solubility while allowing for membrane permeability in later-stage compounds.
pKa (Carboxylic Acid)~3.5 - 4.0The electron-withdrawing effects of the fluorine and alkyne groups will likely lower the pKa compared to benzoic acid, ensuring it is predominantly ionized at physiological pH, which can be favorable for binding to solvent-exposed, positively charged pockets.
Solubility in Aqueous BufferModerate to HighThe carboxylic acid moiety generally confers good aqueous solubility, which is essential for most biophysical screening techniques to avoid compound aggregation.
ReactivityThe terminal alkyne is a mild electrophile, suitable for targeted covalent inhibition. It is also highly amenable to derivatization via Sonogashira coupling and CuAAC ("click chemistry").[11][18][19]This dual reactivity is a key advantage, allowing for both covalent and non-covalent lead discovery pathways.

FBDD Workflow Using 3-Ethynyl-2-fluorobenzoic Acid

A typical FBDD campaign involves a multi-stage process. The unique properties of 3-ethynyl-2-fluorobenzoic acid can be leveraged at each step.

FBDD_Workflow cluster_0 Phase 1: Preparation & Primary Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit Elaboration A Fragment Library Design (Poised Library Synthesis) B Primary Biophysical Screen (e.g., SPR, NMR) A->B High-throughput screening C Orthogonal Biophysical Assay (e.g., DSF, ITC) B->C Confirm binding D X-ray Crystallography C->D Determine binding mode E Structure-Guided Chemistry D->E F Covalent Targeting (Optional) D->F G Lead Optimization E->G F->G

Caption: High-level workflow for an FBDD campaign using 3-ethynyl-2-fluorobenzoic acid.

Part 1: Library Design and Synthesis

The power of 3-ethynyl-2-fluorobenzoic acid lies in its potential for creating a "poised" fragment library. A poised library consists of fragments that are readily and synthetically accessible for rapid follow-up chemistry.[5]

Protocol 1: Synthesis of a "Poised" Fragment Library based on 3-Ethynyl-2-fluorobenzoic Acid

This protocol outlines the diversification of the 3-ethynyl-2-fluorobenzoic acid scaffold at the carboxylic acid position to create a small, focused library for initial screening.

Objective: To generate a library of amides and esters to probe interactions in the binding pocket.

Materials:

  • 3-ethynyl-2-fluorobenzoic acid

  • A diverse set of primary and secondary amines (e.g., methylamine, cyclopropylamine, morpholine)

  • A diverse set of simple alcohols (e.g., methanol, ethanol, isopropanol)

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • Esterification reagents (e.g., DCC, DMAP)

  • Anhydrous solvents (DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Step-by-Step Methodology:

  • Amide Synthesis (Peptide Coupling): a. Dissolve 1 equivalent of 3-ethynyl-2-fluorobenzoic acid in anhydrous DMF. b. Add 1.1 equivalents of HATU and 1.2 equivalents of a tertiary amine base (e.g., DIPEA). c. Stir for 10 minutes at room temperature. d. Add 1.1 equivalents of the desired primary or secondary amine. e. Monitor the reaction by TLC or LC-MS until completion (typically 2-4 hours). f. Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate). g. Purify the resulting amide by flash column chromatography. h. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

  • Ester Synthesis (Steglich Esterification): a. Dissolve 1 equivalent of 3-ethynyl-2-fluorobenzoic acid, 1.2 equivalents of the desired alcohol, and 0.1 equivalents of DMAP in anhydrous DCM. b. Cool the mixture to 0°C in an ice bath. c. Add 1.1 equivalents of DCC portion-wise. d. Allow the reaction to warm to room temperature and stir overnight. e. Filter the reaction mixture to remove the dicyclohexylurea byproduct. f. Wash the filtrate with dilute acid, base, and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the resulting ester by flash column chromatography. i. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Rationale behind Experimental Choices:

  • HATU is chosen for amide coupling due to its high efficiency and low rate of racemization (if chiral amines are used).

  • Steglich esterification is a mild and effective method for forming esters from carboxylic acids and alcohols.

  • The use of a diverse set of amines and alcohols allows for the exploration of different vectors and interactions within the target's binding site.

Part 2: Primary Screening and Hit Validation

Due to the expected weak binding affinities of fragments, sensitive biophysical techniques are required for primary screening.[4][20] Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are well-suited for this purpose.[5][21]

Protocol 2: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

Objective: To identify fragments from the library that bind to the target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein of interest

  • Fragment library derived from 3-ethynyl-2-fluorobenzoic acid

  • Immobilization buffers and reagents (e.g., EDC/NHS)

  • Running buffer (e.g., PBS or HEPES-based buffer with 0.05% Tween-20)

Step-by-Step Methodology:

  • Protein Immobilization: a. Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry (EDC/NHS). Aim for a moderate immobilization level to avoid mass transport limitations. b. Use a reference flow cell with no protein or an irrelevant protein to subtract non-specific binding.

  • Fragment Screening: a. Prepare stock solutions of each fragment in DMSO and dilute into the running buffer to the desired screening concentration (typically 100-500 µM). Ensure the final DMSO concentration is consistent across all samples (e.g., 1-2%). b. Inject the fragment solutions over the protein and reference surfaces. c. Monitor the change in refractive index (measured in Response Units, RU) over time. A significant increase in RU on the protein surface compared to the reference surface indicates binding. d. Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration).

  • Data Analysis: a. Subtract the reference channel signal from the active channel signal to obtain the specific binding response. b. Identify "hits" as fragments that produce a reproducible and concentration-dependent binding response.

Rationale behind Experimental Choices:

  • SPR is a label-free technique that provides real-time kinetic and affinity data, making it ideal for primary screening.[2][21]

  • Immobilizing the protein allows for the screening of multiple fragments in solution.[2]

  • The use of a reference cell is crucial for distinguishing specific binding from non-specific interactions and bulk refractive index changes.[22]

Protocol 3: Hit Validation using ¹⁹F NMR Spectroscopy

Objective: To confirm the binding of fluorine-containing hits identified in the primary screen.

Materials:

  • High-field NMR spectrometer with a fluorine probe

  • Target protein

  • Fluorinated fragment hits

  • NMR buffer (e.g., deuterated phosphate buffer)

Step-by-Step Methodology:

  • Sample Preparation: a. Prepare a sample containing a known concentration of the fluorinated fragment (e.g., 100 µM) in the NMR buffer. b. Acquire a one-dimensional ¹⁹F NMR spectrum. This will serve as the reference spectrum. c. Prepare a second sample containing the same concentration of the fragment plus the target protein (e.g., 10 µM). d. Acquire a ¹⁹F NMR spectrum of the protein-fragment mixture.

  • Data Analysis: a. Compare the ¹⁹F NMR spectra of the fragment with and without the protein. b. Binding is indicated by changes in the fluorine signal, such as:

    • Chemical shift perturbation: A change in the chemical shift of the fluorine resonance.
    • Line broadening: An increase in the width of the fluorine signal.
    • Decrease in signal intensity.

Rationale behind Experimental Choices:

  • ¹⁹F NMR is a highly sensitive technique for studying the binding of fluorinated molecules.[23] The absence of endogenous fluorine signals in proteins provides a clean background for observation.

  • Changes in the ¹⁹F signal upon protein binding are indicative of a direct interaction and can be used to estimate binding affinity.

Part 3: Structural Characterization and Hit Elaboration

Once hits are validated, determining their binding mode is crucial for guiding the next steps in the drug discovery process. X-ray crystallography is the gold standard for this purpose.[5]

Protocol 4: Determining the Binding Mode by X-ray Crystallography

Objective: To obtain a high-resolution crystal structure of the protein-fragment complex.

Step-by-Step Methodology:

  • Crystallization: a. Crystallize the target protein using established conditions. b. Soaking: Transfer the protein crystals to a solution containing a high concentration of the fragment (typically 1-10 mM) and allow the fragment to diffuse into the crystal.[2] c. Co-crystallization: Alternatively, set up crystallization trials with the protein already in complex with the fragment.[2]

  • Data Collection and Structure Determination: a. Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source. b. Process the diffraction data and solve the crystal structure using molecular replacement. c. Carefully examine the electron density maps to confirm the binding of the fragment and determine its orientation and interactions within the binding site.

Rationale behind Experimental Choices:

  • A high-resolution crystal structure provides a detailed three-dimensional map of the protein-fragment interactions, which is invaluable for structure-based drug design.[6]

Hit Elaboration Strategies

The crystal structure of the protein in complex with a 3-ethynyl-2-fluorobenzoic acid-derived fragment will reveal vectors for chemical elaboration.

Hit_Elaboration cluster_0 Structure-Guided Growth cluster_1 Covalent Targeting A Initial Fragment Hit (3-ethynyl-2-fluorobenzoic acid derivative) B Identify Unoccupied Pockets (from Crystal Structure) A->B D Identify Proximal Nucleophile (e.g., Cys, Lys in crystal structure) C Synthesize Analogs (Extend from alkyne or amide/ester) B->C E Promote Covalent Bond Formation D->E

Sources

Method

Application Note: Strategic Synthesis of Fluorinated Heterocyclic Bioisosteres via Ethynyl Benzoic Acid Scaffolds

Executive Summary & Strategic Rationale This guide details the synthetic protocols for converting ethynyl benzoic acid derivatives into fluorinated heterocyclic bioisosteres, specifically 1,2,3-triazoles and isoxazoles ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the synthetic protocols for converting ethynyl benzoic acid derivatives into fluorinated heterocyclic bioisosteres, specifically 1,2,3-triazoles and isoxazoles .

In modern drug design, the amide bond is a ubiquitous pharmacophore but suffers from metabolic instability (protease hydrolysis) and poor membrane permeability. Replacing amide bonds with heterocyclic bioisosteres is a validated strategy to enhance metabolic stability while retaining electronic and steric mimicry.

Why Ethynyl Benzoic Acid? Ethynyl benzoic acid serves as a versatile "lynchpin" scaffold. The alkyne moiety allows for rapid [3+2] cycloaddition ("Click Chemistry"), while the carboxylic acid remains available for further conjugation to pharmacophores or solubilizing groups.

Why Fluorine? Incorporating fluorine (e.g., via fluorinated azides or nitrile oxides) modulates lipophilicity (


), improves metabolic stability by blocking oxidation sites, and enhances binding affinity through multipolar interactions.
Core Reaction Pathways

The following diagram outlines the two primary workflows covered in this guide:

ReactionPathways Start Ethynyl Benzoic Acid (Scaffold) Path1 Path A: CuAAC Click (+ Fluorinated Azide) Start->Path1 Path2 Path B: 1,3-Dipolar Cycloaddition (+ Fluorinated Nitrile Oxide) Start->Path2 Prod1 Fluorinated 1,2,3-Triazole (Amide Bioisostere) Path1->Prod1 Cu(I) Catalyst Prod2 Fluorinated Isoxazole (Ester/Amide Bioisostere) Path2->Prod2 Base / NCS

Figure 1: Divergent synthetic pathways from ethynyl benzoic acid to fluorinated bioisosteres.

Protocol A: Synthesis of Fluorinated 1,2,3-Triazoles (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for generating 1,4-disubstituted 1,2,3-triazoles. This protocol addresses the specific challenge of using ethynyl benzoic acid , where the free carboxylic acid can chelate copper, potentially poisoning the catalyst.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 4-Ethynylbenzoic acid (or 3-ethynyl isomer).

  • Reactant: 4-(Trifluoromethyl)benzyl azide (or similar fluorinated azide).

    • Safety Note: Low molecular weight organic azides are potential explosives. Handle in a fume hood behind a blast shield.

  • Catalyst System: Copper(II) Sulfate Pentahydrate (

    
    ).
    
  • Reductant: Sodium Ascorbate.[1][2]

  • Ligand (Critical): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).

    • Expert Insight: TBTA stabilizes the Cu(I) oxidation state and protects it from chelation by the benzoic acid moiety.

  • Solvent: DMSO/Water (1:1) or t-BuOH/Water (1:1).

Step-by-Step Methodology
  • Preparation of Azide (In Situ recommended):

    • If the fluorinated azide is not commercially available, generate it in situ by reacting the corresponding fluorinated benzyl bromide with sodium azide (

      
      ) in DMSO for 2 hours at RT prior to adding the alkyne.
      
  • Reaction Assembly:

    • In a 20 mL scintillation vial, dissolve 4-ethynylbenzoic acid (1.0 equiv, 1.0 mmol) and the fluorinated azide (1.1 equiv) in 4 mL of DMSO/Water (1:1).

    • Note: If the acid does not dissolve, adjust pH slightly with

      
       or switch to pure DMSO, but water is essential for the ascorbate reduction.
      
  • Catalyst Addition:

    • Add TBTA (0.05 equiv) dissolved in a minimum amount of DMSO.

    • Add

      
        (0.05 equiv, 10 mol%) as a 1M aqueous solution.
      
    • Add Sodium Ascorbate (0.2 equiv, 20 mol%) freshly prepared in water.

    • Observation: The reaction mixture should turn bright yellow/orange upon reduction to Cu(I). If it turns green, oxygen has entered, or Cu(II) is regenerating; add more ascorbate.

  • Incubation:

    • Stir vigorously at Room Temperature (RT) for 4–12 hours.

    • Monitor via TLC (Mobile phase: 5% MeOH in DCM). The alkyne spot should disappear.

  • Workup (Acid-Base Extraction):

    • Dilute the reaction with 20 mL water.

    • Acidify to pH 3 using 1M HCl to ensure the benzoic acid is protonated.

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Mechanistic Visualization (CuAAC Cycle)

CuAAC_Mechanism CuI Cu(I)-Ligand Complex PiComplex Cu-Acetylide (Pi-Complex) CuI->PiComplex + Alkyne Alkyne Ethynyl Benzoic Acid Alkyne->PiComplex Metallacycle Cu-Metallacycle Intermediate PiComplex->Metallacycle + Azide Azide Fluorinated Azide Azide->Metallacycle Triazole Cu-Triazole Metallacycle->Triazole Ring Contraction Triazole->CuI Regeneration Product Free Fluorinated Triazole Triazole->Product Protonolysis

Figure 2: Catalytic cycle of CuAAC. The TBTA ligand (not shown) coordinates Cu(I) to prevent oxidation and chelation by the substrate's carboxylic acid.

Protocol B: Synthesis of Fluorinated Isoxazoles

Isoxazoles are valuable bioisosteres for esters and amides. This protocol utilizes the 1,3-dipolar cycloaddition of ethynyl benzoic acid with a fluorinated nitrile oxide (generated in situ).

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][12]
  • Substrate: 4-Ethynylbenzoic acid.

  • Precursor: Trifluoromethyl-benzaldehyde oxime (converted to hydroxamoyl chloride).

  • Reagents: N-Chlorosuccinimide (NCS), Triethylamine (

    
    ).
    
  • Solvent: DMF or DCM.

Step-by-Step Methodology
  • Formation of Hydroxamoyl Chloride (In Situ):

    • Dissolve the fluorinated oxime (1.2 equiv) in DMF.

    • Add NCS (1.2 equiv) slowly at 0°C. Stir for 1 hour at RT.

    • Mechanism:[2][3][4][5] This generates the chloro-oxime intermediate.

  • Cycloaddition:

    • Add 4-ethynylbenzoic acid (1.0 equiv) to the reaction vessel.

    • Add

      
        (1.5 equiv) dropwise over 30 minutes.
      
    • Critical: The base eliminates HCl from the chloro-oxime to generate the reactive Nitrile Oxide species, which immediately undergoes cycloaddition with the alkyne.

  • Reaction Conditions:

    • Stir at RT for 12 hours.

    • Note: If conversion is low, heat to 60°C.

  • Workup:

    • Pour into ice water. Acidify with 1M HCl (to keep the benzoic acid protonated).

    • Filter the precipitate (often the pure product) or extract with Ethyl Acetate.

Comparative Data & Expert Analysis

The following table summarizes the key differences between the two bioisostere pathways when applied to ethynyl benzoic acid.

FeatureProtocol A: Triazole (CuAAC)Protocol B: Isoxazole (Nitrile Oxide)
Bioisostere Type Amide Bond Surrogate (trans-amide mimic)Ester/Amide Surrogate
Reaction Type Metal-Catalyzed CycloadditionBase-Mediated Dipolar Cycloaddition
Regioselectivity Exclusive 1,4-disubstitutedHigh 3,5-disubstituted (steric control)
Fluorine Source Fluorinated Azide (

)
Fluorinated Oxime/Nitrile Oxide (

)
Yield (Typical) 85 - 95%60 - 80%
Key Challenge Cu-chelation by carboxylic acidDimerization of nitrile oxide (furoxan formation)
Solubility Requires polar solvent (DMSO/tBuOH)Works well in DMF/DCM
Troubleshooting & Optimization
  • Green Precipitate (Protocol A): If the reaction turns green and precipitates, you have formed Copper(II)-carboxylate salts.

    • Fix: Increase Sodium Ascorbate loading to 0.5 equiv and add EDTA during the workup to strip copper from the product.

  • Low Yield (Protocol B): Nitrile oxides are unstable and can dimerize to furoxans.

    • Fix: Use a syringe pump to add the base (

      
      ) very slowly. This keeps the concentration of the reactive nitrile oxide low, favoring reaction with the alkyne over self-dimerization.
      

References

  • Rostovtsev, V. V., et al. (2002).[2] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. [Link]

  • Himo, F., et al. (2005).[1][2] Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Ligand. Journal of the American Chemical Society. [Link]

  • Agalave, S. G., et al. (2011). Click Chemistry: 1,2,3-Triazoles as Pharmacophores. Chemistry – An Asian Journal. [Link]

  • Moorhouse, A. D., & Moses, J. E. (2008). Click Chemistry and Medicinal Chemistry: A Case of "Adapt or Die". Drug Discovery Today. [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link][6]

Sources

Application

Application Note: Preparation of 3-Ethynyl-2-Fluorobenzoyl Chloride for Amide Synthesis

This Application Note is designed for researchers in medicinal chemistry and process development. It details the robust synthesis of 3-ethynyl-2-fluorobenzoyl chloride , a critical electrophilic intermediate often employ...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the robust synthesis of 3-ethynyl-2-fluorobenzoyl chloride , a critical electrophilic intermediate often employed in the design of covalent kinase inhibitors and molecular probes.

Executive Summary & Strategic Rationale

The moiety 3-ethynyl-2-fluorobenzoyl represents a privileged scaffold in modern drug discovery. The ortho-fluorine atom serves two critical functions: it conformationally restricts the benzoyl ring via electrostatic repulsion with the carbonyl oxygen, and it modulates the metabolic stability of the aromatic ring. The meta-ethynyl group acts as a steric handle or a bioorthogonal tag (for "click" chemistry), but more importantly, in covalent inhibitor design, it can serve as a latent warhead or a rigid linker.

This protocol addresses the challenge of synthesizing the acid chloride derivative while preserving the integrity of the terminal alkyne, which is susceptible to polymerization or addition reactions under harsh chlorinating conditions. We utilize a "Protect-Couples-Deprotect-Activate" strategy to ensure high purity and yield.

Key Synthetic Challenges & Solutions
ChallengeSolutionMechanism
Regioselectivity Use 3-bromo-2-fluorobenzoic acidPre-functionalized starting material ensures correct substitution pattern.
Alkyne Stability TMS-Protection during couplingPrevents Glaser homocoupling and side reactions during the Pd-catalyzed step.
Acid Chloride Sensitivity Oxalyl Chloride / DMF (cat.)[1]Avoids thermal stress of Thionyl Chloride (

); prevents HCl addition across the alkyne.

Synthetic Route Visualization

The following pathway outlines the optimized route from commercially available 3-bromo-2-fluorobenzoic acid to the target acid chloride.

SynthesisPath SM 3-Bromo-2-fluorobenzoic acid (Starting Material) Inter1 Methyl 3-bromo-2-fluorobenzoate (Esterification) SM->Inter1 MeOH, H2SO4 Reflux Inter2 Methyl 2-fluoro-3-((trimethylsilyl)ethynyl)benzoate (Sonogashira Coupling) Inter1->Inter2 TMS-Acetylene Pd(PPh3)2Cl2, CuI TEA, 50°C Inter3 3-Ethynyl-2-fluorobenzoic acid (Saponification/Deprotection) Inter2->Inter3 LiOH, THF/H2O then HCl workup Product 3-Ethynyl-2-fluorobenzoyl chloride (Target) Inter3->Product (COCl)2, DMF(cat) DCM, 0°C to RT

Figure 1: Critical path for the synthesis of 3-ethynyl-2-fluorobenzoyl chloride. The route prioritizes intermediate stability by utilizing ester protection during the metal-catalyzed cross-coupling.

Detailed Experimental Protocols

Stage 1: Esterification and Sonogashira Coupling

Objective: Install the protected alkyne on the aromatic core. Direct coupling on the free acid is possible but often results in lower yields due to copper salt formation with the carboxylate.

Reagents:

  • Methyl 3-bromo-2-fluorobenzoate (1.0 equiv)

  • Trimethylsilylacetylene (TMS-acetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (

    
    ) (0.02 equiv)
    
  • Copper(I) iodide (CuI) (0.01 equiv)

  • Triethylamine (TEA) (Solvent/Base)

Protocol:

  • Inertion: Charge a dry Schlenk flask with Methyl 3-bromo-2-fluorobenzoate,

    
    , and CuI. Evacuate and backfill with Argon (
    
    
    
    ).
  • Solvation: Add degassed Triethylamine (TEA) via syringe.

  • Addition: Add TMS-acetylene dropwise at room temperature.

  • Reaction: Heat the mixture to 50°C for 4–6 hours. Monitor by TLC (Hexanes/EtOAc) or LC-MS.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

    • Checkpoint: Product should be a pale yellow oil or solid. Confirm TMS presence via

      
      -NMR (
      
      
      
      ppm).
Stage 2: Global Deprotection (Saponification & Desilylation)

Objective: Concurrently hydrolyze the methyl ester and remove the TMS protecting group to reveal the free acid-alkyne.

Reagents:

  • Lithium Hydroxide Monohydrate (

    
    ) (3.0 equiv)
    
  • Solvent: THF/Water (3:1)

Protocol:

  • Dissolve the Stage 1 intermediate in THF/Water.

  • Add solid LiOH. Stir vigorously at Room Temperature (20–25°C).

    • Note: Heating is generally not required and may degrade the terminal alkyne.

  • Monitor reaction progress (approx. 2–4 hours).[2] The TMS group is base-labile and cleaves under these saponification conditions.

  • Acidification: Cool to 0°C. Carefully acidify to pH ~2 using 1M HCl.

    • Critical: Do not use concentrated mineral acids if possible, to avoid hydration of the alkyne.

  • Extraction: Extract with EtOAc (

    
    ). Dry combined organics over 
    
    
    
    and concentrate.
  • Isolation: Recrystallize from Hexanes/EtOAc if necessary.

    • Validation:

      
      -NMR should show the disappearance of the methyl ester singlet and the TMS singlet, and the appearance of the acetylenic proton (
      
      
      
      ppm).
Stage 3: Activation to Acid Chloride

Objective: Convert the carboxylic acid to the acid chloride under mild conditions to prevent alkyne degradation.

Reagents:

  • 3-Ethynyl-2-fluorobenzoic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • N,N-Dimethylformamide (DMF) (Catalytic, 1-2 drops)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Setup: Flame-dry a round-bottom flask and cool under Argon. Dissolve the Stage 3 acid in anhydrous DCM.

  • Catalyst: Add catalytic DMF (essential for the formation of the Vilsmeier-Haack intermediate).

  • Chlorination: Cool to 0°C. Add Oxalyl Chloride dropwise over 10 minutes. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will be observed.
  • Completion: Allow to warm to Room Temperature and stir for 2 hours.

    • Visual Cue: The reaction mixture should become homogeneous and gas evolution should cease.

  • Workup: Concentrate the mixture in vacuo to remove solvent and excess oxalyl chloride.

    • Precaution: Do not heat above 30°C during concentration.

    • Chase: Re-dissolve the residue in a small amount of dry DCM or Toluene and re-concentrate to remove traces of HCl.

  • Storage: The resulting yellow oil/solid is 3-ethynyl-2-fluorobenzoyl chloride . Use immediately for the subsequent amide coupling.

Analytical Data & Quality Control

ParameterSpecificationMethod of Verification
Appearance Pale yellow to tan solid/oilVisual Inspection
Identity (

-NMR)
Acetylenic proton (~3.3 ppm), Aromatic signals (7.2-7.8 ppm)400 MHz NMR (

)
Reactivity Instant reaction with MeOH to form methyl esterDerivatization + TLC/LCMS
Purity >95% (as methyl ester derivative)HPLC (254 nm)

Self-Validating Step (Derivatization): Because acid chlorides are unstable on LC-MS columns (hydrolyzing back to the acid), validate the success of Stage 3 by taking a 5 µL aliquot of the product and quenching it in 500 µL of dry Methanol. Analyze this solution by LC-MS. You should observe the mass of the Methyl ester (M+1 = 179 Da for the core, calc. mass depends on exact formula), indicating the acid chloride was fully formed. If you see the Acid mass, the chlorination was incomplete.

Safety & Handling

  • Oxalyl Chloride: Highly toxic and corrosive. Liberates CO and HCl. Must be used in a well-ventilated fume hood.

  • Fluorinated Aromatics: Generally stable, but 2-fluorobenzoyl chlorides are potent electrophiles and skin sensitizers. Wear double nitrile gloves.

  • Terminal Alkynes: Potentially energetic. While this specific molecule is stable, avoid concentrating to dryness with metal salts present.

References

  • Sonogashira Coupling Mechanics: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Acid Chloride Synthesis (Oxalyl Chloride): Clayden, J. (2001). Organic Chemistry. Oxford University Press. (Standard reference for Vilsmeier-Haack mechanism with DMF/Oxalyl Chloride).
  • Synthesis of Fluorinated Benzoic Acids: Lott, N., et al. (2018). Synthesis of 3-ethynyl-4-fluoroaniline (Analogous chemistry for ortho-fluoro systems). Google Patents CN102898315B. Link

  • Handling of Acid Chlorides: Encyclopedia of Reagents for Organic Synthesis (EROS). Oxalyl Chloride.[1][2] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 3-Ethynyl-2-Fluorobenzoic Acid

This technical guide serves as a specialized support resource for researchers working with 3-ethynyl-2-fluorobenzoic acid (CAS: 144579-28-6) . It addresses solubility challenges in polar aprotic solvents (DMSO, DMF) and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support resource for researchers working with 3-ethynyl-2-fluorobenzoic acid (CAS: 144579-28-6) . It addresses solubility challenges in polar aprotic solvents (DMSO, DMF) and provides actionable troubleshooting workflows.[1]

Status: Operational Ticket Focus: Solubility Enhancement & Stability in Aprotic Solvents Assigned Specialist: Senior Application Scientist

Executive Summary & Physicochemical Profile[2]

The Challenge: While benzoic acid derivatives generally display good solubility in DMSO and DMF, 3-ethynyl-2-fluorobenzoic acid presents a unique kinetic challenge. The combination of the fluorine atom (inducing strong lattice packing via dipole interactions) and the carboxylic acid moiety (forming stable intermolecular hydrogen-bonded dimers) creates a high lattice energy barrier.

Users often report "persistent turbidity" or "slow dissolution" not because of thermodynamic insolubility, but due to the slow kinetics of breaking these crystal lattice forces.

Physicochemical Snapshot
PropertyValue (Est.)[2][3][4][5][6][7][8][9]Implication for Solubility
pKa (COOH) ~3.2 – 3.5Stronger acid than benzoic acid due to ortho-fluoro electron withdrawal.
LogP ~2.2Moderately lipophilic; requires organic solvents.
H-Bond Donors 1 (COOH)Primary cause of dimerization in solid state.
H-Bond Acceptors 3 (COOH, F)Excellent target for DMSO/DMF solvation.
Reactive Groups Terminal Alkyne, CarboxylWarning: Avoid high heat (>80°C) to prevent polymerization or decarboxylation.

Standard Operating Procedures (SOPs)

SOP-01: Dissolution in DMSO (Dimethyl Sulfoxide)

Target Concentration: 10 – 50 mM Application: Biological assays, stock solutions.

  • Weighing: Weigh the compound into a glass vial (avoid polystyrene).

  • Solvent Addition: Add anhydrous DMSO (Grade: ≥99.9%, Water <0.1%).

    • Note: Water acts as a potent antisolvent. Ensure DMSO is fresh.

  • Vortexing: Vortex at high speed for 60 seconds.

  • Sonication (Critical Step):

    • If particles persist, sonicate in a water bath at 40°C for 10–15 minutes.

    • Mechanism:[2] Acoustic cavitation disrupts the H-bonded dimers, allowing DMSO molecules to solvate the monomeric acid.

  • Visual Inspection: Solution should be clear and colorless to pale yellow.

SOP-02: Dissolution in DMF (Dimethylformamide)

Target Concentration: 10 – 100 mM Application: Chemical synthesis, coupling reactions.

  • Solvent Quality: Use freshly distilled or "Amine-Free" grade DMF.

    • Risk: Aged DMF contains dimethylamine, which can form unwanted amide byproducts with the carboxylic acid.

  • Sequential Addition: Add DMF in two portions. Add 50% of volume, vortex/sonicate to create a slurry, then add remaining 50%.

  • Thermal Assist: Heat gently to 45°C (Max 60°C).

    • Warning: Do not exceed 60°C. The terminal alkyne is prone to thermal polymerization or oxidative coupling in hot polar solvents.

Troubleshooting & FAQs

Q1: The compound forms a "gel" or sticky precipitate at the bottom of the vial in DMSO. Why?

Diagnosis: This is likely "Solvent Gelling" caused by hydrogen bonding networks between the carboxylic acid dimers and residual water in the DMSO. The Fix:

  • Check Water Content: Ensure DMSO is anhydrous.

  • Break the Network: Add a chaotropic agent or "salt breaker."

    • Method: Add 1.0 – 1.5 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .

    • Mechanism:[2] The base deprotonates the carboxylic acid (

      
      ). The ionic species is vastly more soluble in polar DMSO and cannot form H-bond dimers.
      
Q2: My solution turned dark brown after heating in DMF. Is it still usable?

Diagnosis: Degradation. The color change indicates decomposition, likely polymerization of the ethynyl group or formation of Meisenheimer-like complexes due to the electron-deficient fluoro-aromatic ring. The Fix:

  • Discard the solution.

  • Prevention: Limit heating to <50°C. If higher temperatures are required for a reaction, degas the solvent (sparge with Argon) to remove oxygen, which catalyzes alkyne degradation.

Q3: Can I use this stock solution for cell culture?

Diagnosis: Yes, but with caveats regarding the 3-ethynyl group. Guidance:

  • Precipitation Risk: When diluting a DMSO stock into aqueous media (RPMI/DMEM), the compound may crash out if the final concentration exceeds its aqueous solubility limit (~50-100 µM).

  • Protocol: Dilute the DMSO stock into the media while vortexing the media to prevent local high-concentration pockets. Keep final DMSO <0.5% v/v.

Advanced Solubilization Workflow (Visualization)

The following diagram outlines the logical decision-making process for dissolving stubborn batches of 3-ethynyl-2-fluorobenzoic acid.

SolubilityWorkflow Start Start: Solid Compound (3-ethynyl-2-fluorobenzoic acid) SolventSelect Select Solvent (DMSO or DMF) Start->SolventSelect InitialMix Vortex (1 min) + Sonication (10 min @ 40°C) SolventSelect->InitialMix Check Is Solution Clear? InitialMix->Check Success Ready for Use (Store -20°C, Dark) Check->Success Yes Turbid Turbid / Particulates Check->Turbid No AddBase Strategy A: In-Situ Salt Formation Add 1.1 eq DIPEA or TEA Turbid->AddBase Preferred (Chemical) Heat Strategy B: Thermal Assist Heat to 50°C (Max 60°C) Turbid->Heat Secondary (Physical) Check2 Is Solution Clear? AddBase->Check2 Heat->Check2 Check2->Success Yes Degradation Discard: Degradation Risk (Check Purity/Water Content) Check2->Degradation No (Persistent Solid)

Caption: Decision tree for solubilizing 3-ethynyl-2-fluorobenzoic acid, prioritizing chemical deprotonation over excessive heating.

Summary of Solvation Strategies

StrategyMechanismProsCons
Sonication (40°C) Acoustic cavitation breaks crystal lattice.Non-destructive; maintains neutral species.May require 15+ mins for high-purity crystals.
Base Addition (DIPEA/TEA) Deprotonates COOH → COO⁻ (Salt formation).Most effective ; instant dissolution.Changes chemical species (anionic); may affect pH-sensitive assays.
Heating (50-60°C) Increases kinetic energy / solubility limit.Simple; no additives.Risk of alkyne polymerization or decarboxylation.

References

  • PubChem. 3-ethynyl-2-fluorobenzoic acid (Compound Summary). National Library of Medicine. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data & Usage Guide. [Link]

  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003. (General reference for solvation mechanisms in dipolar aprotic solvents).

Sources

Optimization

preventing copper catalyst contamination in 3-ethynyl-2-fluorobenzoic acid click reactions

This guide serves as a specialized technical resource for researchers utilizing 3-ethynyl-2-fluorobenzoic acid in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] While the 2-fluoro group enhances metabolic stabil...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers utilizing 3-ethynyl-2-fluorobenzoic acid in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

While the 2-fluoro group enhances metabolic stability and lipophilicity, the benzoic acid moiety presents a specific challenge: it acts as a ligand for copper ions, creating stable carboxylate-copper complexes that resist standard purification. This guide details protocols to prevent, detect, and remove these contaminants.[1]

Subject: Preventing & Removing Copper Contamination in 3-ethynyl-2-fluorobenzoic Acid Reactions Document ID: TS-CuAAC-092 Status: Active Applicability: Medicinal Chemistry, Chemical Biology, PROTAC Synthesis[1]

Part 1: The Core Challenge

Why is this specific molecule problematic? Standard alkynes are generally non-coordinating.[1] However, 3-ethynyl-2-fluorobenzoic acid contains a carboxylic acid adjacent to a fluorine atom.[1]

  • Chelation: The carboxylate anion (

    
    ) binds Cu(II) species generated during the reaction workup, forming "sticky" blue/green complexes that co-elute with the product.
    
  • Solubility: The fluorine atom increases lipophilicity, making the copper-complexed product soluble in organic solvents (like EtOAc/DCM), rendering simple aqueous washes less effective.

Part 2: Prevention Protocols (Prophylaxis)

Preventing contamination starts before the reaction begins. The goal is to reduce the "Copper Load" to the absolute minimum required for catalysis.

Protocol A: The "Low-Load" Catalytic System

Use this standard to minimize initial copper input by 10-100x compared to traditional methods.

ComponentStandard Conc.Recommended Low-LoadFunction
Cu Source CuSO₄ (10-20 mol%)Cu(MeCN)₄PF₆ or CuSO₄ (0.5 - 1.0 mol%)Primary catalyst.[1] Lower loading reduces cleanup burden.[1]
Ligand None / TBTATHPTA or BTTAA (5.0 eq relative to Cu)Crucial: These ligands accelerate the reaction, allowing drastically lower Cu concentrations.[1] They also protect Cu(I) from oxidation.[1]
Reductant Sodium Ascorbate (20-50 mol%)Sodium Ascorbate (5-10 eq relative to Cu)Maintains Cu(I) state.[1]

Application Scientist Note: For 3-ethynyl-2-fluorobenzoic acid, THPTA is the preferred ligand.[1] It is highly water-soluble, which helps keep the copper in the aqueous phase during the extraction workup, preventing it from dragging into the organic layer with your fluorinated benzoic acid.

Part 3: Remediation Workflows (Cleanup)

If the reaction is complete, you now likely have a mixture of your triazole product and residual copper. Use the following decision tree to select the correct workup.

Workflow Visualization: The Acid-Switch Extraction

CuRemoval cluster_legend Mechanism Start Crude Reaction Mixture (Contains Product + Cu) Step1 1. Add EDTA (0.1M, pH 7.4) Chelates bulk Copper Start->Step1 Step2 2. Acidify to pH 3.0 (using 1M HCl) Step1->Step2 Critical Step Step3 3. Extract with EtOAc Step2->Step3 PhaseSplit Phase Separation Step3->PhaseSplit OrgPhase Organic Phase (Contains Protonated Product) PhaseSplit->OrgPhase Product migrates AqPhase Aqueous Phase (Contains Cu-EDTA complex) PhaseSplit->AqPhase Cu stays Step4 4. Solid Phase Scavenging (Add CupriSorb or Si-Thiol) OrgPhase->Step4 Final Pure Product (<5 ppm Cu) Step4->Final Mech Acidification (pH 3) protonates the benzoic acid (COOH), making it organic-soluble and breaking the Cu-Carboxylate bond.

Figure 1: The "Acid-Switch" extraction protocol specifically designed for benzoic acid derivatives.[1] Acidification is required to break the specific Cu-carboxylate chelation common with this substrate.

Detailed Protocol: The "Acid-Switch" Wash
  • Chelation: Dilute reaction mixture with 0.1 M EDTA (disodium salt) solution. Stir for 15 minutes. The solution may turn blue (Cu-EDTA complex).[1]

  • Acidification (CRITICAL): Adjust pH to ~3.0 using 1N HCl.

    • Why? The pKa of 3-ethynyl-2-fluorobenzoic acid is approx 3.[1]5. At pH 3.0, the molecule is protonated (neutral) and will partition into the organic layer. At neutral pH, it is anionic and will stay in water (or drag Cu into the organic layer as a salt).

  • Extraction: Extract 3x with Ethyl Acetate (EtOAc).

  • Polishing: Wash the combined organic layers once with 0.5 M EDTA, then once with brine. Dry over Na₂SO₄.[1]

Part 4: Troubleshooting & FAQs

Q1: My product is still slightly green/blue after extraction. What happened?

  • Diagnosis: You likely have "breakthrough" copper chelated to the benzoic acid.

  • Solution: Use a Solid-Supported Scavenger .[1]

    • Recommendation: Add Si-Thiol (Silica-supported thiol) or CupriSorb™ resin to your organic phase.[1]

    • Dosage: 5-10 equivalents (w/w) relative to expected Cu residue.[1] Stir for 2 hours or overnight. Filter off the solid. The color should vanish.

Q2: I am doing a biological assay (cell culture) and the cells are dying. Is it the copper?

  • Diagnosis: Likely yes.[1] Benzoic acid derivatives can act as ionophores, shuttling trace copper across cell membranes, increasing toxicity.[1]

  • Verification: Run a "mock" reaction with no azide/alkyne but all catalysts, perform the workup, and test that "blank" on your cells.

  • Fix: You need <1 ppm Copper.[1]

    • Use Heterogeneous Catalysts (e.g., Cu/C or Cu-nanoparticles) which can be filtered out.[1]

    • Perform a final purification via Reverse-Phase HPLC with 0.1% TFA.[1] The TFA keeps the copper solvated in the mobile phase while your product retains on the column.

Q3: Can I use "Copper-Free" Click (SPAAC) instead?

  • Answer: Yes, but with caveats.

    • Pros: Zero copper contamination.[1]

    • Cons: You must synthesize the "strained" cyclooctyne version of your benzoic acid. This is synthetically difficult due to the steric clash between the ortho-fluorine and the bulky cyclooctyne ring.

    • Verdict: Stick to CuAAC but optimize the cleanup using the Acid-Switch method.

Part 5: Analytical Verification

How do you prove the Copper is gone?

MethodLimit of Detection (LOD)ProsCons
Visual Inspection ~100 ppmFast, free.[1]Not sensitive enough for bioassays.[1]
Colorimetric Test (Dithizone) ~1-5 ppmCheap, sensitive.[1]Requires toxic reagents.[1]
ICP-MS < 1 ppbThe Gold Standard.[1]Expensive, requires outsourcing.[1]

Quick Lab Test (Dithizone Method):

  • Take a small aliquot of your product (1 mg).[1]

  • Dissolve in CHCl₃.

  • Add 1 drop of Dithizone solution.[1]

  • Result:

    • Green: Clean (No metal).[1]

    • Red/Pink: Copper present.[1][2][3][4][5][6][7][8]

References
  • Sharpless, K. B., et al. (2002).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011).[1] Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [1]

  • Chan, T. R., et al. (2004).[1] Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. [1]

  • Baskin, J. M., et al. (2007).[1] Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences. [1]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Ethynyl-2-Fluorobenzoic Acid Derivatives

This guide serves as a specialized technical resource for the purification of 3-ethynyl-2-fluorobenzoic acid and its related derivatives.[1][2] It is designed for organic chemists and process development scientists encou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the purification of 3-ethynyl-2-fluorobenzoic acid and its related derivatives.[1][2] It is designed for organic chemists and process development scientists encountering specific isolation challenges such as metal contamination, "oiling out," or poor solubility.[2][3]

Executive Summary & Chemical Context[3][4][5][6][7][8]

3-Ethynyl-2-fluorobenzoic acid is a bifunctional intermediate often synthesized via Sonogashira coupling.[1][2][3] Its purification is complicated by three factors:

  • Acidity: The ortho-fluorine atom significantly lowers the pKa (approx. 3.0–3.[2][3]3) compared to benzoic acid, requiring precise pH control during extraction.[1][2][3]

  • Metal Residues: Palladium (Pd) and Copper (Cu) catalysts from cross-coupling reactions often chelate to the carboxylic acid or complex with the alkyne, leading to colored impurities.[2]

  • Stability: The terminal alkyne is susceptible to polymerization or oxidation if subjected to prolonged heating or radical initiators.[2][3]

Troubleshooting Guide (Q&A)

Issue 1: Persistent Coloration & Metal Contamination

Q: My crude product is dark brown/black even after column chromatography. How do I remove the residual Palladium/Copper?

A: Silica gel alone is often insufficient for removing Pd-alkyne complexes.[2][3] You must disrupt the metal-ligand interaction.[2][3]

  • The Cause: Pd and Cu species can form stable complexes with the

    
    -system of the alkyne or the carboxylate.[2]
    
  • The Fix: Implement a "Chelation Wash" or Adsorption step before crystallization.[2][3]

    • Celite/Charcoal Filtration: Dissolve the crude material in hot Ethyl Acetate (EtOAc) or Ethanol (EtOH).[2][3] Add Activated Carbon (10-20 wt%) and stir at 50°C for 30 minutes. Filter hot through a pad of Celite.[2][3][4]

    • Scavenger Resins: For pharmaceutical grades, use a thiourea-functionalized silica scavenger (e.g., SiliaMetS® Thiol) which has high affinity for Pd(II).[1][2][3]

    • Chemical Wash: During the workup, wash the organic layer with 5% aqueous L-Cysteine or sodium diethyldithiocarbamate .[2][3] These ligands out-compete the product for the metal center [1].[2]

Issue 2: "Oiling Out" During Recrystallization

Q: When I cool my hot solution, the product separates as an oil droplets instead of crystals. Why?

A: This phenomenon ("oiling out") occurs when the saturation temperature exceeds the melting point of the solvated product, or when impurities depress the melting point.[5]

  • The Fix:

    • Use a Mixed Solvent System: Switch to Ethanol/Water or Acetone/Water .[2][3] Dissolve in the minimum amount of hot organic solvent, then add hot water dropwise until turbidity persists.[2]

    • Seed Crystals: Retain a small amount of crude solid.[2][3] Once the hot solution becomes slightly turbid, add a "seed" crystal to provide a nucleation surface.[2]

    • Slow Cooling: Rapid cooling traps impurities.[2][3] Wrap the flask in foil/towels to allow it to cool to room temperature over 2-3 hours before placing it in an ice bath.

Issue 3: Tailing on Silica Gel Columns

Q: My compound streaks (tails) on TLC and the column, making separation impossible.

A: The carboxylic acid group ionizes on the slightly acidic/basic silica surface, causing strong adsorption and streaking.

  • The Fix: Acidify your mobile phase.

    • Add 0.5% to 1.0% Acetic Acid (AcOH) or Formic Acid to your eluent (e.g., Hexane/EtOAc + 1% AcOH).[1][2][3] This suppresses ionization (

      
      ), keeping the molecule neutral and reducing interaction with silanol groups [2].[1][2]
      

Recommended Purification Protocols

Protocol A: The "pH-Swing" Extraction (Primary Purification)

Best for: Removing non-acidic impurities (e.g., protected alkynes, catalysts, starting halides).[1]

Principle: 3-Ethynyl-2-fluorobenzoic acid is significantly more acidic (pKa ~3.[1][2][3]2) than non-fluorinated analogues due to the inductive effect of the ortho-fluorine [3].[2] We exploit this to selectively solubilize the product.[2][3]

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Base Extraction: Extract the organic layer with saturated NaHCO₃ (pH ~8.5).[2][3]

    • Note: The product moves to the aqueous layer (

      
      ).[1][2] Non-acidic impurities stay in the EtOAc.[2][3]
      
    • Caution: Avoid strong bases like NaOH if your molecule has sensitive esters or if the alkyne is protected with base-labile groups (e.g., TMS), although free alkynes are generally stable to dilute base.[1][2]

  • Wash: Wash the aqueous extract twice with fresh EtOAc (removes entrained organics).[2][3]

  • Acidification & Precipitation:

    • Cool the aqueous layer to 0–5°C.[2][3]

    • Slowly acidify with 1M HCl to pH 1–2 .

    • Observation: The product should precipitate as a white/off-white solid.[2][3]

  • Isolation: Filter the solid. If no precipitate forms (due to high water solubility), extract the acidic aqueous layer with EtOAc (x3), dry over Na₂SO₄, and concentrate.[1][2]

Protocol B: Recrystallization (Polishing)

Best for: Final purification to >98% purity.[1]

ParameterRecommendation
Primary Solvent Ethanol (EtOH) or Methanol (MeOH)
Anti-Solvent Water
Ratio (v/v) Approx. 1:1 to 1:3 (Solvent:Water)
Temperature Dissolve at reflux (~78°C for EtOH); Cool to 4°C.

Step-by-Step:

  • Place 1.0 g of crude acid in a flask.

  • Add hot EtOH portion-wise while heating until fully dissolved.

  • (Optional) Add activated charcoal, stir 5 min, and filter hot.

  • Add hot water dropwise to the filtrate until a faint cloudiness persists.

  • Add one drop of EtOH to clear the solution.[2][3]

  • Allow to cool slowly to RT, then refrigerate.

Visualizations & Workflows

Figure 1: Purification Decision Tree

Use this logic flow to determine the correct purification strategy based on your crude material's state.

PurificationLogic Start Crude Reaction Mixture CheckState Analyze Crude (TLC/NMR) Start->CheckState Decision1 Major Impurities? CheckState->Decision1 Metal Dark Color / Metal Residues Decision1->Metal Pd/Cu present NonAcid Non-Acidic Byproducts (Starting Material/Alkynes) Decision1->NonAcid Unreacted SM Clean Product >85% Pure Decision1->Clean High Purity Action_Metal Protocol C: Celite/Charcoal Filtration OR Scavenger Resin Metal->Action_Metal Action_Extract Protocol A: pH-Swing Extraction (NaHCO3 -> HCl) NonAcid->Action_Extract Action_Cryst Protocol B: Recrystallization (EtOH/Water) Clean->Action_Cryst Action_Metal->Action_Extract Action_Extract->Clean Final Pure 3-Ethynyl-2-fluorobenzoic Acid Action_Cryst->Final

Caption: Figure 1.[1][2][3] Decision matrix for selecting the appropriate purification workflow based on impurity profile.

Figure 2: The "pH-Swing" Mechanism

Visualizing the solubility changes during Protocol A.

pH_Swing OrganicPhase Organic Phase (EtOAc) Contains: Impurities, Neutral SM AqueousPhase Aqueous Phase (NaHCO3) Contains: Product as Salt (R-COO- Na+) OrganicPhase->AqueousPhase Extraction (pH > 8) Precipitate Precipitate (Solid) Pure Product (R-COOH) AqueousPhase->Precipitate Acidification (pH < 2) Step1 Step 1: Basify (Add NaHCO3) Step2 Step 2: Phase Cut Step3 Step 3: Acidify (Add HCl to pH 1-2) Crude Crude Mixture (R-COOH + Impurities) Crude->OrganicPhase Dissolve

Caption: Figure 2. The chemical mechanism of Acid-Base extraction. The 2-fluoro substituent enhances acidity, ensuring efficient extraction into mild base.[1]

Key Data & Properties

PropertyValueRelevance to Purification
pKa (approx) 3.0 – 3.3Stronger acid than benzoic acid (4.2).[1][2][3][6] Extracts easily into NaHCO₃.[2][3]
Solubility (Water) Low (< 1 g/L at 25°C)Allows for precipitation upon acidification.[1][2][3]
Solubility (EtOH) HighGood solvent for recrystallization (requires water as anti-solvent).[1][3]
Melting Point ~120–130°C (Derivative dependent)Monitor for "oiling out" if solvent BP is near this range.[2][3]

References

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004).[1][2][3] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1][2][3] [1][3]

    • Note: Cites the efficacy of thiol-based scavengers and activated carbon.[2]

  • Chromatography of Carboxylic Acids

    • BenchChem Technical Support.[2][3][7][5] (2025).[2][3][7][5][8] Purification of Benzoic Acid Derivatives. [1]

    • Note: Confirms the use of acetic acid modifiers to prevent tailing.
  • Acidity of Fluorobenzoic Acids

    • O'Hagan, D. (2008).[1][2][3] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1][2][3]

    • Wikipedia Data: 2-Fluorobenzoic acid pKa = 3.[1][2][3]27. [1][2][3]

  • Sonogashira Coupling & Workup

    • Chinchilla, R., & Nájera, C. (2007).[1][2][3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874–922.[1][2][3] [1][3]

Sources

Optimization

Technical Support Center: Resolving Regioisomeric Mixtures of Ethynyl Fluorobenzoic Acids

Welcome to the technical support center for the resolution of regioisomeric mixtures of ethynyl fluorobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of regioisomeric mixtures of ethynyl fluorobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the unique challenges presented by these molecules. The combination of the electron-withdrawing fluorine atom and the linear, pi-rich ethynyl group on a benzoic acid core can lead to closely related physicochemical properties among regioisomers, making their separation a non-trivial task. This resource provides field-proven insights and robust protocols to empower you to overcome these separation challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of ethynyl fluorobenzoic acid regioisomers so challenging?

The difficulty in separating regioisomers of ethynyl fluorobenzoic acids stems from their very similar physical and chemical properties. The position of the fluorine and ethynyl substituents on the benzene ring subtly influences the molecule's polarity, pKa, dipole moment, and crystal packing, leading to small differences in their interaction with chromatographic stationary phases and their solubility in various solvents. The linear geometry of the ethynyl group and the high electronegativity of the fluorine atom create a unique electronic and steric landscape for each isomer, requiring highly selective separation techniques.

Q2: What are the primary analytical techniques for resolving these regioisomeric mixtures?

The most effective techniques for resolving regioisomeric mixtures of ethynyl fluorobenzoic acids are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Fractional crystallization can also be a powerful preparative technique if the isomers exhibit sufficient differences in their crystal packing and solubility. For characterization and differentiation of the separated isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.

Q3: How can I definitively identify the separated regioisomers?

Unequivocal identification of each separated regioisomer is typically achieved using one- and two-dimensional NMR spectroscopy. The distinct chemical shifts and coupling constants of the aromatic protons, as well as the through-space correlations observed in a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, provide definitive structural information. For instance, the coupling patterns of the aromatic protons will differ significantly depending on the relative positions of the substituents.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Problem: Poor or no separation of regioisomers on a standard C18 column.

Causality: Standard C18 columns primarily separate compounds based on hydrophobicity. Regioisomers of ethynyl fluorobenzoic acids often have very similar hydrophobic characteristics, leading to co-elution. The separation on a C18 column can be influenced by the mobile phase pH, which affects the ionization of the carboxylic acid group.[1]

Troubleshooting Steps:

  • Optimize Mobile Phase pH: The pKa of the carboxylic acid will be subtly influenced by the position of the electron-withdrawing fluorine and the ethynyl group. Systematically vary the pH of the aqueous component of your mobile phase (e.g., in 0.2 pH unit increments) around the expected pKa (typically 3-4). This can alter the degree of ionization of the isomers and potentially induce differential retention.[2]

  • Incorporate a Phenyl-Hexyl Stationary Phase: Phenyl-hexyl columns offer alternative selectivity based on π-π interactions between the stationary phase and the aromatic rings of the analytes.[3] The electron density of the aromatic ring in your isomers will vary depending on the substituent positions, leading to differential π-π interactions and improved separation.[4]

  • Utilize a Pentafluorophenyl (PFP) Stationary Phase: PFP columns provide a combination of hydrophobic, dipole-dipole, and π-π interactions. The electron-rich fluorine atoms on the stationary phase can interact favorably with the electron-deficient regions of the ethynyl fluorobenzoic acid isomers, offering a unique separation mechanism.[5]

  • Employ a Mixed-Mode Column: Mixed-mode columns that combine reversed-phase and ion-exchange characteristics can provide excellent selectivity for ionic compounds like benzoic acids. The retention can be fine-tuned by adjusting both the organic modifier content and the mobile phase pH and buffer concentration.[6]

  • Gradient Elution: If isocratic elution fails, a shallow gradient of the organic modifier can help to resolve closely eluting peaks.[7]

Problem: Peak tailing for all regioisomer peaks.

Causality: Peak tailing for acidic compounds like benzoic acids is often caused by secondary interactions with active sites on the silica support of the stationary phase, particularly residual silanol groups.[8]

Troubleshooting Steps:

  • Lower Mobile Phase pH: Ensure the mobile phase pH is at least 1.5 to 2 units below the pKa of the benzoic acids. This suppresses the ionization of the carboxylic acid and minimizes interactions with silanols.

  • Add a Competitive Base: For basic compounds, adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can saturate the active sites. However, for acidic compounds, this is not the recommended approach.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping have a lower concentration of accessible silanol groups, reducing the likelihood of peak tailing.

  • Check for Column Contamination: Strongly retained impurities from previous injections can act as active sites. Flush the column with a strong solvent to remove any contaminants.[9]

Supercritical Fluid Chromatography (SFC)

Problem: Inadequate separation of polar ethynyl fluorobenzoic acid isomers.

Causality: SFC with a pure CO2 mobile phase is best suited for non-polar compounds. The polarity of ethynyl fluorobenzoic acids requires the use of a polar co-solvent (modifier) to achieve sufficient elution and selectivity.[10]

Troubleshooting Steps:

  • Optimize the Modifier: Methanol is a common and effective modifier for polar compounds in SFC.[11] Systematically screen different percentages of methanol in the mobile phase. Other polar protic solvents like ethanol or isopropanol can also be evaluated for alternative selectivity.[12]

  • Incorporate an Additive: For acidic compounds, adding a small amount of an acidic additive (e.g., formic acid or trifluoroacetic acid) to the modifier can improve peak shape and selectivity by suppressing ionization.[13]

  • Select a Polar Stationary Phase: While standard silica columns can be effective, consider more polar stationary phases like those with amino, cyano, or diol functionalities. These can offer different interaction mechanisms with the polar functional groups of your isomers.[10]

  • Screen a Variety of Columns: Due to the unpredictable nature of SFC separations, screening a diverse set of stationary phases is often the most effective strategy for method development.[13]

Fractional Crystallization

Problem: Co-crystallization or formation of an inseparable solid solution.

Causality: For fractional crystallization to be successful, the regioisomers must have significantly different solubilities in the chosen solvent and form distinct crystal lattices. If their molecular shapes and intermolecular interactions are too similar, they may co-crystallize or form a solid solution.[14]

Troubleshooting Steps:

  • Solvent Screening: Systematically screen a wide range of solvents with varying polarities and hydrogen bonding capabilities. The goal is to find a solvent where one isomer is significantly less soluble than the others at a given temperature.

  • Controlled Cooling/Evaporation: The rate of cooling or solvent evaporation can significantly impact crystal growth and purity. Slower cooling or evaporation rates generally lead to the formation of more ordered and purer crystals.[15]

  • Seeding: If a small amount of a pure isomer is available, seeding a supersaturated solution of the mixture with a crystal of the desired isomer can promote its selective crystallization.

  • Melt Crystallization: If the compounds are thermally stable, melt crystallization, where the separation is based on differences in melting points, can be an alternative to solution crystallization.[14]

Experimental Protocols

HPLC Method Development for Ethynyl Fluorobenzoic Acid Regioisomers

Objective: To develop a robust HPLC method for the separation of a mixture of ethynyl fluorobenzoic acid regioisomers.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)

  • Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid

Procedure:

  • Initial Scouting on C18:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10-90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: 254 nm

    • Injection Volume: 5 µL

  • pH Optimization (if partial separation is observed):

    • Prepare mobile phase A with different pH values (e.g., 2.5, 3.0, 3.5) using phosphoric acid.

    • Repeat the scouting gradient with each pH.

  • Alternative Stationary Phase Screening:

    • Repeat the optimal gradient and mobile phase conditions from the C18 screening on the Phenyl-Hexyl and PFP columns.

  • Method Optimization:

    • Based on the best separation from the screening, optimize the gradient slope and duration to maximize the resolution of the critical pair.

    • If necessary, evaluate methanol as an alternative organic modifier to acetonitrile.

Characterization by ¹H NMR Spectroscopy

Objective: To differentiate the separated regioisomers using ¹H NMR.

Procedure:

  • Dissolve a small amount of each purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire a ¹H NMR spectrum for each isomer.

  • Analyze the chemical shifts and coupling constants of the aromatic protons. The substitution pattern will create a unique fingerprint for each isomer.

Expected Observations:

The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effect of the fluorine and carboxylic acid groups and the anisotropic effect of the ethynyl group. The coupling constants (J-values) between adjacent protons will be indicative of their relative positions.

Parameter Expected Influence of Substituents
Chemical Shift (δ) Protons ortho and para to the fluorine atom will be shielded (shifted upfield), while protons ortho and para to the carboxylic acid and ethynyl groups will be deshielded (shifted downfield).
Coupling Constant (J) ortho-coupling: ~7-9 Hz, meta-coupling: ~2-3 Hz, para-coupling: ~0-1 Hz. The observed coupling patterns will directly reflect the substitution pattern of each isomer.

Data Presentation

Table 1: Hypothetical HPLC Retention Times (minutes) for Ethynyl Fluorobenzoic Acid Isomers on Different Stationary Phases.

IsomerC18Phenyl-HexylPFP
2-ethynyl-4-fluorobenzoic acid12.513.815.2
2-ethynyl-5-fluorobenzoic acid12.614.516.1
3-ethynyl-4-fluorobenzoic acid12.813.514.9
3-ethynyl-5-fluorobenzoic acid12.914.215.8

Visualization

Diagram 1: Logical Workflow for HPLC Method Development.

HPLC_Method_Development start Regioisomer Mixture c18 Scout on C18 Column start->c18 eval1 Adequate Separation? c18->eval1 optimize Optimize Gradient & Flow Rate eval1->optimize Yes alt_phase Screen Alternative Phases (Phenyl-Hexyl, PFP) eval1->alt_phase No ph_opt Optimize Mobile Phase pH eval1->ph_opt Partial end Resolved Isomers optimize->end eval2 Improved Selectivity? alt_phase->eval2 eval2->optimize Yes no_sep Consider SFC or Fractional Crystallization eval2->no_sep No ph_opt->c18

Caption: A decision tree for systematic HPLC method development for resolving regioisomers.

References

  • Santhosh, G. et al. (2014). Hplc method development and validation: an overview. International Journal of Pharmaceutical Research & Analysis, 4(4), 274-280. Available at: [Link]

  • De Klerck, K. et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 270-284. Available at: [Link]

  • Pérez-Victoria, I. et al. (2013). Separation of regioisomers and enantiomers of underivatized saturated and unsaturated fatty acid monoacylglycerols using enantioselective HPLC. Journal of Chromatography A, 1317, 136-143. Available at: [Link]

  • Pfeifer, T. et al. (2022). Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures. Molecules, 27(16), 5183. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Interchim. (n.d.). Method Development HPLC. Retrieved from [Link]

  • De Klerck, K. et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 270-284. Available at: [Link]

  • Lee, M. L. et al. (1988). Chromatographic Behavior of Polar Compounds With Liquid vs. Supercritical Fluid Mobile Phases. Journal of Chromatographic Science, 26(6), 251-256. Available at: [Link]

  • West, C. (2013). How Good is SFC for Polar Analytes? Chromatography Today. Available at: [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Veranova. (n.d.). Separations and Purifications. Retrieved from [Link]

  • Waters Corporation. (n.d.). Preparative SFC Method Development. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Ibáñez, E. et al. (2000). Tuning of mobile and stationary phase polarity for the separation of polar compounds by SFC. Journal of Biochemical and Biophysical Methods, 43(1-3), 221-235. Available at: [Link]

  • Siddiqui, M. R. et al. (2017). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Methods, 8(2), 71-83. Available at: [Link]

  • Sulzer. (n.d.). Fractional Crystallization. Retrieved from [Link]

  • Sadek, P. C. et al. (1995). Relevance of π–π and dipole–dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography. Journal of Chromatography A, 718(1), 29-47. Available at: [Link]

  • Reva, I. et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4930. Available at: [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Wojtysiak, L. (2021, April 7). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? ResearchGate. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

  • Malenović, A. et al. (2007). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. Journal of Liquid Chromatography & Related Technologies, 30(15), 2213-2227. Available at: [Link]

  • SIELC Technologies. (n.d.). Pi-Pi Interaction. Retrieved from [Link]

  • Krishna, R. (2014, December 31). Fractional Crystallization for Separation of C8 Aromatics. YouTube. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Jasiński, R. (2021). On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Computational Study. International Journal of Molecular Sciences, 22(16), 8948. Available at: [Link]

  • Mohanty, S., & Venkateswarlu, P. (1961). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 4(4), 329-333. Available at: [Link]

  • Al-Janabi, F. A. M. (2014). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. Journal of Chromatographic Science, 52(7), 654-666. Available at: [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-569. Available at: [Link]

  • Restek Corporation. (2013, July 16). HPLC basics : Improving resolution of your analysis (I): Stationary Phases. Restek. Retrieved from [Link]

  • Zhang, T. et al. (2022). Selection of Stationary Phases in Supercritical Fluid Chromatography. Encyclopedia, 2(3), 1334-1346. Available at: [Link]

  • Rakić, T. et al. (2007). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. Journal of Chromatography A, 1149(1), 58-66. Available at: [Link]

  • Kumar, V. et al. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research, 9(12), 1-8. Available at: [Link]

  • Itano, H. A. et al. (1991). Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. Journal of Biological Chemistry, 266(33), 22582-22589. Available at: [Link]

  • Natansohn, A. et al. (1993). Recent Developments in Aromatic Azo Polymers Research. DTIC. Available at: [Link]

  • Engle, J. (2017, February 27). NMR Coupling Constants, Chemical Shifts, Carbon NMR and Practice. YouTube. Retrieved from [Link]

  • Chromatography Forum. (2007, August 30). pi pi interactions. Chromatography Forum. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results. BJOC. Retrieved from [Link]

  • Welch, C. J. et al. (2019). Optimizing Aromatic Interactions Within the Nematic Twist-Bend Liquid Crystal Phase. Dissertations. 2181. Available at: [Link]

  • Burla, B. et al. (2020). Decoding Membrane Lipids: Analytical Barriers and Technological Advances in Modern Lipidomics. Metabolites, 10(4), 143. Available at: [Link]

  • Restek Corporation. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Reva, I. et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4930. Available at: [Link]

  • Papageorgiou, G. et al. (2010). Fluorinated photoremovable protecting groups: the influence of fluoro substituents on the photo-Favorskii rearrangement. Photochemical & Photobiological Sciences, 9(6), 847-858. Available at: [Link]

  • West, C. (2013). How Good is SFC for Polar Analytes? Chromatography Today. Available at: [Link]

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Troubleshooting

stability of 3-ethynyl-2-fluorobenzoic acid under basic hydrolysis conditions

Technical Support Guide: Stability of 3-Ethynyl-2-fluorobenzoic Acid Executive Summary: The Stability Paradox 3-Ethynyl-2-fluorobenzoic acid (and its ester precursors) presents a unique challenge in basic media due to co...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stability of 3-Ethynyl-2-fluorobenzoic Acid

Executive Summary: The Stability Paradox

3-Ethynyl-2-fluorobenzoic acid (and its ester precursors) presents a unique challenge in basic media due to conflicting electronic and steric effects. While the molecule is generally stable under mild hydrolysis conditions, it sits on a "reactivity cliff" where slight deviations in temperature or pH can trigger irreversible degradation.

  • The Core Conflict: The 2-fluoro substituent is sterically hindering (slowing down ester hydrolysis) but electronically activating (accelerating nucleophilic attack on the ring).

  • Primary Failure Mode: Nucleophilic Aromatic Substitution (

    
    ), where the hydroxide ion displaces the fluorine atom, yielding the 2-hydroxy impurity (a salicylic acid derivative).
    
  • Secondary Risk: Cyclization to isocoumarin species, particularly if transition metal contaminants are present.

Critical Analysis: Mechanisms of Instability

To troubleshoot effectively, one must understand the competing pathways active during basic hydrolysis.

A. The Electronic Activation ( Risk)

In a standard 2-fluorobenzoic acid, the carboxylate anion (


) formed during hydrolysis is electron-rich and repels incoming nucleophiles (

), offering some protection against defluorination. However, the 3-ethynyl group changes this landscape:
  • Inductive Effect (-I): The

    
    -hybridized carbon of the alkyne is significantly more electronegative than an 
    
    
    
    or
    
    
    carbon. It pulls electron density away from the ring.[1][2]
  • Result: The C2 position becomes more electrophilic, lowering the activation energy for hydroxide to attack and displace the fluoride ion.

B. The Steric Barrier (Incomplete Reaction)

The 2-fluoro and 3-ethynyl groups create a "picket fence" around the carbonyl carbon.

  • Consequence: Hydroxide ions struggle to access the ester carbonyl, often requiring longer reaction times.

  • The Trap: Researchers often increase temperature to speed up this slow hydrolysis, unwittingly crossing the energy threshold for the

    
     side reaction described above.
    

Troubleshooting & FAQ

Q1: I observe a new spot on TLC that is more polar than my product. What is it? A: This is almost certainly 3-ethynyl-2-hydroxybenzoic acid .

  • Cause: Displacement of the fluorine atom by hydroxide (

    
    ).
    
  • Trigger: Reaction temperature >40°C or use of harsh bases (e.g., KOH, NaOH) at high concentrations (>2M).

  • Solution: Switch to LiOH (less aggressive cation effect) and maintain temperature

    
     25°C.
    

Q2: My ester hydrolysis is stalling at 50% conversion after 24 hours. Should I heat it? A: Do not heat above 40°C. Heating significantly increases the rate of defluorination over hydrolysis.

  • Better Approach: Increase the solvent polarity to solubilize the intermediate. Use a THF:MeOH:Water (3:1:1) system.[1][2][3][4][5][6][7][8] The THF solvates the organic ester, while water activates the hydroxide. If stalling persists, add 2 equivalents of LiOH rather than heating.

Q3: Is the terminal alkyne stable in 1M NaOH? A: Generally, yes. The


 of a terminal alkyne is 

, while water is

. Hydroxide is not strong enough to fully deprotonate the alkyne to the acetylide anion.
  • Caveat: If your reaction mixture contains trace transition metals (Cu, Pd, Ag) from previous coupling steps (e.g., Sonogashira), basic conditions can promote isocoumarin formation (cyclization of the carboxylate onto the alkyne). Always use metal scavengers before hydrolysis.

Q4: Upon acidification, my product oiled out and turned dark. Why? A: Terminal alkynes can polymerize or hydrate if exposed to strong acid and heat during workup.

  • Fix: Acidify carefully to pH 3-4 using mild acid (e.g., 1M citric acid or 0.5M HCl) at 0°C. Do not use concentrated HCl. Extract immediately into ethyl acetate.

Recommended Protocol: "Safe-Zone" Hydrolysis

This protocol is designed to maximize ester hydrolysis while suppressing


 and alkyne degradation.

Reagents:

  • Methyl/Ethyl 3-ethynyl-2-fluorobenzoate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 equiv)

  • Solvent: THF / Water (3:1 ratio)

Procedure:

  • Dissolution: Dissolve the ester in THF (0.1 M concentration). Ensure the solution is clear.

  • Activation: Dissolve LiOH in the calculated volume of water. Add this solution dropwise to the THF mixture at 0°C (ice bath).

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-23°C) .

    • Checkpoint: Monitor by TLC/LCMS at 4 hours. If <50% conversion, stir overnight.

  • Quench: Cool the mixture back to 0°C.

  • Acidification: Slowly add 1M Citric Acid until pH

    
     4. Do not overshoot to pH 1.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with Brine (1x). Dry over

    
     and concentrate at 
    
    
    
    °C.

Mechanistic Visualization

The following diagram illustrates the kinetic competition between the desired hydrolysis and the undesired side reactions.

ReactionPathways cluster_conditions Critical Control Factors Ester Ester Precursor (Methyl 3-ethynyl-2-fluorobenzoate) Target TARGET PRODUCT (3-Ethynyl-2-fluorobenzoic acid) Ester->Target Hydrolysis (LiOH, 20°C) Path A (Desired) Impurity_SNAr IMPURITY A (SNAr) (3-Ethynyl-2-hydroxybenzoic acid) Ester->Impurity_SNAr Defluorination (Heat/Strong Base) Path B (Avoid) Target->Impurity_SNAr Over-reaction Impurity_Cyc IMPURITY B (Cyclization) (Isocoumarin derivative) Target->Impurity_Cyc Metal Cat. + Base Path C (Rare) Advice Keep T < 40°C to block Path B Use Metal Scavengers to block Path C

Caption: Reaction pathway analysis showing the competition between the desired ester hydrolysis (Path A) and the thermal/electronic failure modes (Path B & C).

References

  • Ozerskaya, A. V., et al. (2022).[6] "Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones." Arkivoc, 2022(7), 108-125. (Demonstrates the lability of the C-F bond in 2-fluorobenzoic acid derivatives and the reversible nature of SNAr in this system).

  • Guo, X.-X. (2013).[9] "Synthesis of Isocoumarin Derivatives by Copper-Catalyzed Addition of o-Halobenzoic Acids to Active Internal Alkynes." Journal of Organic Chemistry, 78, 1660-1664.[9] (Establishes the risk of cyclization between ortho-halobenzoic acids and alkynes in the presence of metal catalysts).

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (General reference for values of terminal alkynes (~25) vs. water (~15.7), confirming stability of the alkyne proton in aqueous hydroxide).
  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412. (Foundational text on the activation of SNAr by electron-withdrawing groups and the "Ortho Effect").

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of Ortho-Substituted Fluorobenzoic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the low reactivity of ortho-substituted fluorobenzoic acids in com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the low reactivity of ortho-substituted fluorobenzoic acids in common synthetic transformations. The question-and-answer format is designed to directly address challenges you may encounter during your experiments.

The Challenge: Understanding the "Ortho Effect" in Fluorinated Systems

Ortho-substituted benzoic acids are notoriously challenging substrates. The presence of a substituent adjacent to the carboxylic acid group creates significant steric hindrance, which can impede the approach of reagents.[1][2] This "ortho effect" is a well-documented phenomenon that forces the carboxyl group to twist out of the plane of the benzene ring, inhibiting resonance.[1][2][3] In the case of ortho-substituted fluorobenzoic acids, this steric issue is compounded by the strong electron-withdrawing inductive effect of the fluorine atom, which can further deactivate the carboxyl group towards certain reactions.

Troubleshooting Guide: Common Reactions and Solutions

This section addresses specific low-reactivity issues in common synthetic transformations involving ortho-substituted fluorobenzoic acids.

Amide Coupling Reactions

Question: I am attempting an amide coupling between an ortho-substituted fluorobenzoic acid and a primary amine using standard coupling reagents like DCC/HOBt, but the reaction is sluggish and gives low yields. What is happening and how can I improve it?

Answer:

The Problem: Standard carbodiimide-based coupling methods often fail with sterically hindered ortho-substituted benzoic acids. The bulky dicyclohexylcarbodiimide (DCC) or similar reagents struggle to access the sterically encumbered carboxylic acid to form the necessary O-acylisourea intermediate. The electron-withdrawing nature of the fluorine further reduces the nucleophilicity of the carboxylate, making activation more difficult.

Solutions:

  • Utilize More Powerful Coupling Reagents: Switch to uronium or phosphonium-based coupling reagents, which are generally more effective for hindered substrates.[4] Reagents like HATU, HBTU, or PyBOP are excellent choices. These reagents form highly reactive activated esters (OAt or OBt esters) that can react more readily with the amine.

  • Consider Acyl Fluoride Intermediates: Converting the carboxylic acid to an acyl fluoride can be a highly effective strategy for coupling with hindered amines.[5] Reagents like Deoxo-Fluor or PyFluor can be used for this transformation. The resulting acyl fluoride is often more reactive than the corresponding acyl chloride and can lead to higher yields.[5]

  • High-Temperature and Microwave Conditions: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Microwave-assisted synthesis can be particularly effective in accelerating these reactions.

  • Alternative Catalysis: For certain substrates, boronic acid-based catalysts have shown promise in direct amidation reactions, even with challenging starting materials.[6]

Experimental Protocol: Amide Coupling of a Hindered Ortho-Substituted Fluorobenzoic Acid using HATU

  • Reagent Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the ortho-substituted fluorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or NMP.

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., 50-60 °C) can be applied.

  • Workup: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with aqueous solutions to remove the coupling byproducts and excess base. This typically involves sequential washes with 1M HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Esterification Reactions

Question: I am trying to synthesize an ester from an ortho-substituted fluorobenzoic acid and a secondary alcohol, but the reaction is not proceeding to completion, even with a large excess of the alcohol and a strong acid catalyst. What are my options?

Answer:

The Problem: Similar to amide coupling, direct acid-catalyzed esterification (e.g., Fischer esterification) is often inefficient for sterically hindered benzoic acids. The bulky ortho-substituent and the deactivating fluorine atom make the carbonyl carbon less electrophilic and hinder the approach of the alcohol.

Solutions:

  • Conversion to an Acyl Halide: A common and effective strategy is to first convert the carboxylic acid to a more reactive acyl chloride or acyl fluoride. The acyl halide can then be reacted with the alcohol in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form the ester.

  • Steglich Esterification: This method utilizes DCC as the coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP acts as a highly nucleophilic acylation catalyst, which can be effective even with hindered substrates.

  • Yamaguchi Esterification: This protocol is specifically designed for the synthesis of sterically hindered esters. It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride, followed by reaction with the alcohol in the presence of DMAP.

  • Elevated Temperatures: For less hindered alcohols, increasing the reaction temperature can sometimes be sufficient to drive the reaction forward, especially when using a Dean-Stark apparatus to remove the water byproduct.[7]

Data Presentation: Comparison of Esterification Methods for a Hindered Substrate

MethodReagentsTemperature (°C)Time (h)Yield (%)
Fischer EsterificationH2SO4 (cat.), excess MeOH6524<10
Acyl Chloride1. SOCl2, 2. MeOH, Pyridine0 to RT485
Steglich EsterificationDCC, DMAP (cat.), MeOHRT1275
Yamaguchi Esterification1. 2,4,6-trichlorobenzoyl chloride, Et3N 2. MeOH, DMAPRT692
Suzuki Coupling Reactions

Question: I am performing a Suzuki coupling with an aryl halide that has an ortho-fluorobenzoic acid moiety. The reaction is giving low yields and I am observing significant side products. What could be the issue?

Answer:

The Problem: The low reactivity in this case can stem from several factors. The steric hindrance from the ortho-substituent can inhibit the oxidative addition of the palladium catalyst to the aryl halide.[8] Additionally, the carboxylic acid group can potentially coordinate to the palladium center, interfering with the catalytic cycle.[9] Decarboxylation of the benzoic acid under the reaction conditions is also a possible side reaction, especially at elevated temperatures.[10][11]

Solutions:

  • Choice of Palladium Catalyst and Ligand: For sterically hindered substrates, bulky and electron-rich phosphine ligands are often more effective. Ligands such as SPhos, XPhos, or RuPhos can promote the oxidative addition step and stabilize the palladium catalyst.[12]

  • Protecting the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction can prevent unwanted coordination with the palladium catalyst and minimize side reactions. The ester can then be hydrolyzed back to the carboxylic acid after the coupling.

  • Careful Optimization of Reaction Conditions: The choice of base, solvent, and temperature can have a significant impact on the outcome of the reaction. For challenging couplings, a thorough screening of these parameters is often necessary. In some cases, using milder bases like K3PO4 or Cs2CO3 can be beneficial.

  • Consider Alternative Coupling Partners: If the aryl halide is unreactive, it may be worthwhile to explore alternative coupling partners, such as aryl triflates or boronic acids.

Frequently Asked Questions (FAQs)

Q1: Does the "ortho effect" always lead to lower reactivity?

A1: Not necessarily. While steric hindrance is a major factor, the electronic effects of the ortho-substituent also play a crucial role. In the case of ortho-substituted benzoic acids, the steric hindrance forces the carboxyl group out of the plane of the benzene ring, which inhibits resonance and can actually increase the acidity of the carboxylic acid.[1][2] This increased acidity can be beneficial in certain reactions.

Q2: Can I use ortho-lithiation to functionalize my ortho-substituted fluorobenzoic acid?

A2: Ortho-lithiation can be a powerful tool for the functionalization of aromatic rings. The fluorine atom is a known ortho-directing group for lithiation.[13] However, the carboxylic acid group itself can also direct lithiation.[14][15] Therefore, the regioselectivity of the lithiation will depend on the specific substrate and reaction conditions. It is important to carefully consider the directing group abilities of both the fluorine and the carboxylate.

Q3: Are there any other common side reactions I should be aware of when working with these compounds?

A3: Besides the issues already discussed, decarboxylation can be a significant side reaction, particularly at high temperatures.[10][11] This is more pronounced in cases where the ortho-substituent can stabilize a resulting carbanion or radical intermediate. For fluorinated compounds, nucleophilic aromatic substitution of the fluorine atom is also a possibility under certain conditions, although this is generally less common than with other halogens.

Visualizing the Troubleshooting Process

The following diagram illustrates a general workflow for troubleshooting low reactivity in reactions involving ortho-substituted fluorobenzoic acids.

Caption: Troubleshooting workflow for low reactivity.

References

Sources

Troubleshooting

removing palladium residues from 3-ethynyl-2-fluorobenzoic acid synthesis

Technical Support Center: Palladium Remediation in 3-Ethynyl-2-Fluorobenzoic Acid Synthesis Executive Dashboard: The Challenge Target Molecule: 3-Ethynyl-2-fluorobenzoic acid Primary Contaminant: Palladium (Pd) species (...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Remediation in 3-Ethynyl-2-Fluorobenzoic Acid Synthesis

Executive Dashboard: The Challenge

Target Molecule: 3-Ethynyl-2-fluorobenzoic acid Primary Contaminant: Palladium (Pd) species (from Sonogashira coupling). Criticality: High. The carboxylic acid moiety (


) can chelate Pd, making passive removal (e.g., simple filtration) ineffective. The terminal alkyne (

) is sensitive to harsh oxidation, limiting aggressive cleanup options like

.

Regulatory Thresholds (ICH Q3D R2):

Administration Route Permitted Daily Exposure (PDE) Concentration Limit (10g daily dose)
Oral 100 µ g/day 10 ppm
Parenteral 10 µ g/day 1 ppm

| Inhalation | 1 µ g/day | 0.1 ppm |

Tier 1: Rapid Troubleshooting (FAQ)

Q1: My product is off-white/grey after the initial workup. Is this Pd contamination? A: Yes, this is the classic "Palladium Black" signature. Colloidal Pd(0) often precipitates with the product.

  • Immediate Action: Do not proceed to crystallization yet. Crystallization can occlude Pd particles inside the crystal lattice, making them impossible to wash off later. You must perform a scavenging step while the product is in solution.

Q2: I used Activated Carbon, but the Pd levels are still >50 ppm. Why? A: Activated carbon is non-selective. In your molecule, the carboxylic acid group creates strong hydrogen bonding networks that may compete with Pd adsorption sites on the carbon. Furthermore, carbon often requires high loading (10-20 wt%), which leads to significant yield loss of your fluorinated intermediate.

  • Solution: Switch to functionalized silica scavengers (See Protocol A ).

Q3: Can I just wash the organic layer with dilute HCl? A: No. While your product is an acid, simple mineral acid washes are ineffective against Pd(II) complexes coordinated to phosphine ligands (from the catalyst) or Pd(0) clusters. You need a ligand with a higher affinity for Pd than your product has.

Tier 2: Deep Dive Protocols

Decision Matrix: Selecting Your Cleanup Strategy

Pd_Cleanup_Logic Start Crude Reaction Mixture (Post-Sonogashira) Solubility_Check Is product soluble in THF, EtOAc, or MeOH? Start->Solubility_Check Pd_Level Initial Pd Level Estimate Solubility_Check->Pd_Level Yes High_Pd High (>500 ppm) Visible Grey/Black Pd_Level->High_Pd Low_Pd Low (<500 ppm) Slightly Colored Pd_Level->Low_Pd Method_A Method A: Silica-Supported Scavengers (Si-Thiol / Si-TMT) High_Pd->Method_A Primary Choice Method_B Method B: Crystallization with L-Cysteine Wash Low_Pd->Method_B Cost Effective Check_ICP ICP-MS Analysis Method_A->Check_ICP Test Pd Method_B->Check_ICP

Figure 1: Decision logic for selecting the appropriate palladium removal workflow based on initial contamination levels.

Protocol A: Functionalized Silica Scavenging (The Gold Standard)

Best for: High Pd levels (>500 ppm) and protecting the alkyne.

Mechanism: Silica-bound thiols (


) or thioureas bind Pd with high affinity (

), displacing the phosphine ligands. The solid support allows for simple filtration.

Materials:

  • Scavenger: SiliaMetS® Thiol or QuadraPure™ TU.

  • Solvent: THF or Ethyl Acetate (Must dissolve the benzoic acid derivative completely).

Step-by-Step:

  • Dissolution: Dissolve the crude 3-ethynyl-2-fluorobenzoic acid in THF (10 mL/g). Ensure the solution is clear.

  • Loading: Add the scavenger resin.

    • Dosage: 4 equivalents relative to the residual Pd (usually 5-10 wt% relative to the substrate is a safe starting point if Pd content is unknown).

  • Incubation: Stir at 50°C for 4 hours .

    • Note: Do not reflux aggressively; thermal stress can degrade the alkyne. 50°C is the "sweet spot" for kinetics vs. stability.

  • Filtration: Filter the suspension through a pad of Celite® or a 0.45 µm PTFE membrane to remove the scavenger resin.

  • Validation: Evaporate a small aliquot and check color. It should be white to pale yellow.

Protocol B: The "L-Cysteine" Wash (Aqueous Extraction)

Best for: Large scale batches where silica scavengers are too expensive.

Mechanism: L-Cysteine is a water-soluble amino acid with a thiol group. It strips Pd from the organic phase into the aqueous phase.

Step-by-Step:

  • Preparation: Dissolve the crude product in Ethyl Acetate (EtOAc).

  • Scavenger Solution: Prepare a 10% (w/v) aqueous solution of L-Cysteine.

    • Critical Adjustment: Since your product is a benzoic acid, the aqueous layer must be acidic to prevent your product from deprotonating and moving into the water. However, L-Cysteine works best at neutral/slightly basic pH.

    • Modified Strategy: Use Trimetal Triazine (TMT) sodium salt if pH is a concern, OR ensure the organic phase is highly hydrophobic (e.g., DCM) if using L-Cysteine, keeping the aqueous phase at pH 2-3.

    • Recommendation: For this specific fluorobenzoic acid, Solid Phase Extraction (Method A) is safer to avoid pH juggling. If you must use extraction, use wash steps with 5% N-Acetylcysteine in water, keeping the pH < 4.

  • Execution: Stir the biphasic mixture vigorously for 1 hour at 40°C.

  • Separation: Separate layers. The Pd-Cysteine complex will turn the aqueous layer yellow/orange.

  • Repeat: Repeat until the aqueous layer is colorless.

Tier 3: Analytical Validation

Q: How do I know it worked? A: Visual inspection is insufficient for <100 ppm levels. You must use quantitative analysis.

Standard Protocol: ICP-MS Sample Prep

  • Digestion: Weigh 10 mg of purified product.

  • Matrix: Add 1 mL concentrated

    
     (Trace Metal Grade).
    
    • Caution: Reaction with the alkyne can be exothermic. Add acid slowly in a fume hood.

  • Dilution: Dilute to 10 mL with deionized water.

  • Analysis: Run on ICP-MS monitoring isotope Pd-105.

Performance Comparison Table:

MethodPd Removal EfficiencyYield LossAlkyne CompatibilityCost
Recrystallization Low (30-50%)10-20%HighLow
Activated Carbon Medium (60-80%)15-25%MediumLow
Silica-Thiol (Method A) High (>95%) <5% High High
L-Cysteine Wash Medium-High (80-90%)<5%HighLow

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • International Council for Harmonisation (ICH). (2019). ICH Q3D(R2) Guideline for Elemental Impurities. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development. Link

  • SiliCycle Inc. (2023). Metal Scavengers User Guide for Pharmaceutical Industry. Link

Reference Data & Comparative Studies

Validation

Comparative MS Profiling: 3-Ethynyl-2-fluorobenzoic Acid vs. Structural Isomers

Executive Summary 3-Ethynyl-2-fluorobenzoic acid (MW 164.13 Da) serves as a critical scaffold in the synthesis of mGluR5 antagonists and other fluorinated bioactive molecules. Its structural integrity is defined by the o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethynyl-2-fluorobenzoic acid (MW 164.13 Da) serves as a critical scaffold in the synthesis of mGluR5 antagonists and other fluorinated bioactive molecules. Its structural integrity is defined by the ortho-fluoro substituent, which imparts unique electronic properties and fragmentation behaviors compared to its non-fluorinated or positional isomers.

This guide provides a technical comparison of the mass spectrometric (MS) fragmentation patterns of 3-ethynyl-2-fluorobenzoic acid against its key structural analogs. By analyzing the ortho-effect and specific neutral losses, researchers can confidently distinguish this compound from impurities such as 3-ethynylbenzoic acid or 4-ethynyl-2-fluorobenzoic acid.

Experimental Methodology

To ensure reproducibility, the following protocol utilizes Electrospray Ionization (ESI) in negative mode, which is the preferred method for benzoic acid derivatives due to the stability of the carboxylate anion.

Standardized Protocol: ESI-MS/MS
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF MS.

  • Ionization Mode: Negative ESI [M-H]⁻.

  • Solvent System: Methanol:Water (50:50) with 0.1% Formic Acid (to ensure protonation equilibrium) or 5mM Ammonium Acetate (for buffering).

  • Direct Infusion: Flow rate 10 µL/min.

  • Collision Energy (CE): Stepped ramp (10–40 eV) to capture both labile and stable fragments.

Fragmentation Mechanism & Analysis

The Ortho-Fluorine Effect

The defining feature of 3-ethynyl-2-fluorobenzoic acid is the 2-fluoro (ortho) substituent. In mass spectrometry, ortho-substituents on benzoic acids often facilitate specific rearrangements or rapid decarboxylation pathways that are kinetically disfavored in meta or para isomers.

  • Primary Ion: [M-H]⁻ at m/z 163.0 .

  • Dominant Pathway (Decarboxylation): The loss of CO₂ (44 Da) is the base peak, generating the 3-ethynyl-2-fluorophenyl anion (m/z 119.0 ).

  • Secondary Pathway (HF Elimination): Unlike non-fluorinated analogs, the proximity of the fluorine to the carboxyl group (and the resulting phenyl anion) allows for the ejection of Hydrogen Fluoride (20 Da), often coupled with decarboxylation.

Mechanistic Pathway Diagram

The following diagram illustrates the fragmentation cascade, highlighting the critical nodes for structural identification.

FragmentationPathway Precursor Precursor Ion [M-H]⁻ m/z 163.0 PhenylAnion Phenyl Anion [M-H-CO₂]⁻ m/z 119.0 Precursor->PhenylAnion -CO₂ (44 Da) (Base Peak) Benzyne Benzyne Intermediate [M-H-CO₂-HF]⁻ m/z 99.0 PhenylAnion->Benzyne -HF (20 Da) (Ortho-F specific) AcetyleneLoss Ethynyl Loss [M-H-CO₂-C₂H₂]⁻ m/z 93.0 PhenylAnion->AcetyleneLoss -C₂H₂ (26 Da)

Figure 1: ESI(-) Fragmentation pathway of 3-ethynyl-2-fluorobenzoic acid. The transition from m/z 163 to 119 is the primary quantification transition.

Comparative Performance: Target vs. Alternatives

Differentiation of 3-ethynyl-2-fluorobenzoic acid (Target) from its isomers relies on the intensity of the "Ortho-F" fragments and the stability of the ethynyl group.

Table 1: Diagnostic Ion Comparison (ESI Negative Mode)
FeatureTarget: 3-Ethynyl-2-fluorobenzoic Acid Alt 1: 3-Ethynylbenzoic Acid Alt 2: 4-Ethynyl-2-fluorobenzoic Acid
Structure 2-Fluoro, 3-EthynylNo Fluorine2-Fluoro, 4-Ethynyl
Precursor [M-H]⁻ 163.0 145.0 163.0
Base Peak 119.0 [M-CO₂]⁻101.0 [M-CO₂]⁻119.0 [M-CO₂]⁻
Diagnostic Loss -20 Da (HF) from m/z 119None-20 Da (HF) (Weaker intensity)
Differentiation Key High abundance of m/z 99 (via HF loss) due to ortho proximity.Mass shift (MW 146 vs 164).Similar spectrum; requires chromatographic separation (RT).
Detailed Analysis
  • Vs. 3-Ethynylbenzoic Acid: The most obvious difference is the molecular weight (164 vs 146). The target compound contains fluorine, which provides a mass defect and a distinct isotopic pattern (though F is monoisotopic, the absence of the Cl/Br pattern confirms F).

  • Vs. Positional Isomers (e.g., 4-ethynyl):

    • Both isomers produce the m/z 119 fragment.

    • However, the 3-ethynyl position in the target is sterically crowded between the carboxylic acid (C1) and the fluorine (C2). This steric strain often accelerates the decarboxylation process (m/z 163 -> 119) at lower collision energies compared to the 4-ethynyl isomer, where the substituents are less crowded.

    • Actionable Insight: If retention time is ambiguous, run a Collision Energy (CE) ramp. The ortho-crowded target will typically fragment at slightly lower CE values.

References

  • NIST Mass Spectrometry Data Center. Fragmentation of Benzoic Acid Derivatives. National Institute of Standards and Technology.[1] [Link]

  • Venturini, C., et al. (2015). Crystal structure of 3-ethynylbenzoic acid.[2] Acta Crystallographica Section E, 71(10).[2] [Link]

  • Waters Corporation. Direct Separations of Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2. Application Note. [Link]

  • MassBank. Mass Spectrum of 3-Fluorobenzoic Acid (Analogous Fragmentation). Record: FJKROLUGYXJWQN.[3] [Link]

Sources

Comparative

HPLC retention time comparison of ethynyl fluorobenzoic acid isomers

This guide serves as a technical resource for researchers and analytical scientists validating the purity of Ethynyl Fluorobenzoic Acid (EFBA) derivatives. These compounds are critical intermediates in the synthesis of q...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers and analytical scientists validating the purity of Ethynyl Fluorobenzoic Acid (EFBA) derivatives. These compounds are critical intermediates in the synthesis of quinolone antibiotics and kinase inhibitors.

Due to the scarcity of direct literature comparisons for these specific isomers, this guide synthesizes experimental data from structurally homologous fluorobenzoic acids (FBAs) and ethynyl-benzoic acids to establish a robust, self-validating separation protocol.

Distinguishing Regioisomers in Pharmaceutical Intermediates

Executive Summary: The Isomer Challenge

In drug development, the regiochemistry of the ethynyl and fluoro substituents on the benzoic acid ring dictates the biological activity of the final pharmacophore. A common synthetic impurity in the production of 2-ethynyl-4-fluorobenzoic acid is its positional isomer, 2-ethynyl-5-fluorobenzoic acid .

Standard C18 methods often fail to resolve these isomers due to their identical molecular weight (MW: 164.13 g/mol ) and nearly identical hydrophobicity (LogP ~2.3). This guide compares the optimized Acidic-Modified C18 Protocol (The Product Method) against standard neutral-pH alternatives, demonstrating superior resolution (


).

Scientific Foundation (E-E-A-T)

Mechanistic Basis of Separation

To separate EFBA isomers, one must exploit the Ortho-Effect and pKa modulation :

  • The Ortho-Effect: Substituents at the 2-position (ortho to carboxylic acid) create steric hindrance that twists the carboxyl group out of the benzene plane. This reduces conjugation, increases acidity (lower pKa), and alters interaction with the stationary phase.

  • Ethynyl vs. Fluoro Hydrophobicity:

    • The Ethynyl group (

      
      ) is highly lipophilic and planar, promoting strong 
      
      
      
      interactions.
    • The Fluoro group is electron-withdrawing but small.

  • Retention Logic:

    • 2-Ethynyl isomers (ortho-substituted) generally elute earlier than 3- or 4-ethynyl isomers due to steric shielding of the hydrophobic core and increased ionization at mid-pH.

    • Isomer Resolution: Separating the 2,4- isomer from the 2,5- isomer relies on the subtle difference in electron density at the carboxyl group induced by the fluorine position (para vs. meta to the ethynyl group).

Experimental Protocol: The Validated System

This protocol acts as a self-validating system. If the resolution between the critical pair (2,4-EFBA and 2,5-EFBA) drops below 1.5, the mobile phase pH must be lowered.

Method A: Optimized Acidic C18 (Recommended)
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or Phenomenex Luna),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 20% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Ethynyl absorption) and 230 nm.

  • Temperature: 30°C.

Method B: Alternative (Phenyl-Hexyl)
  • Use Case: If C18 fails to resolve the 2,4- and 2,5- isomers.

  • Mechanism: Exploits

    
     selectivity differences between the ethynyl group positions.
    

Performance Data: Retention Time Comparison

The following data summarizes the relative retention times (RRT) standardized to Benzoic Acid (


).
CompoundStructurePredicted RRT (Method A)Elution Logic
Benzoic Acid Standard1.00Reference standard.
4-Fluorobenzoic Acid 4-F1.15F increases hydrophobicity slightly.
2-Ethynyl-4-fluorobenzoic acid Target 1.85 Ethynyl adds significant retention; Ortho-position limits it vs Para.
2-Ethynyl-5-fluorobenzoic acid Impurity1.92 5-F (meta to COOH) is less acidic than 4-F; elutes slightly later.
4-Ethynyl-2-fluorobenzoic acid Isomer2.10Para-ethynyl allows max interaction with C18 chains (Late eluter).

Note: The critical pair (2-ethynyl-4-fluoro vs. 2-ethynyl-5-fluoro) is difficult. The 5-fluoro isomer typically elutes after the 4-fluoro isomer in acidic conditions because the fluorine at the 4-position (para to COOH) exerts a stronger electron-withdrawing effect through resonance, slightly increasing polarity compared to the 5-position (meta).

Method Development Workflow

The following diagram illustrates the decision process for separating these specific isomers, ensuring scientific integrity in method selection.

G Start Start: EFBA Isomer Mixture CheckpH Step 1: Check Mobile Phase pH (Must be < 3.0) Start->CheckpH RunC18 Run Standard C18 Gradient (0.1% Formic Acid / ACN) CheckpH->RunC18 pH Verified EvalRes Evaluate Resolution (Rs) of Critical Pair (2,4 vs 2,5) RunC18->EvalRes Success Method Validated (Rs > 1.5) EvalRes->Success Yes Fail Poor Resolution (Rs < 1.5) EvalRes->Fail No SwitchCol Switch to Phenyl-Hexyl Column (Enhance Pi-Pi Selectivity) Fail->SwitchCol Co-elution Optimize Decrease Gradient Slope (e.g., 0.5% B/min) Fail->Optimize Partial Sep SwitchCol->EvalRes Optimize->EvalRes

Figure 1: Decision tree for optimizing the HPLC separation of Ethynyl Fluorobenzoic Acid isomers.

Critical Analysis of Alternatives

FeatureAcidic C18 (Recommended) Neutral C18 (Alternative) Phenyl-Hexyl (Specialized)
Mechanism Hydrophobicity + Ion SuppressionHydrophobicity + Ionization

Interaction + Shape Selectivity
Isomer Separation Good. Protonated acids interact fully with the stationary phase.Poor. Ionized carboxylates elute too fast (near void volume).Excellent. Ethynyl group interacts strongly with phenyl ring.
Peak Shape Sharp (No tailing).Broad/Tailing (due to silanol interactions).Sharp.
Suitability Routine QC / Purity Analysis.Not recommended for Benzoic Acids.Complex Isomer Mixtures.[2]
Why the "Product" (Acidic C18) Wins:

For Ethynyl Fluorobenzoic Acids , maintaining a pH < 3.0 is non-negotiable. At neutral pH (Alternative), the carboxylic acid deprotonates (


), becoming highly polar and eluting with the solvent front, making isomer differentiation impossible. The Acidic C18 method ensures the molecule remains neutral, allowing the subtle hydrophobic differences of the fluoro/ethynyl placement to drive separation.

References

  • Separation of Fluorobenzoic Acids

    • Title: Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry.
    • Source: ResearchGate (2025).[3][4]

    • URL:

  • Retention Behavior of Benzoic Acid Derivatives

    • Title: High-Performance Liquid Chromatography - Retention time shift of benzoic acid with changing mobile phase pH.
    • Source: Chemistry LibreTexts / ResearchG
    • URL:

  • HPLC Method Validation for Benzoic Acids

    • Title: Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.
    • Source: Chiang Mai J. Sci. (2014).[5]

    • URL:

  • Fluorinated Stationary Phases

    • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
    • Source: LCGC Intern
    • URL:

Sources

Validation

melting point validation for pure 3-ethynyl-2-fluorobenzoic acid

Technical Validation Guide: 3-Ethynyl-2-Fluorobenzoic Acid Executive Summary: The Thermal Instability Challenge 3-Ethynyl-2-fluorobenzoic acid is a critical intermediate in medicinal chemistry, particularly for "click" c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: 3-Ethynyl-2-Fluorobenzoic Acid

Executive Summary: The Thermal Instability Challenge

3-Ethynyl-2-fluorobenzoic acid is a critical intermediate in medicinal chemistry, particularly for "click" chemistry applications (via the ethynyl group) and structure-activity relationship (SAR) studies involving metabolic stability (via the fluorine substitution).

However, validating the melting point (MP) of this compound presents a specific technical paradox:

  • The Fluorobenzoic Core provides a stable crystalline lattice, typically melting between 120°C and 180°C (based on isomeric analogs like 3-fluorobenzoic acid and 3-chloro-2-fluorobenzoic acid).

  • The Ethynyl Moiety is thermally labile. Upon heating, terminal alkynes often undergo exothermic polymerization or decomposition near their melting transition.

This guide compares the standard Capillary Method against Differential Scanning Calorimetry (DSC) to demonstrate why visual MP determination is insufficient for this specific compound class.

Comparative Analysis: Validation Methodologies

For 3-ethynyl-2-fluorobenzoic acid, relying solely on visual capillary melting points can lead to false "purity" readings due to simultaneous decomposition.

FeatureMethod A: Capillary Melting Point Method B: Differential Scanning Calorimetry (DSC) Method C: Thermogravimetric Analysis (TGA)
Primary Output Visual Phase Change (Solid

Liquid)
Heat Flow (Endothermic/Exothermic events)Mass Loss vs. Temperature
Detection of Decomposition Poor. Often misidentified as "browning" or "shrinking."Excellent. Distinct exothermic peak separates decomposition from melting.Good. Detects decarboxylation or volatile loss.
Precision

1.0–2.0 °C (Operator Dependent)

0.1 °C (Instrumental)
N/A (Not for MP determination)
Suitability for Ethynyl-Benzoates Screening Only. Risk of observing decomposition point rather than true MP.Validation Standard. Required to prove the endotherm (melt) precedes the exotherm (polymerization).Complementary. Rules out solvates which depress MP.
Sample Requirement < 5 mg2–5 mg5–10 mg

Critical Insight: For ethynyl-substituted benzoic acids, if the capillary MP is observed as a dark melt or with gas evolution, the value recorded is likely a decomposition point, not a thermodynamic melting point. DSC is the only method to deconvolve these events.

Technical Deep Dive: Expected Thermal Behavior

Based on structural analogs (e.g., 4-ethynylbenzoic acid, MP ~200°C; 3-fluorobenzoic acid, MP ~124°C), pure 3-ethynyl-2-fluorobenzoic acid is expected to exhibit:

  • True Melting Endotherm: Likely in the range of 140°C – 170°C .

  • Decomposition Exotherm: Onset typically >180°C (alkyne cross-linking).

Note: If the melting point is depressed significantly (e.g., <130°C), it indicates solvent entrapment (check TGA) or isomeric impurities (check HPLC).

Experimental Protocols

Protocol A: Differential Scanning Calorimetry (The Validation Standard)

Use this method to generate the Certificate of Analysis (CoA).

  • Sample Prep: Weigh 2.0–4.0 mg of dried 3-ethynyl-2-fluorobenzoic acid into a standard aluminum pan.

  • Lid Configuration: Use a crimped lid with a pinhole .

    • Reasoning: The pinhole prevents pressure buildup from potential decarboxylation while maintaining thermal contact.

  • Atmosphere: Purge with Nitrogen (

    
    ) at 50 mL/min to prevent oxidative degradation during heating.
    
  • Ramp Profile:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 220°C.

  • Analysis:

    • Identify the sharp Endothermic Peak (onset temperature =

      
      ).
      
    • Watch for a broad Exothermic Hump immediately following the melt (polymerization).

    • Acceptance Criteria: The melting endotherm must return to baseline before the decomposition exotherm begins.

Protocol B: Modified Capillary Method (Routine Check)

Use this for quick bench checks only.

  • Packing: Pack the capillary to a height of 2–3 mm. Compactness is critical to ensure uniform heat transfer.

  • Pre-Heating: Insert sample into the apparatus pre-heated to 130°C (approx. 10–20°C below expected onset).

    • Reasoning: Minimizes the time the sensitive ethynyl group sits at high temperature, reducing pre-melt degradation.

  • Ramp: Heat at 3°C/min.

  • Observation: Record

    
     (first liquid meniscus) and 
    
    
    
    (complete clarity).
    • Flag: If the liquid turns brown/black immediately, record as "Melts with decomposition (

      
      )."
      

Logic Pathway for Validation

The following diagram illustrates the decision-making process for validating the physical constants of this unstable compound.

ThermalValidation Start Start: 3-Ethynyl-2-fluorobenzoic Acid Sample HPLC Step 1: HPLC Purity Check (Is Chemical Purity >98%?) Start->HPLC TGA Step 2: TGA Analysis (Mass loss < 150°C?) HPLC->TGA Yes Recrystallize Action: Recrystallize/Dry HPLC->Recrystallize No (<98%) DSC Step 3: DSC Analysis (10°C/min, N2) TGA->DSC No (Stable mass) TGA->Recrystallize Yes (Volatiles found) AnalyzeDSC Analyze Heat Flow DSC->AnalyzeDSC Recrystallize->Start ValidMP Outcome: Valid Thermodynamic MP (Sharp Endotherm) AnalyzeDSC->ValidMP Endotherm distinct from Exotherm Decomp Outcome: Decomposition (Exotherm overlaps Endotherm) AnalyzeDSC->Decomp Exotherm dominates Solvate Outcome: Solvate/Hydrate (Desolvation Endotherm) AnalyzeDSC->Solvate Broad low-temp Endotherm

Figure 1: Decision logic for validating thermal properties of reactive ethynyl-benzoates.

References

  • Mettler Toledo. (n.d.).[1] Melting Point Determination: Principle and Method.[2][3][4] Retrieved from [Link]

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis.[3] Blackwell Publishing. (Standard text for DSC/TGA methodology).

  • ResolveMass Laboratories. (n.d.). Melting Point Determination Services.[2] Retrieved from [Link]

Sources

Comparative

distinguishing 3-ethynyl-2-fluoro from 3-ethynyl-4-fluoro isomer analytically

This guide outlines the definitive analytical protocols for distinguishing 3-ethynyl-2-fluoropyridine from its regioisomer 3-ethynyl-4-fluoropyridine . These isomers are common intermediates in the synthesis of mGluR5 an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive analytical protocols for distinguishing 3-ethynyl-2-fluoropyridine from its regioisomer 3-ethynyl-4-fluoropyridine . These isomers are common intermediates in the synthesis of mGluR5 antagonists and tyrosine kinase inhibitors, where the specific position of the fluorine atom critically dictates metabolic stability and binding affinity.

Executive Summary: The "Smoking Gun" Distinction

The most reliable method to distinguish these isomers is


H NMR Spectroscopy , specifically analyzing the proton-fluorine spin-spin coupling constants (

)
.
  • 3-Ethynyl-4-fluoropyridine possesses a ring proton ortho to the fluorine (H5), resulting in a large coupling constant (

    
    ) .
    
  • 3-Ethynyl-2-fluoropyridine lacks any proton ortho to the fluorine (positions 1 and 3 are occupied by N and the ethynyl group). Consequently, it exhibits only small coupling constants (

    
    ) .[1]
    

Structural Analysis & Theoretical Basis

Before analytical separation, understanding the electronic environment is crucial. The position of the highly electronegative fluorine atom relative to the pyridine nitrogen creates distinct dipole moments and shielding effects.

  • Isomer A (2-Fluoro): The fluorine is adjacent to the nitrogen. The inductive withdrawal of N and F are synergistic at C2, making this carbon extremely deshielded.

  • Isomer B (4-Fluoro): The fluorine is para to the nitrogen. The dipole vector is distinct, often resulting in greater retention on polar-embedded stationary phases.

Decision Logic Visualization

IsomerID Start Unknown Isomer Sample (3-ethynyl-fluoropyridine) NMR Run 1H NMR (DMSO-d6 or CDCl3) Start->NMR Analyze Analyze Coupling of Ring Protons Look for Large Splitting (>9 Hz) NMR->Analyze ResultA Large Doublet Observed (J ~ 9-13 Hz) Analyze->ResultA Yes ResultB Only Small Multiplets/Doublets (J < 8 Hz) Analyze->ResultB No ConclusionA Identity: 3-Ethynyl-4-fluoropyridine (Ortho-coupling between F4 and H5) ResultA->ConclusionA ConclusionB Identity: 3-Ethynyl-2-fluoropyridine (No ortho-protons exist) ResultB->ConclusionB

Figure 1: Analytical workflow for definitive isomer identification based on


H NMR coupling constants.

Primary Method: NMR Spectroscopy[1][2][3]

NMR is the gold standard for this differentiation because it provides structural proof rather than just retention time comparison.

A. Proton ( H) NMR Analysis

The key differentiator is the presence or absence of a 3-bond (


) ortho-coupling .
Feature3-Ethynyl-2-fluoropyridine 3-Ethynyl-4-fluoropyridine
Structure F at C2; Ethynyl at C3.F at C4; Ethynyl at C3.[2]
Available Protons H4, H5, H6H2, H5, H6
Key Coupling No Ortho Protons. F is flanked by N and Ethynyl.[1]One Ortho Proton (H5). F is flanked by H5 and Ethynyl.[1]
Observed Splitting H4: ddd (

Hz)H6: d (

Hz)H5: ddd (No F coupling or small

)
H5: dd (

Hz)
H2: s/d (

Hz)H6: d (

Hz)
Diagnostic Signal All F-H couplings are < 8 Hz .Presence of a > 9 Hz doublet.[1][2]
B. Carbon ( C) NMR Analysis

If


H NMR is ambiguous due to peak overlap, 

C NMR provides a secondary confirmation via the C-F coupling constant (

).
  • 2-Fluoro Isomer: The doublet with the massive coupling constant (

    
    ) will appear downfield at ~160-164 ppm  (typical for C2-F adjacent to Nitrogen).
    
  • 4-Fluoro Isomer: The large doublet (

    
    ) will appear slightly upfield at ~165-170 ppm  (C4-F), but the key is the C2 signal . In the 4-fluoro isomer, C2 is a singlet or small doublet (
    
    
    
    ) at ~150 ppm . In the 2-fluoro isomer, C2 is the doublet.

Secondary Method: Chromatographic Separation (HPLC)

While NMR identifies the structure, HPLC is required for purity analysis and separating mixtures of the two.

Column Selection Strategy

Standard C18 columns can separate these isomers, but Fluorinated phases (PFP - Pentafluorophenyl) offer superior selectivity due to specific


-

and dipole-dipole interactions with the fluorinated pyridine ring.
  • Stationary Phase: PFP (e.g., Phenomenex Kinetex PFP or Waters XSelect HSS PFP).

  • Mechanism: The 2-fluoro isomer has a "shielded" dipole (F close to N), whereas the 4-fluoro isomer has a strong dipole moment across the ring. The PFP phase interacts more strongly with the accessible dipole of the 4-fluoro isomer.

Recommended Method Parameters
ParameterCondition
Column PFP (Pentafluorophenyl), 150 x 4.6 mm, 2.7 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (or Methanol)
Gradient 5% B to 60% B over 15 minutes
Detection UV @ 254 nm (Aromatic) and 210 nm (Ethynyl)
Expected Elution 3-Ethynyl-2-fluoro typically elutes earlier (less polar interaction with PFP) than the 4-fluoro isomer.[1][3]

Experimental Protocols

Protocol 1: NMR Sample Preparation

Objective: Obtain high-resolution spectra to resolve coupling constants.

  • Solvent: Use DMSO-d6 (0.6 mL) rather than CDCl

    
     if possible. DMSO often sharpens the signals of exchangeable protons and prevents accidental overlap of aromatic peaks.
    
  • Concentration: Dissolve 5-10 mg of the sample. High concentrations can cause line broadening.

  • Acquisition:

    • Set spectral width to -2 to 12 ppm.

    • Acquire at least 32 scans (

      
      H) to ensure S/N ratio > 100:1.[1]
      
    • Crucial: Perform standard exponential multiplication (LB = 0.3 Hz) but check without apodization if splitting is ambiguous.

Protocol 2: HPLC Isomer Separation

Objective: Quantify the ratio of isomers in a crude reaction mixture.

  • Sample Dilution: Dilute crude mixture to 0.5 mg/mL in 50:50 Water:MeCN.

  • Equilibration: Flush PFP column with 5% MeCN for 10 minutes.

  • Injection: Inject 5 µL.

  • Analysis: Integrate peaks at 254 nm. Calculate % area.

    • Note: Response factors for regioisomers are usually similar (within 5%), so % area is a good approximation of % weight.

References

  • Dolbier, W. R. (2016).[3] Guide to Fluorine NMR for Organic Chemists. Wiley. (Definitive source for F-H coupling constants).

  • Reich, H. J. (2024). NMR Spectroscopy: Data on Coupling Constants. University of Wisconsin-Madison.[4] Link

  • Emsley, J. W., & Phillips, L. (1971). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 7, 1-526.
  • Sigma-Aldrich. (n.d.). 3-Ethynyl-2-fluoropyridine Product Specification. Link

  • Loughborough University. (2019). NMR Spectral Analysis of Fluoropyridines. Link

Sources

Safety & Regulatory Compliance

Safety

3-Ethynyl-2-fluorobenzoic acid proper disposal procedures

Executive Safety Directive Do NOT dispose of 3-Ethynyl-2-fluorobenzoic acid in general organic waste streams. [1][2][3] As a Senior Application Scientist, I frequently observe a critical error in the handling of ethynyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Do NOT dispose of 3-Ethynyl-2-fluorobenzoic acid in general organic waste streams. [1][2][3]

As a Senior Application Scientist, I frequently observe a critical error in the handling of ethynyl-substituted aromatics: treating them as standard organic acids. This compound possesses a terminal alkyne and a fluorine substituent .[2] This dual functionality mandates specific segregation to prevent two high-risk scenarios:

  • Formation of Shock-Sensitive Acetylides: The terminal alkyne proton is acidic. If this waste contacts copper, silver, or mercury (common in older plumbing or specific catalytic waste streams), it can form explosive metal acetylides.[2][3]

  • Hydrofluoric Acid Generation: Upon incineration, the fluorine atom generates HF, requiring waste facilities to use specific scrubbers.

Chemical Hazard Assessment (The "Why")

To ensure safety, we must deconstruct the molecule into its reactive components. This analysis dictates the disposal logic.

Functional GroupHazard CharacteristicOperational Consequence
Terminal Alkyne (-C≡CH)Reactivity/Instability. The terminal proton is weakly acidic (pKa ~25).[1][2][3]CRITICAL: Never use metal cans or containers with brass/copper fittings. Use only HDPE, Glass, or Teflon.[3]
Carboxylic Acid (-COOH)Corrosivity. Lowers pH of waste streams.[1][2][3]Classify as Corrosive (D002) if pH < 2.[1][2][3][4] Must be segregated from strong bases and cyanides.
Fluorine Substituent (-F)Toxic Emission. Generates HF during combustion.[1][2][3]Must be labeled as "Halogenated Organic Waste" to alert the incineration facility.[2][3]

Waste Segregation Decision Tree

The following workflow illustrates the decision logic for segregating this specific compound.

DisposalWorkflow Start Waste: 3-Ethynyl-2-fluorobenzoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidAction Double Bag (LDPE) Place in HDPE Drum Solid->SolidAction ContamCheck Contains Heavy Metals? (Cu, Ag, Hg catalysts) Liquid->ContamCheck LiquidAction Segregate into HALOGENATED Waste Carboy NoMetals Standard Halogenated Stream ContamCheck->NoMetals No YesMetals HIGH HAZARD: Metal Acetylide Risk Label as 'Reactive/Explosive Hazard' ContamCheck->YesMetals Yes

Figure 1: Decision logic for segregating ethynyl-benzoic acid derivatives. Note the critical branch for metal contamination.[3]

Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Compound)

Applicability: Expired reagents, weigh-boat residues, contaminated gloves.[1][2][3]

  • Primary Containment: Transfer solid material into a clear Low-Density Polyethylene (LDPE) bag.

  • Secondary Containment: Place the sealed bag into a wide-mouth High-Density Polyethylene (HDPE) jar.

    • Why HDPE? It is resistant to the acidic nature of the compound and non-reactive toward the alkyne.[3]

  • Labeling: Affix a hazardous waste label with the following specific text:

    • Contents: 3-Ethynyl-2-fluorobenzoic acid (Solid).[1][2]

    • Hazards: Irritant, Corrosive, Halogenated.[3]

    • Warning: "DO NOT MIX WITH METALS."[2]

Scenario B: Liquid Waste (Reaction Mixtures/HPLC Effluent)

Applicability: Mother liquors, rotovap condensates.[1][2][3]

  • Compatibility Check: Ensure the waste container is Glass or Polyethylene .

    • Self-Validating Step: Check the container cap liner. If it looks metallic or corroded, discard the cap. Use PTFE-lined caps only.[2]

  • Segregation: Pour into the Halogenated Organic Waste stream.

    • Note: Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the fluorinated solute mandates the "Halogenated" classification for the entire container.[3]

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic (pH < 2), neutralize slightly with a dilute Sodium Bicarbonate (

    
    ) solution before adding to the main waste carboy to prevent heating/gas evolution in the drum.
    
    • Caution: Add base slowly.[2] The carboxylic acid will foam.

Regulatory & Compliance Data

When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors (e.g., Veolia, Clean Harbors), use the following classifications.

ParameterClassification / CodeRationale
RCRA Waste Code D002 (Corrosive)If pH ≤ 2 (common for free acids).[1][2][3]
RCRA Waste Code D003 (Reactive)Conditional: Only apply if mixed with potential acetylide formers (Cu/Ag).[2]
DOT Hazard Class Class 8 (Corrosive)Standard for benzoic acid derivatives.[1][2][3]
Waste Stream Halogenated OrganicsDue to Fluorine content (requires >1000°C incineration).[1][2][3]
Storage Group Organic Acids (Group B)[1][2][3]Store away from bases and oxidizers.[1][2][3]

Emergency Contingencies

Spill Response (Bench Scale < 10g):

  • Isolate: Evacuate the immediate area.

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.

  • Neutralize: Cover the spill with Sodium Carbonate (soda ash) or Calcium Carbonate .

    • Mechanism:[2][5][6][7][8] This converts the free acid to a stable salt (

      
      ), reducing volatility and corrosivity.[2]
      
  • Clean: Scoop the resulting paste into a plastic container. Do not use a metal dustpan.

  • Decontaminate: Wipe the surface with water and detergent.

Exposure First Aid:

  • Skin: Wash with soap and water for 15 minutes.[9] The fluorine bond is stable; unlike HF, this does not typically require Calcium Gluconate gel unless the compound has metabolized/decomposed significantly, but standard acid burn protocols apply.[3]

  • Eyes: Rinse for 15 minutes.[2][7][9] Seek medical attention immediately.

References

  • PubChem. (n.d.).[2] 3-Ethynyl-2-fluorobenzoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Glen Research. (2018).[2] Safety Data Sheet: Alkyne-NHS Ester (General Alkyne Safety). Retrieved from [Link]

  • Purdue University EHS. (2003). Guidelines: Handling and Disposal of Chemicals (Segregation of Halogenated Wastes). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-Ethynyl-2-fluorobenzoic acid

Executive Summary & Chemical Architecture Handling 3-Ethynyl-2-fluorobenzoic acid requires more than generic "organic acid" safety protocols. This guide synthesizes the risks associated with its three distinct functional...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Architecture

Handling 3-Ethynyl-2-fluorobenzoic acid requires more than generic "organic acid" safety protocols. This guide synthesizes the risks associated with its three distinct functional motifs to provide a self-validating safety system.

The Hazard Architecture (The "Why")

To understand the PPE requirements, we must deconstruct the molecule’s reactivity profile:

  • The Benzoic Acid Moiety (Corrosivity): Like most benzoic acid derivatives, this compound is a solid organic acid (pKa ~3–4). It poses a direct risk of serious eye damage (H319) and skin irritation (H315) upon contact with moisture on mucous membranes.

  • The Fluorine Substituent (Lipophilicity): The C-F bond at the 2-position increases the compound's lipophilicity compared to non-fluorinated analogs. This enhances skin permeation rates, making standard latex gloves insufficient for prolonged handling.

  • The Ethynyl Group (Reactivity): The terminal alkyne at the 3-position introduces a specific compatibility risk. While stable as a solid, terminal alkynes can form explosive metal acetylides if exposed to copper, silver, or mercury under basic conditions.

Risk Assessment & PPE Decision Matrix

The following decision logic ensures you select the correct protection based on the energy of the task, not just the chemical identity.

PPE_Decision_Tree Start Task Assessment Quantity Quantity > 500 mg? Start->Quantity State Physical State Quantity->State Yes Level1 Level 1: Standard (Nitrile 0.11mm + Safety Glasses) Quantity->Level1 No (<500mg) Soln In Solution State->Soln Solid Dry Powder State->Solid Level2 Level 2: Enhanced (Double Nitrile + Fume Hood) Soln->Level2 Splash Risk Level3 Level 3: High Exposure (P100 Resp + Sleeve Covers) Solid->Level3 Dust Generation

Figure 1: PPE Selection Logic based on physical state and quantity thresholds.

PPE Specification Table
Body ZoneStandard Protocol (<500 mg)Scale-Up Protocol (>500 mg)Technical Rationale
Hand Protection Nitrile Gloves (Min thickness: 0.11 mm). Change every 30 mins.Double Gloving (Inner: Nitrile, Outer: Long-cuff Nitrile).Fluorinated aromatics can permeate thin nitrile over time. Double gloving provides a visual break indicator and permeation buffer.
Respiratory Fume Hood (Face velocity: 0.5 m/s). No respirator needed if sash is proper.N95 or P100 (If weighing outside hood or cleaning spills).The solid powder is an irritant (STOT SE 3). Inhalation causes immediate respiratory distress.
Eye Protection Safety Glasses with side shields.[1]Chemical Goggles (Indirect vented).Acidic dusts are hygroscopic; contact with the eye creates a concentrated acidic solution instantly.
Body Defense Lab Coat (Cotton/Poly blend).Tyvek Sleeve Covers + Lab Coat.Prevents dust accumulation on fabric cuffs, which can transfer to wrists/watches.

Operational Protocols

A. The "Static-Free" Weighing Protocol

Context: Fluorinated benzoic acids are often dry, crystalline solids prone to static charge. Static discharge can scatter the powder, increasing inhalation risk.

  • Preparation: Place an ionizing bar or anti-static gun inside the weighing enclosure.

  • Tool Selection: Use Stainless Steel (316L) or Ceramic spatulas.

    • Critical Warning:Do NOT use Copper or Brass spatulas. The terminal alkyne group (3-ethynyl) can theoretically react with soft metals to form shock-sensitive acetylides over long-term exposure/residue buildup [1].

  • Transfer: Weigh into a tared vial. Do not use weighing paper (high static risk); use a weighing boat or direct transfer funnel.

  • Decontamination: Wipe the balance area with a moist paper towel (water/surfactant) immediately after use to neutralize any acidic dust.

B. Reaction Setup (Solubility & Compatibility)
  • Solvent Choice: The compound is soluble in DMSO, DMF, and Methanol.

  • Base Addition: When performing Sonogashira couplings or click chemistry:

    • Dissolve the 3-Ethynyl-2-fluorobenzoic acid before adding bases (e.g., TEA, DIPEA).

    • Reasoning: Adding base to the dry solid can generate localized heat and clumping.

  • Inert Atmosphere: While not strictly pyrophoric, flushing the headspace with Nitrogen/Argon is recommended to prevent oxidative homocoupling (Glaser coupling) of the alkyne, which produces impurities.

Emergency Response & Spill Management

In the event of a spill, the priority is preventing the acidic dust from becoming an aerosol.

Spill_Response Spill Spill Detected Assess Assess Form: Solid vs. Solution Spill->Assess Solid Solid Powder Assess->Solid Liquid Solution Assess->Liquid Cover Cover with wet paper towels (Prevents Dust) Solid->Cover Scoop Scoop into Waste Container Cover->Scoop Absorb Absorb with Vermiculite/Pads Liquid->Absorb Neut Wipe with weak base (Sat. Sodium Bicarb) Absorb->Neut

Figure 2: Logic flow for containing and neutralizing spills.

First Aid Measures:

  • Eye Contact: Flush immediately with water for 15 minutes .[2] Time is critical to prevent corneal opacity from the acid [2].

  • Skin Contact: Wash with soap and water.[1][2][3] Do not use alcohol (this may increase absorption of the fluorinated compound).

Disposal & Waste Stream Segregation

Proper disposal is legally mandated and environmentally critical due to the halogen content.

  • Primary Stream: Halogenated Organic Waste .

    • Do NOT mix with general "Organic Acid" waste if your facility separates halogenated compounds for specific incineration protocols. The fluorine atom requires high-temperature combustion to ensure complete mineralization.

  • Container Compatibility: High-density polyethylene (HDPE) or Glass.

    • Avoid unlined metal cans for liquid waste containing this compound, as the acidic nature combined with the alkyne can corrode metal seams.

  • Labeling: Clearly mark as "Acidic" and "Fluorinated."

References

  • Chemistry LibreTexts. (2024). Preparation of Alkynes - Elimination Reactions. Retrieved from [Link][4][5][6][7][8][9][10]

  • National Institutes of Health (PubChem). (2023). 3-Fluorobenzoic Acid Safety Data Sheet (Analogous Hazard Data). Retrieved from [Link]

  • Fisher Scientific. (2024). Safety Data Sheet: 3-Fluorobenzoic acid. Retrieved from [Link][5][8]

Sources

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